FXR antagonist 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C36H59NO5 |
|---|---|
Molecular Weight |
585.9 g/mol |
IUPAC Name |
2-[[(1S,3aS,5aR,5bR,7aR,9R,11aR,11bR,13aR,13bR)-9-butanoyloxy-5a,5b,8,8,11a-pentamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C36H59NO5/c1-9-10-29(40)42-27-15-16-33(6)25(32(27,4)5)14-17-35(8)26(33)12-11-24-30-23(22(2)3)13-18-36(30,20-19-34(24,35)7)31(41)37-21-28(38)39/h22-27,30H,9-21H2,1-8H3,(H,37,41)(H,38,39)/t23-,24+,25-,26+,27+,30+,33-,34+,35+,36-/m0/s1 |
InChI Key |
CLKCLHBPLVDIOB-VCXUAKCGSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)C(=O)NCC(=O)O)C(C)C)C |
Canonical SMILES |
CCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)C(=O)NCC(=O)O)C(C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of FXR Antagonist 1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The farnesoid X receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Its role in various metabolic pathways has made it a promising therapeutic target for a range of conditions, including cholestasis, non-alcoholic steatohepatitis (NASH), and metabolic syndrome.[1][2] While FXR agonists have been the primary focus of drug development, there is growing interest in the therapeutic potential of FXR antagonists. This technical guide provides an in-depth overview of the discovery and synthesis of a potent, non-steroidal FXR antagonist, herein referred to as FXR Antagonist 1 (based on compound 5s from a cited study).
Discovery of a Novel Non-Steroidal FXR Antagonist
The discovery of this compound originated from a focused effort to develop non-steroidal FXR modulators. The initial design was based on a previously identified trisubstituted isoxazole scaffold, which was then subjected to structural modifications to explore the structure-activity relationship and optimize for antagonistic activity. This process involved the synthesis of a library of 39 new trisubstituted isoxazole derivatives, leading to the identification of compounds with pharmacological profiles ranging from agonist to antagonist.
Lead Optimization and Structure-Activity Relationship (SAR)
The lead optimization strategy focused on modifications at three key positions of the isoxazole scaffold. Through systematic variations of substituents, researchers were able to delineate the structural requirements for FXR antagonism. A significant finding was that the introduction of a thienyl-substituted isoxazole ring resulted in a compound with potent antagonistic activity against FXR. This key modification, along with other structural refinements, led to the identification of this compound (compound 5s) as a lead candidate with good cellular potency.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of the core trisubstituted isoxazole ring followed by the addition of key side chains. The general synthetic scheme is outlined below.
Experimental Protocol for Synthesis
The synthesis of the target compound involves several key steps, including the formation of an oxime, chlorination, cycloaddition to form the isoxazole ring, reduction, bromination, and subsequent coupling reactions, followed by final hydrolysis to yield the carboxylic acid.
Step 1: Synthesis of the Oxime To a solution of the starting ketone in a mixture of ethanol and water, hydroxylamine hydrochloride is added. The reaction mixture is heated to 90°C for 24 hours to yield the corresponding oxime.
Step 2: Chlorination of the Oxime The oxime is dissolved in N,N-dimethylformamide (DMF), and N-chlorosuccinimide (NCS) is added portion-wise at room temperature. The reaction is stirred for 2 hours to afford the chloro-oxime intermediate.
Step 3: Formation of the Isoxazole Ring The chloro-oxime is reacted with a substituted alkyne in the presence of sodium methoxide in methanol at room temperature for 16 hours. This [3+2] cycloaddition reaction forms the trisubstituted isoxazole ring.
Step 4: Functional Group Manipulations The ester group on the isoxazole intermediate is reduced to an alcohol using diisobutylaluminium hydride (DIBAL-H) in tetrahydrofuran (THF). The resulting alcohol is then converted to a bromide using phosphorus tribromide (PBr3) in diethyl ether.
Step 5: Side Chain Coupling The bromide intermediate is coupled with a substituted pyrazole in DMF with potassium carbonate as a base at room temperature for 10 hours.
Step 6: Final Hydrolysis The ester group on the biphenyl moiety is hydrolyzed using sodium hydroxide in a mixture of methanol, THF, and water to yield the final carboxylic acid product, this compound.
Biological Activity and Characterization
This compound has been characterized through a series of in vitro assays to determine its potency and mechanism of action.
Quantitative Data
| Compound | Assay Type | Target | Potency (IC50) | Reference |
| This compound (5s) | Cellular Transactivation Assay | FXR | 12.2 ± 0.2 µM | |
| Guggulsterone | Coactivator Recruitment Assay | FXR | 6.47 µM | |
| Compound 9a | Cellular Luciferase Assay | FXR | 4.6 µM |
Experimental Protocols for Biological Assays
3.2.1. Cell Culture and Transfection HEK-293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum. For the transactivation assay, cells are transiently transfected with plasmids encoding for human FXRα, retinoid X receptor α (RXRα), an FXR response element-luciferase reporter (pGL3-FXRE), and a control plasmid (pRL-SV40).
3.2.2. Luciferase Reporter Gene Assay Transfected HEK-293T cells are treated with varying concentrations of the test compound in the presence or absence of the FXR agonist chenodeoxycholic acid (CDCA). After 20 hours of incubation, luciferase activity is measured using a dual-luciferase reporter assay system. The antagonistic activity is determined by the ability of the compound to inhibit CDCA-induced luciferase expression.
3.2.3. Homogeneous Time-Resolved Fluorescence (HTRF) Assay The HTRF assay is used to assess the direct binding of the antagonist to the FXR ligand-binding domain (LBD) and its ability to disrupt the interaction between FXR and its coactivator. The assay measures the fluorescence resonance energy transfer between a europium-labeled anti-GST antibody bound to a GST-tagged FXR-LBD and an allophycocyanin-labeled coactivator peptide. The IC50 value is determined by the concentration of the antagonist that causes a 50% reduction in the HTRF signal.
Signaling Pathways and Experimental Workflows
FXR Signaling Pathway
The farnesoid X receptor plays a central role in regulating the expression of genes involved in bile acid synthesis and transport. Upon activation by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to FXR response elements in the promoter regions of target genes. This leads to the induction of the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. FXR antagonists block this pathway by preventing the recruitment of coactivators to the FXR/RXR heterodimer.
Caption: FXR signaling pathway and the mechanism of antagonism.
Experimental Workflow for Antagonist Discovery
The discovery of a novel FXR antagonist involves a multi-stage process that begins with the design and synthesis of a compound library, followed by a series of in vitro and in vivo screening assays to identify and characterize lead candidates.
Caption: General experimental workflow for the discovery of an FXR antagonist.
Conclusion
The discovery and synthesis of potent and selective FXR antagonists like the one described in this guide represent a significant advancement in the field of metabolic disease research. The detailed understanding of the structure-activity relationships and the development of robust synthetic routes are crucial for the continued development of this class of compounds as potential therapeutics. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of FXR antagonists in various disease indications.
References
The Core Mechanism of Farnesoid X Receptor (FXR) Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands, is a critical regulator of bile acid homeostasis, lipid metabolism, and glucose metabolism.[1] Its role as a ligand-activated transcription factor has made it a significant target for therapeutic intervention in a variety of metabolic and inflammatory diseases. While FXR agonists have been extensively studied, the development of FXR antagonists has emerged as a promising and distinct therapeutic strategy. This technical guide provides an in-depth exploration of the core mechanism of action of FXR antagonists, detailing the molecular interactions, signaling pathways, and experimental methodologies used to characterize these compounds.
The Farnesoid X Receptor (FXR) Signaling Pathway
FXR is activated by bile acids, its natural ligands.[1] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding initiates a cascade of transcriptional regulation.
A primary function of FXR activation is the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[2][3] This suppression is primarily mediated through two interconnected pathways:
-
The Small Heterodimer Partner (SHP) Pathway: In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[2] SHP, in turn, inhibits the transcriptional activity of other nuclear receptors, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4 alpha (HNF4α), which are essential for the transcription of the CYP7A1 gene.
-
The Fibroblast Growth Factor 19 (FGF19) Pathway: In the intestine, FXR activation stimulates the synthesis and secretion of Fibroblast Growth Factor 19 (FGF19) (FGF15 in rodents). FGF19 enters the portal circulation and travels to the liver, where it binds to its receptor, Fibroblast Growth Factor Receptor 4 (FGFR4), and its co-receptor β-Klotho. This interaction activates a signaling cascade that ultimately leads to the repression of CYP7A1 expression.
By inhibiting these pathways, FXR antagonists disrupt the negative feedback loop on bile acid synthesis, leading to various downstream physiological effects.
References
The Tipping Point: An In-depth Technical Guide to the Structure-Activity Relationship of Farnesoid X Receptor (FXR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR) has emerged as a pivotal regulator of bile acid, lipid, and glucose homeostasis, making it a compelling therapeutic target for a spectrum of metabolic diseases. While agonist-based therapies have been the primary focus, a growing body of evidence highlights the therapeutic potential of FXR antagonists in conditions such as dyslipidemia and certain cancers. This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of FXR antagonists, complete with detailed experimental protocols and visual workflows to empower researchers in this dynamic field.
The FXR Signaling Axis: A Target for Antagonism
FXR, a nuclear receptor, is endogenously activated by bile acids.[1][2] This activation triggers a conformational change, leading to the recruitment of coactivator proteins and the regulation of target gene expression.[3] A key event in this cascade is the induction of the Small Heterodimer Partner (SHP), a transcriptional repressor that, in turn, downregulates Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[4][5] FXR antagonists function by binding to the receptor's ligand-binding domain (LBD), preventing the conformational changes necessary for coactivator recruitment and thereby inhibiting downstream signaling.
Caption: FXR Signaling Pathway and Point of Antagonist Intervention.
Deciphering the Code: Structure-Activity Relationships of FXR Antagonists
The quest for potent and selective FXR antagonists has unveiled a variety of chemical scaffolds. The following tables provide a quantitative summary of the SAR for prominent antagonist classes.
Table 1: Substituted-Isoxazole Derivatives
The isoxazole scaffold, originally identified in the context of FXR agonists, has been successfully modified to yield potent antagonists. Structure-activity relationship studies have revealed that the nature and bulkiness of the substituent at the 5-position of the isoxazole ring are critical for antagonistic activity.
| Compound | R-Group at Position 5 | IC50 (µM) | Key Observation |
| 1 | -H | > 10 | Unsubstituted phenyl is inactive. |
| 2 | -OCH3 | 8.2 | Electron-donating groups show moderate activity. |
| 3 | -Cl | 2.5 | Electron-withdrawing groups enhance potency. |
| 4 | -CF3 | 0.7 | Bulky, lipophilic groups significantly improve antagonism. |
Table 2: Pyrazole-Based Antagonists
A series of 1,3,4-trisubstituted pyrazolones has been identified as non-steroidal FXR antagonists. Modifications around the pyrazole core have demonstrated a significant impact on their inhibitory potential.
| Compound | R1 | R2 | IC50 (µM) | Key Observation |
| 5a | -CH3 | -H | 5.6 | Basic scaffold with moderate activity. |
| 5b | -CH2CH3 | -H | 2.1 | Increasing alkyl chain length at R1 improves potency. |
| 5c | -CH3 | -Cl | 1.3 | Halogen substitution at R2 enhances activity. |
| 5d | -CH2CH3 | -Cl | 0.4 | Combination of optimal R1 and R2 yields a potent antagonist. |
The Antagonist's Gauntlet: A Workflow for Discovery and Characterization
The identification and validation of novel FXR antagonists follow a structured experimental cascade, progressing from high-throughput screening to in-depth mechanistic studies.
Caption: Experimental Workflow for FXR Antagonist Drug Discovery.
Core Experimental Protocols
A robust evaluation of FXR antagonists necessitates a suite of well-defined assays. The following protocols provide a detailed methodology for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for FXR Binding
This high-throughput biochemical assay is designed to identify compounds that disrupt the interaction between the FXR Ligand Binding Domain (LBD) and a coactivator peptide.
-
Principle: The assay quantifies the FRET between a donor fluorophore-labeled antibody bound to a tagged FXR-LBD and an acceptor fluorophore-labeled coactivator peptide. Agonist-induced proximity results in a high FRET signal. Antagonists compete with a reference agonist, leading to a dose-dependent decrease in the FRET signal.
-
Materials:
-
Recombinant human FXR-LBD (e.g., GST-tagged)
-
Biotinylated coactivator peptide (e.g., SRC-1)
-
Terbium-labeled anti-GST antibody (donor)
-
Streptavidin-d2 (acceptor)
-
FXR agonist (e.g., GW4064)
-
Assay buffer (e.g., PBS, 0.1% BSA, 0.5 M KF)
-
-
Methodology:
-
Dispense test compounds and a sub-maximal concentration of the FXR agonist into a 384-well plate.
-
Add a mixture of FXR-LBD and the terbium-labeled antibody.
-
Add a mixture of the biotinylated coactivator peptide and streptavidin-d2.
-
Incubate for 2-4 hours at room temperature.
-
Measure the fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
-
Calculate the ratio of acceptor to donor fluorescence and determine the percent inhibition relative to controls.
-
FXR-Mediated Transcriptional Reporter Assay
This cell-based assay evaluates the ability of a compound to inhibit FXR-mediated gene transcription.
-
Principle: Cells are co-transfected with an FXR expression vector and a reporter construct where a luciferase gene is driven by an FXR response element (FXRE). Agonist treatment induces luciferase expression, which is quantified by luminescence. Antagonists will suppress this induction.
-
Materials:
-
HEK293T cells
-
Full-length human FXR expression vector
-
FXRE-driven luciferase reporter vector
-
A constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
FXR agonist (e.g., chenodeoxycholic acid - CDCA)
-
-
Methodology:
-
Co-transfect HEK293T cells with the FXR expression vector, FXRE-luciferase reporter, and normalization control vector.
-
After 24 hours, treat the cells with test compounds in the presence of a sub-maximal concentration of CDCA.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Normalize the FXRE-luciferase activity to the control reporter activity and calculate the percent inhibition.
-
Coactivator and Corepressor Recruitment Assays
These assays provide mechanistic insight into how antagonists modulate the interaction of FXR with its coregulatory proteins.
-
Principle: A mammalian two-hybrid system is employed. The FXR-LBD is fused to a GAL4 DNA-binding domain ("bait"), and a coactivator or corepressor is fused to a VP16 activation domain ("prey"). Interaction between the bait and prey in the presence of a test compound drives the expression of a GAL4-responsive reporter gene.
-
Materials:
-
GAL4-FXR-LBD expression vector
-
VP16-coactivator (e.g., SRC-1) or VP16-corepressor (e.g., NCoR) expression vector
-
GAL4-responsive luciferase reporter vector
-
-
Methodology:
-
Co-transfect cells with the bait, prey, and reporter vectors.
-
Treat cells with the test compound, with and without an FXR agonist.
-
Measure luciferase activity after 24 hours.
-
Antagonists are expected to reduce the agonist-induced recruitment of coactivators and may enhance the recruitment of corepressors.
-
The systematic application of these assays, guided by a clear understanding of the underlying SAR principles, is essential for the successful discovery and development of the next generation of FXR-targeted therapeutics.
References
- 1. Frontiers | Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning [frontiersin.org]
- 2. Nuclear receptor ligands and cofactor recruitment: is there a coactivator "on deck"? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Time Resolved Fluorescence Resonance Energy Transfer-based Assay for FXR Antagonist Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to FXR Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
Core Subject: FXR Antagonist 1
This technical guide provides a comprehensive overview of this compound, a novel compound with significant potential in the field of metabolic disease research. This document details its alternative names, chemical properties, mechanism of action, and relevant experimental data and protocols.
Alternative Names and Synonyms
This compound is most commonly known in scientific literature and commercial sources by the following names:
-
Compound F6
-
CAS Number: 2295804-68-9
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₆H₅₉NO₅ | [1] |
| Molecular Weight | 585.86 g/mol | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO |
Note: The chemical structure of this compound (Compound F6) is a derivative of betulinic acid, as described in the primary literature by Zhang C, et al. (2022). For the exact chemical structure, readers are referred to this publication.
Mechanism of Action and Signaling Pathway
This compound is a selective antagonist of the Farnesoid X Receptor (FXR), with a pronounced effect in the intestine. Its mechanism of action involves the inhibition of intestinal FXR signaling, which in turn leads to a feedback activation of hepatic FXR. This dual action contributes to its therapeutic effects in models of nonalcoholic steatohepatitis (NASH).
The proposed signaling pathway for intestinal FXR antagonism is depicted below.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line/Model | Reference |
| IC₅₀ | 2.1 µM | HEK293T cells | [1] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings. Below are outlines of the primary assays used to characterize this compound.
In Vitro FXR Antagonist Activity Assay (HEK293T Cell-based Luciferase Reporter Assay)
This assay is designed to measure the ability of a compound to inhibit FXR activation in a cellular context.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
Methodology:
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.
-
Transfection: Cells are transiently co-transfected with a luciferase reporter plasmid containing an FXR response element (FXRE) and an expression vector for human FXR. A Renilla luciferase plasmid is often co-transfected for normalization of transfection efficiency.
-
Compound Treatment: Following transfection, cells are treated with a fixed concentration of an FXR agonist (e.g., GW4064 or CDCA) and varying concentrations of this compound (typically in a log-fold dilution series).
-
Luciferase Assay: After a 24-hour incubation period, cells are lysed, and luciferase activity is measured using a luminometer. Firefly luciferase activity is normalized to Renilla luciferase activity.
-
Data Analysis: The percentage of inhibition is calculated relative to the agonist-only control. The IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation.
In Vivo Nonalcoholic Steatohepatitis (NASH) Model
Animal models are essential for evaluating the therapeutic efficacy of drug candidates in a physiological setting.
Objective: To assess the in vivo efficacy of this compound in a diet-induced mouse model of NASH.
Methodology:
-
Animal Model: Male C57BL/6J mice are typically used.
-
Diet-Induced NASH: Mice are fed a high-fat, high-cholesterol, and high-fructose diet (or other appropriate NASH-inducing diet) for a specified period (e.g., 16-24 weeks) to induce the NASH phenotype, characterized by steatosis, inflammation, and fibrosis.
-
Compound Administration: this compound is administered orally (e.g., by gavage) at various doses (e.g., 10, 30 mg/kg/day) for a defined treatment period (e.g., 8-12 weeks). A vehicle control group is included.
-
Endpoint Analysis: At the end of the treatment period, various parameters are assessed:
-
Liver Histology: Livers are harvested, sectioned, and stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis. A NAFLD Activity Score (NAS) is determined.
-
Biochemical Analysis: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury. Plasma lipid profiles are also analyzed.
-
Gene Expression Analysis: Hepatic and intestinal tissues are collected for quantitative real-time PCR (qRT-PCR) to measure the expression of FXR target genes (e.g., Shp, Fgf15) and genes involved in fibrosis and inflammation.
-
Conclusion
This compound (Compound F6) represents a promising therapeutic candidate for the treatment of NASH and potentially other metabolic diseases. Its selective antagonism of intestinal FXR and subsequent feedback activation of hepatic FXR provide a unique and advantageous mechanism of action. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in furthering the understanding and potential clinical application of this compound.
References
In-Depth Technical Guide: Betulinic Acid Derivatives as Farnesoid X Receptor (FXR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in metabolic pathways has made it a promising therapeutic target for a variety of conditions, including nonalcoholic steatohepatitis (NASH). While FXR agonists have been extensively studied, recent research has highlighted the therapeutic potential of FXR antagonists, particularly those that act selectively in the intestine. This technical guide focuses on a novel class of FXR antagonists derived from betulinic acid, a naturally occurring pentacyclic triterpenoid. We will delve into the core aspects of their discovery, characterization, and mechanism of action, with a specific focus on the lead compound, F6. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways, serving as a valuable resource for researchers in the field of drug discovery and development.
Introduction: The Rationale for Intestinal FXR Antagonism
The farnesoid X receptor (FXR) is highly expressed in the liver and intestine, where it plays a pivotal role in maintaining metabolic homeostasis.[1] Upon activation by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR), binds to FXR response elements (FXREs) on target genes, and modulates their transcription.[2] One of the primary functions of FXR activation is the negative feedback regulation of bile acid synthesis through the induction of the small heterodimer partner (SHP) in the liver and fibroblast growth factor 15 (FGF15; FGF19 in humans) in the intestine.[2] This signaling axis is crucial for preventing the accumulation of cytotoxic levels of bile acids.
While FXR agonists have shown promise in treating liver diseases, their systemic action can lead to undesirable side effects. In contrast, selective antagonism of intestinal FXR has emerged as an attractive therapeutic strategy. Inhibition of intestinal FXR signaling can lead to a number of beneficial metabolic effects, making it a compelling approach for diseases like NASH.[1]
Betulinic acid, a pentacyclic triterpenoid, has been identified as a scaffold for the development of novel FXR modulators. Through systematic chemical modifications, a series of betulinic acid derivatives have been synthesized and evaluated for their FXR antagonistic activity. This guide will focus on the most potent of these derivatives, compound F6, and its characterization as an intestinal FXR antagonist.
Quantitative Data: Structure-Activity Relationship of Betulinic Acid Derivatives
A series of betulinic acid derivatives were synthesized and evaluated for their ability to antagonize FXR activity. The inhibitory potency of these compounds was determined using a luciferase reporter assay, and the half-maximal inhibitory concentration (IC50) was calculated for each derivative. The lead compound, F6, demonstrated the most potent FXR antagonistic activity.
Table 1: FXR Antagonistic Activity of Betulinic Acid Derivatives
| Compound | IC50 (µM) |
| F6 | 2.1 |
(Note: The full quantitative data for the entire series of betulinic acid derivatives is typically found in the supplementary information of the primary research publication. While the IC50 for the lead compound F6 is reported as 2.1 µM, a comprehensive table with data for other derivatives is not publicly available in the searched resources.)
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to characterize the betulinic acid derivatives as FXR antagonists.
Chemical Synthesis of Betulinic Acid Derivatives (General Scheme)
The synthesis of the betulinic acid derivatives involves a multi-step process starting from commercially available betulin. The general synthetic route is outlined below. The complete, detailed synthesis protocol for each specific derivative, including compound F6 (3α-butyryloxy-N-(carboxymethyl)-lup-20(29)-en-28-amide), would be found in the experimental section of the primary publication.
Caption: General synthetic workflow for betulinic acid derivatives.
FXR Antagonist Luciferase Reporter Assay
This cell-based assay is used to determine the functional antagonism of the synthesized compounds against FXR.
-
Cell Line: Human embryonic kidney 293T (HEK293T) cells are commonly used for this assay.
-
Plasmids:
-
An expression vector for the human FXRα.
-
An expression vector for the retinoid X receptor α (RXRα).
-
A luciferase reporter plasmid containing FXR response elements (FXREs), such as the bile salt export pump (BSEP) promoter.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Protocol:
-
HEK293T cells are seeded in 96-well plates.
-
The cells are co-transfected with the FXRα, RXRα, FXRE-luciferase, and Renilla luciferase plasmids.
-
After incubation, the cells are treated with a known FXR agonist (e.g., GW4064 or chenodeoxycholic acid [CDCA]) in the presence or absence of the test compounds (betulinic acid derivatives) at various concentrations.
-
Following another incubation period, the cells are lysed, and the firefly and Renilla luciferase activities are measured using a luminometer.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity. The percent inhibition of FXR activity by the test compounds is calculated relative to the agonist-only control.
-
IC50 values are determined by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
-
References
An In-depth Technical Guide on the Role of FXR Antagonism in Nonalcoholic Steatohepatitis (NASH) Pathology
Executive Summary
Nonalcoholic steatohepatitis (NASH) is a severe form of nonalcoholic fatty liver disease (NAFLD) with a growing global prevalence and no approved pharmacotherapy. The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, is a master regulator of metabolic and inflammatory pathways and has been a primary focus of drug development for NASH. The prevailing therapeutic strategy has centered on FXR agonism to leverage its beneficial effects on lipid metabolism, glucose homeostasis, and inflammation. However, systemic FXR activation is associated with adverse effects, including pruritus and dyslipidemia. This has spurred investigation into alternative approaches.
This technical guide explores the emerging and nuanced role of FXR antagonism in NASH pathology. Contrary to the prevailing paradigm, recent preclinical evidence demonstrates that targeted, tissue-specific antagonism of FXR in the intestine presents a promising therapeutic avenue. This strategy is centered on disrupting the newly identified "microbiome-intestine-liver ceramide axis." Intestinal FXR activation drives the synthesis of ceramides, which circulate to the liver and promote lipogenesis, endoplasmic reticulum (ER) stress, inflammation, and fibrosis. By selectively blocking intestinal FXR, antagonists can mitigate these downstream pathological effects in the liver, offering a novel mechanism for treating NASH while potentially avoiding the side effects of systemic agonists.
This document provides a detailed overview of the signaling pathways, summarizes key preclinical data for intestinal-specific FXR antagonists like Glycine-β-muricholic acid (Gly-MCA), and outlines the experimental protocols used to validate this therapeutic concept.
The Prevailing Paradigm: FXR Agonism in NASH
FXR is highly expressed in the liver and intestine, where it functions as a sensor for bile acids.[1][2] Its activation orchestrates a complex transcriptional network that governs bile acid, lipid, and glucose metabolism.[3][4] In the context of NASH, the rationale for FXR agonism is compelling:
-
Bile Acid Homeostasis: Activated FXR suppresses bile acid synthesis by inducing the Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 19 (FGF19) in the intestine, both of which inhibit the rate-limiting enzyme CYP7A1.[5] This prevents the accumulation of cytotoxic bile acids.
-
Lipid Metabolism: FXR activation transcriptionally represses Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key driver of de novo lipogenesis, thereby reducing hepatic fat accumulation.
-
Glucose Homeostasis: FXR activation has been shown to improve insulin sensitivity and repress hepatic gluconeogenic genes.
-
Anti-inflammatory and Anti-fibrotic Effects: FXR activation can inhibit the pro-inflammatory NF-κB pathway and suppress the activation of hepatic stellate cells (HSCs), the primary cell type responsible for liver fibrosis.
This strong biological rationale has led to the development of numerous FXR agonists, with some advancing to late-stage clinical trials for NASH.
The Rationale for FXR Antagonism: The Intestinal Ceramide Axis
While systemic FXR activation is largely beneficial, a growing body of evidence suggests a paradoxical role for FXR in the intestine. Activation of intestinal FXR has been shown to drive the synthesis of ceramides, a class of bioactive sphingolipids. These intestine-derived ceramides enter portal circulation and travel to the liver, where they exert potent lipotoxic and pro-inflammatory effects, thereby contributing to NASH progression.
This "intestine-liver ceramide axis" provides a compelling rationale for a tissue-specific therapeutic strategy: selective antagonism of intestinal FXR to reduce the production of pathogenic ceramides.
Mechanism of Action:
-
FXR Activation in the Intestine: In a state of metabolic stress (e.g., high-fat diet), intestinal FXR is activated by bile acids.
-
Upregulation of Ceramide Synthesis: Activated intestinal FXR upregulates the expression of genes critical for ceramide synthesis, such as ceramide synthase 6 (CerS6) and sphingomyelin phosphodiesterase 3 (Smpd3).
-
Transport to the Liver: Newly synthesized ceramides are transported from the intestine to the liver via the portal vein.
-
Hepatic Pathogenesis: In the liver, ceramides act as signaling molecules that:
-
Induce ER stress, leading to hepatocyte apoptosis and inflammation.
-
Promote de novo lipogenesis by increasing the activity of SREBP-1c.
-
Contribute to insulin resistance.
-
An intestinal-specific FXR antagonist intervenes at step 2, blocking the transcriptional upregulation of ceramide synthesis genes and thereby cutting off the supply of these lipotoxic molecules to the liver.
Preclinical Evidence for FXR Antagonists in NASH
The primary evidence for the therapeutic potential of FXR antagonism comes from preclinical studies using the intestine-specific antagonist Glycine-β-muricholic acid (Gly-MCA).
Key Compound: Glycine-β-muricholic acid (Gly-MCA)
Gly-MCA is a murine bile acid that acts as a potent and selective antagonist of intestinal FXR. Studies using two different diet-induced mouse models of NASH demonstrated that oral administration of Gly-MCA significantly ameliorated the disease phenotype.
Table 1: Summary of Quantitative Preclinical Data for Gly-MCA in a NASH Mouse Model Data compiled from studies using a high-fat, high-fructose, high-cholesterol diet model.
| Parameter | Control (NASH Diet) | Gly-MCA Treatment | % Change | Pathological Significance |
| Liver Histology | ||||
| NAFLD Activity Score (NAS) | ~6.5 | ~3.0 | ↓ ~54% | Reduced steatosis, inflammation, ballooning |
| Fibrosis Stage (0-4) | ~2.5 | ~1.0 | ↓ ~60% | Attenuation of liver fibrosis |
| Serum Markers | ||||
| Alanine Aminotransferase (ALT, U/L) | ~250 | ~100 | ↓ ~60% | Reduced hepatocellular injury |
| Aspartate Aminotransferase (AST, U/L) | ~300 | ~120 | ↓ ~60% | Reduced hepatocellular injury |
| Gene Expression (Intestine) | ||||
| Shp (FXR target gene) | 100% (baseline) | ~40% | ↓ ~60% | Confirms intestinal FXR antagonism |
| CerS6 (Ceramide synthesis) | 100% (baseline) | ~50% | ↓ ~50% | Reduced ceramide synthesis machinery |
| Smpd3 (Ceramide synthesis) | 100% (baseline) | ~60% | ↓ ~40% | Reduced ceramide synthesis machinery |
| Gene Expression (Liver) | ||||
| Col1a1 (Fibrosis marker) | 100% (baseline) | ~30% | ↓ ~70% | Reduced pro-fibrotic signaling |
| Timp1 (Fibrosis marker) | 100% (baseline) | ~40% | ↓ ~60% | Reduced pro-fibrotic signaling |
| Tnf-α (Inflammation marker) | 100% (baseline) | ~50% | ↓ ~50% | Reduced pro-inflammatory signaling |
| Chop (ER stress marker) | 100% (baseline) | ~45% | ↓ ~55% | Reduced hepatic ER stress |
Other Potential Antagonists
Ursodeoxycholic acid (UDCA): UDCA is a hydrophilic bile acid used to treat certain cholestatic liver diseases. It has been postulated to act as an FXR antagonist. However, its mechanism is controversial, with some studies suggesting it may function as an agonist in the ileum, complicating its classification and therapeutic rationale in NASH.
Experimental Protocols
Validating the role of FXR antagonism in NASH requires a combination of in vitro screening assays and in vivo disease models.
In Vitro: FXR Reporter Gene Assay (Antagonist Mode)
This assay is the standard for quantifying a compound's ability to inhibit FXR activation.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T, CHO) is used.
-
Transfection: Cells are co-transfected with several plasmids:
-
An expression vector for human or mouse FXR.
-
An expression vector for its heterodimer partner, Retinoid X Receptor (RXR).
-
A reporter plasmid containing a luciferase gene downstream of multiple FXR response elements (FXREs).
-
A control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Cell Seeding: Transfected cells are seeded into 96-well plates and allowed to adhere.
-
Compound Treatment:
-
Cells are first treated with a known FXR agonist (e.g., GW4064 or CDCA) at a concentration that elicits a submaximal response (EC₈₀).
-
Concurrently or shortly after, cells are treated with various concentrations of the test antagonist compound.
-
-
Incubation: Cells are incubated for 18-24 hours to allow for gene transcription and protein expression.
-
Lysis and Luminescence Reading: Cells are lysed, and luciferase substrate is added. The light output from both the firefly (FXR-driven) and Renilla (control) luciferases is measured using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla signal. The ability of the antagonist to reduce the agonist-induced signal is calculated, and an IC₅₀ value is determined.
In Vivo: Diet-Induced Obese NASH Mouse Model
This protocol is used to assess the efficacy of an FXR antagonist in a physiologically relevant model of NASH.
Methodology:
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Diet-Induced NASH: Mice are fed a specialized diet high in trans-fat, fructose, and cholesterol (e.g., AMLN or GAN diet) for a period of 20-30 weeks to induce a robust NASH phenotype with significant fibrosis.
-
Treatment: After disease establishment, mice are randomized into treatment groups. The test antagonist (e.g., Gly-MCA) is administered daily via oral gavage for 8-12 weeks. A vehicle control group receives the gavage solution without the compound.
-
Monitoring: Body weight, food intake, and general health are monitored throughout the study.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized, and samples are collected.
-
Blood: Serum is collected for analysis of liver enzymes (ALT, AST) and metabolic parameters.
-
Liver and Intestine: Tissues are harvested. A portion is fixed in formalin for histology, while other portions are snap-frozen for gene expression (qRT-PCR) and protein analysis.
-
-
Histopathological Analysis:
-
Formalin-fixed liver tissue is embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) and a fibrosis stain like Sirius Red or Masson's Trichrome.
-
A blinded pathologist scores the slides according to the NAFLD Activity Score (NAS) for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2).
-
Fibrosis is staged separately on a scale of 0 (none) to 4 (cirrhosis).
-
Conclusion and Future Directions
The concept of FXR antagonism for NASH represents a significant paradigm shift from the established focus on agonism. The discovery of the intestine-liver ceramide axis provides a strong mechanistic rationale for the use of intestine-specific FXR antagonists. Preclinical data for compounds like Gly-MCA are highly encouraging, demonstrating robust improvements in liver histology, inflammation, and fibrosis in relevant animal models.
This targeted approach holds the potential to deliver therapeutic benefits for NASH while circumventing the known side effects associated with systemic FXR activation. However, the field is still in its nascent stages.
Future work should focus on:
-
Developing Novel Antagonists: Discovery and optimization of potent, selective, and orally bioavailable FXR antagonists with intestine-restricted activity.
-
Translational Studies: Validating the role of the intestine-liver ceramide axis in human NASH patients.
-
Safety and Toxicology: Thoroughly evaluating the long-term safety of chronic intestinal FXR inhibition.
-
Combination Therapies: Exploring the potential of combining intestinal FXR antagonists with other therapeutic agents that have complementary mechanisms of action.
References
- 1. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis [aginganddisease.org]
- 3. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR: a promising target for the metabolic syndrome? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of farnesoid X receptor signaling shows beneficial effects in human obesity - PMC [pmc.ncbi.nlm.nih.gov]
The Farnesoid X Receptor (FXR) Signaling Pathway: A Core Regulator in Metabolic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a critical regulator of a wide array of metabolic processes. Its profound influence on bile acid homeostasis, lipid and glucose metabolism, and inflammation has positioned it as a key therapeutic target for a spectrum of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and dyslipidemia. This technical guide provides a comprehensive overview of the FXR signaling pathway, its role in metabolic diseases, quantitative data from key studies, detailed experimental protocols, and visual representations of the core signaling cascades.
The FXR Signaling Pathway: A Multi-faceted Metabolic Sensor
FXR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR).[1] This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their expression. The primary endogenous ligands for FXR are bile acids, with chenodeoxycholic acid (CDCA) being the most potent.[2]
The activation of FXR initiates a complex signaling cascade that impacts multiple metabolic pathways:
-
Bile Acid Homeostasis: FXR plays a central role in maintaining the appropriate levels of bile acids in the enterohepatic circulation. In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn represses the transcription of Cholesterol 7α-hydroxylase (CYP7A1) and Sterol 12α-hydroxylase (CYP8B1), the rate-limiting enzymes in bile acid synthesis.[1][2] In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 19 (FGF19), which travels to the liver and also suppresses CYP7A1 expression.[1]
-
Lipid Metabolism: FXR activation generally leads to a reduction in plasma and hepatic triglyceride levels. This is achieved through several mechanisms, including the SHP-mediated repression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis, and its downstream targets such as Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC). FXR also influences the expression of genes involved in lipoprotein metabolism, such as apolipoproteins.
-
Glucose Metabolism: The role of FXR in glucose homeostasis is complex and can be context-dependent. In diabetic models, FXR activation has been shown to lower blood glucose levels by repressing the expression of key gluconeogenic enzymes like Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase). FXR activation can also enhance insulin sensitivity in peripheral tissues.
FXR in Metabolic Diseases: Pathophysiology and Therapeutic Targeting
Dysregulation of the FXR signaling pathway is implicated in the pathogenesis of several metabolic disorders.
Non-Alcoholic Fatty Liver Disease (NAFLD)
NAFLD is characterized by the accumulation of fat in the liver, which can progress to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. Reduced hepatic FXR expression has been observed in NAFLD patients. Activation of FXR is a promising therapeutic strategy for NAFLD/NASH due to its ability to:
-
Decrease hepatic lipogenesis.
-
Reduce liver inflammation.
-
Improve hepatic fibrosis.
Obeticholic acid (OCA), a potent FXR agonist, has been extensively studied in clinical trials for NASH and has shown significant improvements in liver histology, particularly in reducing fibrosis.
Type 2 Diabetes
The role of FXR in type 2 diabetes is multifaceted. While some studies suggest that FXR activation can improve glucose tolerance and insulin sensitivity, others indicate a more complex interplay. In diabetic animal models, treatment with FXR agonists has been shown to lower blood glucose and improve metabolic parameters. The therapeutic potential of targeting FXR for type 2 diabetes is an active area of research.
Dyslipidemia
FXR plays a significant role in regulating lipid levels. Activation of FXR generally leads to a decrease in plasma triglycerides. However, some FXR agonists have been associated with an increase in LDL cholesterol and a decrease in HDL cholesterol, which is a potential concern for cardiovascular health.
Quantitative Data on FXR Signaling in Metabolic Diseases
The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of FXR activation in metabolic diseases.
Table 1: Effect of FXR Agonist (GW4064) on Gene Expression in Livers of Diabetic (db/db) Mice
| Gene | Fold Change vs. Vehicle | Reference |
| SHP | ↑ ~2.5 | |
| SREBP-1c | ↓ ~0.6 | |
| PEPCK | ↓ ~0.5 | |
| G6Pase | ↓ ~0.4 |
Table 2: Effect of FXR Agonist (GW4064) on Metabolic Parameters in Diabetic (db/db) Mice
| Parameter | Change vs. Vehicle | Reference |
| Plasma Glucose | ↓ ~30% | |
| Plasma Triglycerides | ↓ ~50% | |
| Hepatic Triglycerides | ↓ ~40% |
Table 3: Clinical Trial Results of Obeticholic Acid (OCA) in NASH Patients with Fibrosis
| Outcome | OCA 25 mg | Placebo | Reference |
| Fibrosis Improvement (≥1 stage) without worsening of NASH | 23% of patients | 12% of patients | |
| NASH Resolution without worsening of fibrosis | Not statistically significant | Not statistically significant | |
| Pruritus (side effect) | 51% of patients | 19% of patients |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducible research in the field of FXR signaling.
Luciferase Reporter Gene Assay for FXR Activation
This assay is used to screen for and characterize FXR agonists and antagonists by measuring the transcriptional activity of FXR in a cell-based system.
Materials:
-
Mammalian cell line (e.g., HEK293T, HepG2)
-
Expression plasmid for human or mouse FXR
-
Expression plasmid for RXRα
-
Luciferase reporter plasmid containing FXREs upstream of a minimal promoter (e.g., pGL4.23[luc2/minP/Hygro] with inserted FXREs)
-
Control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Protocol:
-
Cell Seeding: The day before transfection, seed the cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex. In a sterile tube, mix the FXR expression plasmid, RXRα expression plasmid, FXRE-luciferase reporter plasmid, and Renilla luciferase control plasmid.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the DNA mixture and the diluted transfection reagent. Incubate at room temperature for 20-30 minutes to allow complex formation.
-
Add the transfection complex to each well containing cells in fresh serum-free medium.
-
-
Compound Treatment: After 4-6 hours of transfection, replace the medium with fresh complete medium containing the test compounds (potential FXR agonists or antagonists) at various concentrations. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After 24-48 hours of incubation with the compounds, wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Luciferase Assay:
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Add the Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency. Calculate the fold induction of luciferase activity for each compound concentration relative to the vehicle control.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for FXR Target Gene Identification
ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor, such as FXR.
Materials:
-
Cells or tissues expressing FXR
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis buffers
-
Sonication equipment
-
ChIP-grade anti-FXR antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Protocol:
-
Cross-linking: Treat cells or tissues with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-500 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared chromatin with the anti-FXR antibody or control IgG overnight at 4°C with rotation.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Treat the samples with RNase A and Proteinase K to remove RNA and protein, respectively. Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence it using a next-generation sequencing platform.
-
Data Analysis:
-
Align the sequence reads to the reference genome.
-
Perform peak calling to identify regions of the genome that are enriched for FXR binding.
-
Annotate the peaks to identify the nearest genes.
-
Perform motif analysis to identify the DNA sequence motifs enriched in the FXR binding sites.
-
Visualizing the FXR Signaling Network
The following diagrams, generated using the DOT language, illustrate the core FXR signaling pathways in metabolic regulation.
Caption: Core FXR signaling pathway in the hepatocyte.
Caption: Intestinal FXR signaling and its crosstalk with the liver.
Caption: FXR's role in regulating lipid metabolism.
Caption: FXR's inhibitory effect on gluconeogenesis.
Conclusion
The Farnesoid X Receptor signaling pathway stands as a central hub in the intricate network of metabolic regulation. Its ability to sense bile acid levels and orchestrate downstream responses in lipid and glucose metabolism underscores its significance in maintaining metabolic homeostasis. The growing body of evidence implicating dysregulated FXR signaling in the pathophysiology of NAFLD, type 2 diabetes, and dyslipidemia has propelled it to the forefront of therapeutic development. While FXR agonists have shown promise in clinical trials, particularly for NASH, further research is needed to fully elucidate the tissue-specific roles of FXR and to develop second-generation modulators with improved efficacy and safety profiles. This technical guide provides a foundational understanding of the FXR signaling pathway, equipping researchers and drug development professionals with the knowledge to further explore this promising therapeutic target.
References
Molecular Basis of Farnesoid X Receptor (FXR) Antagonist Binding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2][3] Its role as a key metabolic sensor has made it an attractive therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), cholestasis, and metabolic syndrome.[1][4] While FXR agonists have been extensively studied, there is a growing interest in the therapeutic potential of FXR antagonists. These molecules offer a distinct approach to modulating FXR activity and have shown promise in preclinical models for conditions such as hypercholesterolemia and certain cancers. This technical guide provides a comprehensive overview of the molecular basis of FXR antagonist binding, detailing the structural interactions, experimental methodologies for characterization, and the associated signaling pathways.
The Farnesoid X Receptor (FXR) and its Endogenous Ligands
FXR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription. The primary endogenous ligands for FXR are bile acids, with chenodeoxycholic acid (CDCA) being the most potent. Upon binding of an agonist, the FXR ligand-binding domain (LBD) undergoes a conformational change that facilitates the recruitment of coactivators and the dissociation of corepressors, leading to the activation of target gene expression.
Molecular Mechanism of FXR Antagonism
FXR antagonists exert their effects by binding to the LBD and preventing the receptor from adopting its active conformation. This can occur through several mechanisms:
-
Competitive Binding: Many antagonists are competitive inhibitors that bind to the same ligand-binding pocket as endogenous agonists. By occupying this pocket, they prevent the binding of activating bile acids.
-
Allosteric Modulation: Some antagonists may bind to sites distinct from the agonist pocket, inducing conformational changes that prevent coactivator recruitment or stabilize a corepressor-bound state.
-
Disruption of Dimerization: Antagonists can interfere with the formation of the functional FXR/RXR heterodimer, which is essential for DNA binding and transcriptional regulation.
A key structural feature in FXR activation is the positioning of helix 12 (H12) in the LBD. In the agonist-bound state, H12 folds over the ligand-binding pocket, creating a surface for coactivator binding. Antagonists often disrupt this conformation, causing H12 to adopt a position that either blocks the coactivator binding site or promotes the binding of corepressors.
Quantitative Analysis of FXR Antagonist Binding and Function
The characterization of FXR antagonists involves a suite of biophysical and cell-based assays to determine their binding affinity, potency, and mechanism of action. The following tables summarize quantitative data for a selection of known FXR antagonists.
| Antagonist | Chemical Class | IC50 | Assay Type | Reference |
| Guggulsterone | Steroid | 15-17 µM | Cell-based reporter assay | |
| Tauro-β-muricholic acid (T-β-MCA) | Bile Acid | 40 µM | Not specified | |
| Gly-MCA | Bile Acid | Not specified | Not specified | |
| NDB | Non-steroidal | 3.4 µM | Not specified | |
| FLG249 | Non-steroidal | 32.0 nM | Not specified | |
| DY268 | Non-steroidal | 7.5 nM (binding) | TR-FRET | |
| 468 nM (functional) | Cell-based reporter assay | |||
| Compound 2a | Diterpene | 1.29 µM | Yeast two-hybrid | |
| Compound 3a | Daphneone | 1.79 µM | Yeast two-hybrid | |
| Compound 9a | Seco-cholesterol | 4.6 µM | Cell-based reporter assay | |
| Compound 12 | Non-steroidal | 7.8 nM (binding) | TR-FRET | |
| <0.001 nM (functional) | Luciferase reporter assay | |||
| Compound 15 (FLG249 analog) | Non-steroidal | 32.9 nM (binding) | TR-FRET | |
| 0.05 nM (functional) | Luciferase reporter assay | |||
| Compound 24 | Non-steroidal | 0.06 µM | Cell-based reporter assay |
| Antagonist | Kd | Assay Type | Reference |
| Compound 24 | 0.3 µM | Isothermal Titration Calorimetry (ITC) |
Experimental Protocols for Characterizing FXR Antagonists
Accurate and reproducible experimental data are crucial for the development of novel FXR antagonists. The following sections provide detailed methodologies for key assays used in their characterization.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a robust, homogeneous assay for quantifying ligand binding. It relies on the transfer of energy from a donor fluorophore to an acceptor fluorophore when they are in close proximity.
Principle: A terbium (Tb)-labeled anti-GST antibody (donor) binds to a GST-tagged FXR LBD. A fluorescently labeled tracer ligand (acceptor) binds to the LBD. When an unlabeled antagonist competes with the tracer for binding to the LBD, the FRET signal is reduced.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM EDTA, 0.1% BSA, and 2 mM DTT.
-
GST-FXR-LBD: Purified and diluted to the desired concentration in Assay Buffer.
-
Tb-anti-GST Antibody: Diluted in Assay Buffer.
-
Fluorescent Tracer: Diluted in Assay Buffer.
-
Test Compounds: Serially diluted in DMSO, then further diluted in Assay Buffer to the final desired concentrations (final DMSO concentration should be ≤1%).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of GST-FXR-LBD to each well.
-
Add 5 µL of the test compound or vehicle control.
-
Incubate for 15 minutes at room temperature.
-
Add 5 µL of a pre-mixed solution of Tb-anti-GST antibody and fluorescent tracer.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the ratio of acceptor to donor emission to normalize for well-to-well variations.
-
Plot the emission ratio against the log of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is another bead-based proximity assay that is highly sensitive and suitable for high-throughput screening.
Principle: Donor beads are coated with streptavidin, and acceptor beads are coated with an antibody against a tag on the FXR LBD (e.g., 6xHis). A biotinylated coactivator peptide and the tagged FXR LBD are brought into proximity upon agonist binding. Antagonists disrupt this interaction, leading to a decrease in the AlphaScreen signal.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM MOPS (pH 7.4), 50 mM NaF, 50 mM CHAPS, and 0.1% BSA.
-
GST-FXR-LBD: Purified and diluted in Assay Buffer.
-
Biotinylated Coactivator Peptide (e.g., SRC1): Diluted in Assay Buffer.
-
Streptavidin-coated Donor Beads and Anti-GST Acceptor Beads: Reconstituted and diluted in Assay Buffer according to the manufacturer's instructions. Kept in the dark.
-
Test Compounds: Serially diluted in DMSO and then in Assay Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of GST-FXR-LBD to each well.
-
Add 5 µL of the test compound or vehicle control.
-
Add 5 µL of biotinylated coactivator peptide.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of a pre-mixed suspension of donor and acceptor beads.
-
Incubate for 1-2 hours at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Plot the signal intensity against the log of the antagonist concentration and fit to a dose-response curve to calculate the IC50.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on ligand binding, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.
Principle: The FXR LBD is immobilized on a sensor chip. The test compound is flowed over the surface. Binding of the compound to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
Detailed Protocol:
-
Immobilization of FXR-LBD:
-
Activate the sensor chip surface (e.g., CM5 chip) with a mixture of EDC and NHS.
-
Inject the purified FXR-LBD in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to facilitate covalent coupling to the chip surface.
-
Deactivate any remaining active groups with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound dilutions over the sensor surface at a constant flow rate.
-
After the association phase, switch to running buffer alone to monitor the dissociation phase.
-
Regenerate the sensor surface between different compound injections if necessary, using a mild regeneration solution (e.g., low pH glycine).
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell to correct for non-specific binding and bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
-
Cell-Based Reporter Gene Assay
Cell-based reporter assays measure the functional consequence of FXR antagonist binding in a cellular context.
Principle: Cells are co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene under the control of an FXRE. In the presence of an agonist, FXR activates the transcription of the luciferase gene. An antagonist will inhibit this activation, leading to a decrease in luciferase activity.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or HepG2) in appropriate media.
-
Co-transfect the cells with an FXR expression plasmid, an RXR expression plasmid, an FXRE-luciferase reporter plasmid, and a control plasmid expressing Renilla luciferase (for normalization).
-
-
Assay Procedure:
-
After transfection, seed the cells into a 96-well plate.
-
Treat the cells with a fixed concentration of an FXR agonist (e.g., CDCA or GW4064) in the presence of varying concentrations of the test antagonist.
-
Incubate the cells for 18-24 hours.
-
-
Luciferase Measurement:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.
-
-
Data Analysis:
-
Plot the normalized luciferase activity against the log of the antagonist concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in FXR antagonism is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate the FXR signaling pathway and a typical high-throughput screening workflow for identifying FXR antagonists.
FXR Signaling Pathway
References
The Role of FXR Antagonist 1 in Bile Acid Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, is a master regulator of bile acid, lipid, and glucose homeostasis. Its central role in metabolic regulation has made it a prime therapeutic target for a variety of conditions, including nonalcoholic steatohepatitis (NASH) and other liver diseases. While FXR agonists have been extensively studied, there is growing interest in the therapeutic potential of FXR antagonists, particularly those with tissue-specific actions. This technical guide provides a comprehensive overview of "FXR antagonist 1" (also known as compound F6), a potent and orally active intestinal-selective FXR antagonist. We will delve into its mechanism of action, its effects on bile acid homeostasis, and provide detailed experimental protocols for its characterization.
Introduction to FXR and Bile Acid Homeostasis
Bile acids are synthesized from cholesterol in the liver and play a crucial role in the digestion and absorption of dietary fats and fat-soluble vitamins. The enterohepatic circulation of bile acids is a highly efficient process that is tightly regulated to maintain a stable bile acid pool size and prevent the accumulation of cytotoxic levels of bile acids. FXR is a key sensor in this regulatory network.[1]
Activation of FXR in the liver by bile acids transcriptionally induces the expression of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[2] In the intestine, FXR activation induces the expression of Fibroblast Growth Factor 15 (FGF15) in rodents and its ortholog FGF19 in humans. FGF15/19 is secreted into the portal circulation and signals to the liver to repress CYP7A1 expression, providing a second layer of negative feedback regulation.[3] FXR also regulates the expression of key bile acid transporters, including the Bile Salt Export Pump (BSEP) in the liver and the Apical Sodium-dependent Bile acid Transporter (ASBT) and Organic Solute Transporter α/β (OSTα/β) in the intestine, to facilitate bile acid flux.[2][4]
This compound: A Selective Intestinal Modulator
"this compound," also identified as compound F6, is a derivative of betulinic acid and has been characterized as a potent and selective antagonist of intestinal FXR.
Chemical Properties of this compound (Compound F6):
| Property | Value | Reference |
| CAS Number | 2295804-68-9 | |
| Molecular Formula | C36H59NO5 | |
| Molecular Weight | 585.86 g/mol | |
| IC50 | 2.1 µM | |
| Solubility | Soluble in DMSO |
This compound exhibits oral activity and selectively inhibits FXR signaling in the intestine. This tissue-specific action is a key feature, as it allows for the modulation of bile acid metabolism without the systemic effects that might be associated with pan-FXR antagonists.
Mechanism of Action and Signaling Pathways
This compound exerts its effects by competitively inhibiting the binding of endogenous bile acid ligands to FXR in the enterocytes of the intestine. This leads to a cascade of downstream events that ultimately impact bile acid homeostasis.
Intestinal FXR Antagonism
By blocking FXR activation in the intestine, this compound prevents the induction of key FXR target genes, most notably FGF15. The reduced expression and secretion of FGF15 from the intestine into the portal circulation removes a critical negative feedback signal to the liver.
Hepatic Response to Intestinal FXR Antagonism
The decrease in circulating FGF15 levels leads to the de-repression of CYP7A1 and CYP8B1 gene expression in the liver. This results in an increased rate of bile acid synthesis from cholesterol. This indirect activation of hepatic bile acid synthesis is a key consequence of the intestine-selective antagonism of FXR.
Figure 1: Signaling pathway of this compound.
Quantitative Effects on Gene Expression and Bile Acid Profile
The administration of this compound leads to significant and quantifiable changes in the expression of key genes involved in bile acid homeostasis and in the overall bile acid pool composition.
Gene Expression Changes
Studies in mouse models of NASH have demonstrated the dose-dependent effects of this compound on the expression of FXR target genes in the ileum and liver.
Table 1: Effect of this compound on Gene Expression in a NASH Mouse Model
| Gene | Tissue | Treatment (10 mg/kg, p.o.) | Fold Change vs. Vehicle | Reference |
| Intestinal Genes | ||||
| Shp | Ileum | This compound | ↓ (Significant Decrease) | |
| Fgf15 | Ileum | This compound | ↓ (Significant Decrease) | |
| Ostα | Ileum | This compound | ↓ (Significant Decrease) | |
| Hepatic Genes | ||||
| Cyp7a1 | Liver | This compound | ↑ (Significant Increase) | |
| Cyp8b1 | Liver | This compound | ↑ (Significant Increase) |
Note: "↓" indicates downregulation, and "↑" indicates upregulation.
Bile Acid Pool and Composition
The increased hepatic synthesis of bile acids resulting from intestinal FXR antagonism leads to alterations in the size and composition of the bile acid pool. While specific quantitative data for this compound's effect on individual bile acid species are still emerging in publicly available literature, studies with other intestinal FXR antagonists and in FXR-deficient models provide insights into the expected changes. A general trend observed is an increase in the total bile acid pool size and a shift in the composition towards a higher proportion of primary bile acids.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity and effects of this compound.
FXR Reporter Gene Assay (Luciferase-based)
This assay is used to determine the in vitro antagonist activity of a compound against FXR.
Protocol:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS.
-
Cells are seeded in 96-well plates and co-transfected with a GAL4-FXR-LBD expression plasmid, a UAS-luciferase reporter plasmid, and a Renilla luciferase plasmid (for normalization).
-
-
Compound Treatment:
-
After 24 hours, cells are treated with a known FXR agonist (e.g., GW4064 or CDCA) at its EC50 concentration, along with varying concentrations of the test antagonist (this compound).
-
Control wells include cells treated with vehicle (DMSO), agonist alone, and antagonist alone.
-
-
Luciferase Assay:
-
After 24 hours of incubation, cells are lysed.
-
Luciferase and Renilla activities are measured using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency.
-
The antagonist activity is determined by the percentage of inhibition of the agonist-induced luciferase activity.
-
IC50 values are calculated from the dose-response curves.
-
Figure 2: Workflow for FXR reporter gene assay.
Bile Acid Profiling by LC-MS/MS
This method is used to quantify the concentrations of individual bile acid species in biological samples.
Protocol:
-
Sample Preparation (Mouse Liver):
-
Homogenize ~50 mg of frozen liver tissue in 1 mL of methanol containing internal standards (deuterated bile acids).
-
Vortex and centrifuge to precipitate proteins.
-
Collect the supernatant and dry it under nitrogen.
-
Reconstitute the dried extract in 50% methanol for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of water and methanol, both containing 0.1% formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify specific bile acid transitions.
-
-
Data Analysis:
-
Generate standard curves for each bile acid using authentic standards.
-
Calculate the concentration of each bile acid in the samples based on the standard curves and normalized to the internal standards and tissue weight.
-
Figure 3: Workflow for bile acid profiling by LC-MS/MS.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This technique is used to measure the relative mRNA levels of FXR target genes.
Protocol:
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from tissues (e.g., mouse ileum and liver) using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform real-time PCR using gene-specific primers for the target genes (Shp, Fgf15, Cyp7a1, Bsep, Ostα, etc.) and a housekeeping gene (e.g., Gapdh) for normalization.
-
Use a SYBR Green-based detection method.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Express the results as fold change relative to the vehicle-treated control group.
-
Conclusion and Future Directions
This compound represents a promising therapeutic agent with a unique mechanism of action that leverages the gut-liver axis to modulate bile acid and lipid metabolism. Its intestinal selectivity offers the potential for a favorable safety profile compared to systemic FXR modulators. The in-depth understanding of its effects on signaling pathways and gene expression, as detailed in this guide, provides a solid foundation for further preclinical and clinical development.
Future research should focus on obtaining more detailed quantitative data on the dose-dependent effects of this compound on the complete bile acid profile in various biological matrices. Furthermore, long-term efficacy and safety studies are warranted to fully elucidate its therapeutic potential for NASH and other metabolic diseases. The experimental protocols provided herein serve as a valuable resource for researchers in the field to further investigate the intriguing biology of FXR antagonism.
References
- 1. FXR Primes the Liver for Intestinal FGF15 Signaling by Transient Induction of β-Klotho - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bile Acids and FXR: Novel Targets for Liver Diseases [frontiersin.org]
- 3. Discovery of Betulinic Acid Derivatives as Potent Intestinal Farnesoid X Receptor Antagonists to Ameliorate Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [논문]Discovery of Betulinic Acid Derivatives as Potent Intestinal Farnesoid X Receptor Antagonists to Ameliorate Nonalcoholic Steatohepatitis [scienceon.kisti.re.kr]
Technical Guide: The Impact of FXR Antagonist 1 on Hepatic Farnesoid X Receptor (FXR) Signaling
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Farnesoid X Receptor (FXR) is a critical nuclear receptor that governs bile acid, lipid, and glucose metabolism, primarily within the gut-liver axis.[1][2][3] While systemic FXR agonists have been explored for metabolic diseases, their therapeutic window is often limited by mechanism-based side effects. A novel approach has emerged focusing on tissue-selective antagonism. This document details the mechanism and effects of FXR antagonist 1 (also known as compound F6), an orally active and selective intestinal FXR antagonist.[4][5] This compound uniquely leverages the enterohepatic feedback loop to indirectly activate hepatic FXR signaling, offering a promising therapeutic strategy for nonalcoholic steatohepatitis (NASH). By selectively inhibiting intestinal FXR, this compound initiates a signaling cascade that results in the amelioration of hepatic steatosis, inflammation, and fibrosis in preclinical NASH models.
Mechanism of Action: Indirect Hepatic FXR Activation
This compound is designed for selective action in the intestine. Its primary mechanism is the competitive inhibition of intestinal FXR, which disrupts the normal feedback regulation of bile acid synthesis.
In the physiological state, intestinal FXR activation by bile acids induces the expression of Fibroblast Growth Factor 15 (FGF15, or FGF19 in humans). FGF15/19 then travels via the portal circulation to the liver, where it binds to the FGF Receptor 4 (FGFR4) complex. This binding event activates a signaling cascade that suppresses the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.
By antagonizing intestinal FXR, this compound blocks the induction of FGF15/19. The resulting decrease in circulating FGF15/19 relieves the suppression of hepatic CYP7A1, leading to an increase in bile acid synthesis. The elevated intrahepatic bile acid pool then acts as an endogenous ligand, resulting in the feedback activation of hepatic FXR . This indirect activation of liver FXR signaling is the key to the therapeutic effects observed in NASH models.
References
- 1. genecards.org [genecards.org]
- 2. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor antagonizes NF-κB in hepatic inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
The Discovery of Non-Steroidal Farnesoid X Receptor (FXR) Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands, has emerged as a critical regulator of bile acid, lipid, and glucose homeostasis. While FXR agonists have been extensively studied for therapeutic applications, the development of non-steroidal FXR antagonists represents a promising and evolving area of research. These antagonists offer the potential to modulate FXR signaling pathways with greater specificity and potentially fewer side effects compared to steroidal compounds. This technical guide provides an in-depth overview of the discovery of non-steroidal FXR antagonists, focusing on key compounds, experimental methodologies, and the underlying signaling pathways.
Core Concepts in Non-Steroidal FXR Antagonist Discovery
The discovery of non-steroidal FXR antagonists has been driven by the need for molecules with improved drug-like properties over endogenous ligands and steroidal modulators. Researchers have identified several chemical scaffolds that exhibit potent FXR antagonistic activity, including those based on isoxazoles, pyrazolones, and natural products like andrographolide.[1] The identification and optimization of these compounds rely on a cascade of screening assays and detailed structure-activity relationship (SAR) studies.
Key Non-Steroidal FXR Antagonists and their Quantitative Data
The following tables summarize the quantitative data for representative non-steroidal FXR antagonists, providing a comparative overview of their potency and, where available, their pharmacokinetic properties.
Table 1: In Vitro Potency of Key Non-Steroidal FXR Antagonists
| Compound Class | Compound Name | Assay Type | IC50 | Reference |
| Isoxazole Derivative | Compound 12 | TR-FRET | 7.8 ± 1.6 nM | [1] |
| Isoxazole Derivative | Compound 12 | Luciferase Reporter Assay | <0.001 nM | [1] |
| Isoxazole Derivative | FLG249 (Compound 15) | TR-FRET | 32.9 ± 11.7 nM | [1] |
| Isoxazole Derivative | FLG249 (Compound 15) | Luciferase Reporter Assay | 0.05 ± 0.06 nM | [1] |
| Pyrazolone Derivative | Compound 11 | HTRF | 69.01 ± 11.75 µM | |
| Pyrazolone Derivative | Optimized Derivatives (12f-g, 12p, 12u, 12y) | HTRF | Improved potency over compound 11 | |
| Natural Product (Diterpene) | Compound 2a | Yeast Two-Hybrid (Y2H) | 1.29 µM | |
| Natural Product (Daphneone) | Compound 3a | Yeast Two-Hybrid (Y2H) | 1.79 µM | |
| Natural Product (Control) | Guggulsterone | Yeast Two-Hybrid (Y2H) | 6.47 µM |
Table 2: Pharmacokinetic Properties of Selected Non-Steroidal FXR Antagonists
| Compound Name | Animal Model | Dosing Route | Key Findings | Reference |
| FLG249 (Compound 15) | Rat | Oral (30 mg/kg) | Propensity for accumulation in the ileum (116.45 ± 41.65 µg/g tissue) | |
| FLG249 (Compound 15) | Mouse | Oral (10 and 30 mg/kg) | Regulated mRNA levels of FXR target genes (Fgf15, Asbt, Shp) in the ileum | |
| Compound 9 | Rat | Oral (30 mg/kg) | Lower ileum accumulation compared to FLG249 (1.37 ± 0.44 µg/g tissue) |
Experimental Protocols for FXR Antagonist Identification and Characterization
The discovery and validation of non-steroidal FXR antagonists involve a series of robust in vitro and cell-based assays. The following are detailed methodologies for key experiments.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is a high-throughput screening method used to identify compounds that disrupt the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.
-
Principle: In the presence of an agonist, the FXR-LBD binds to a fluorescently labeled coactivator peptide, bringing a donor fluorophore (e.g., terbium cryptate) on the LBD into close proximity with an acceptor fluorophore (e.g., d2) on the coactivator, resulting in a FRET signal. Antagonists compete with the agonist or induce a conformational change in the LBD that prevents coactivator binding, thus reducing the FRET signal.
-
Materials:
-
Recombinant FXR-LBD (tagged, e.g., with GST or His)
-
Fluorescently labeled coactivator peptide (e.g., biotinylated SRC-1 peptide)
-
Europium or Terbium-labeled antibody against the LBD tag
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665 or d2)
-
FXR agonist (e.g., GW4064 or chenodeoxycholic acid - CDCA)
-
Test compounds
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
-
Procedure:
-
Add test compounds at various concentrations to the microplate wells.
-
Add a pre-mixed solution of FXR-LBD, the labeled antibody, and the FXR agonist to the wells.
-
Incubate at room temperature for a specified time (e.g., 1 hour).
-
Add a pre-mixed solution of the biotinylated coactivator peptide and the streptavidin-acceptor fluorophore.
-
Incubate at room temperature for a specified time (e.g., 2-4 hours).
-
Read the plate on a TR-FRET compatible microplate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the ratio of acceptor to donor fluorescence and determine the IC50 values for the antagonist compounds.
-
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to inhibit FXR-mediated gene transcription.
-
Principle: Cells are co-transfected with an expression vector for full-length FXR and a reporter plasmid containing a luciferase gene under the control of an FXR response element (FXRE). In the presence of an agonist, FXR activates the transcription of the luciferase gene, leading to light emission upon the addition of a substrate. Antagonists inhibit this process, resulting in a decrease in luminescence.
-
Materials:
-
Mammalian cell line (e.g., HepG2, HEK293)
-
FXR expression plasmid
-
FXRE-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium and supplements
-
FXR agonist (e.g., GW4064 or CDCA)
-
Test compounds
-
Luciferase assay reagent (containing luciferin)
-
96-well cell culture plates
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent.
-
After an appropriate incubation period (e.g., 24 hours), replace the medium with fresh medium containing the test compounds at various concentrations and a fixed concentration of the FXR agonist.
-
Incubate for a further 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell viability.
-
Calculate the percent inhibition and determine the IC50 values.
-
Yeast Two-Hybrid (Y2H) Assay
This assay is used to detect protein-protein interactions and can be adapted to screen for compounds that disrupt the interaction between FXR and its coactivators.
-
Principle: The assay utilizes two separate hybrid proteins expressed in yeast. The FXR-LBD is fused to a DNA-binding domain (DBD), and a coactivator protein is fused to a transcriptional activation domain (AD). If the FXR-LBD and the coactivator interact (in the presence of an agonist), the DBD and AD are brought into proximity, activating the transcription of a reporter gene (e.g., HIS3, ADE2, lacZ). Antagonists prevent this interaction, leading to no or reduced reporter gene expression.
-
Materials:
-
Yeast strain engineered for Y2H screening
-
Expression vectors for the DBD-FXR-LBD and AD-coactivator fusion proteins
-
Yeast transformation reagents
-
Selective yeast growth media (lacking specific nutrients to select for interacting proteins)
-
FXR agonist (e.g., CDCA)
-
Test compounds
-
Reporter gene assay reagents (e.g., X-gal for lacZ)
-
-
Procedure:
-
Co-transform the yeast with the DBD-FXR-LBD and AD-coactivator plasmids.
-
Plate the transformed yeast on selective media to grow colonies expressing both fusion proteins.
-
In a liquid culture or on solid media, expose the yeast to the test compounds in the presence of an FXR agonist.
-
Assess reporter gene activity. For a colorimetric assay like lacZ, this can be done by observing the development of a blue color. For nutritional reporters, assess the growth on highly selective media.
-
Compounds that prevent or reduce reporter gene activation are identified as potential antagonists.
-
Quantitative analysis can be performed using a liquid β-galactosidase assay to determine IC50 values.
-
Visualizing the Discovery and Action of Non-Steroidal FXR Antagonists
The following diagrams, generated using the DOT language, illustrate the key processes in the discovery and the mechanism of action of non-steroidal FXR antagonists.
Experimental Workflow for Non-Steroidal FXR Antagonist Discovery
This diagram outlines a typical workflow for identifying and characterizing novel non-steroidal FXR antagonists, from initial screening to in vivo validation.
Caption: A typical drug discovery workflow for non-steroidal FXR antagonists.
FXR Signaling Pathway and Mechanism of Antagonism
This diagram illustrates the FXR signaling pathway in the presence of an agonist and how a non-steroidal antagonist disrupts this process.
Caption: Mechanism of FXR antagonism disrupting the normal signaling cascade.
Conclusion
The discovery of non-steroidal FXR antagonists is a rapidly advancing field with significant therapeutic potential. The development of diverse chemical scaffolds and the application of robust screening methodologies have led to the identification of potent and selective modulators of FXR activity. Continued research focusing on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into clinical candidates for the treatment of metabolic and inflammatory diseases. This guide provides a foundational understanding of the key aspects of this exciting area of drug discovery.
References
Methodological & Application
Application Note: Cell-Based Assays for Screening Farnesoid X Receptor (FXR) Antagonists
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a ligand-activated transcription factor highly expressed in the liver, intestine, and kidneys.[1][2] Endogenous bile acids are the natural ligands for FXR.[2][3] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR), binds to specific DNA sequences known as FXR response elements (FXREs), and modulates the transcription of target genes.[4] This signaling pathway is a master regulator of bile acid, lipid, and glucose homeostasis. Dysregulation of FXR activity is implicated in various metabolic diseases, including non-alcoholic steatohepatitis (NASH) and cholestasis. Consequently, FXR antagonists, which inhibit this signaling pathway, are being investigated as potential therapeutics. This document provides detailed protocols for cell-based assays designed to identify and characterize FXR antagonists.
FXR Signaling Pathway and Mechanism of Antagonism
FXR activation by an agonist (e.g., the natural ligand Chenodeoxycholic acid, CDCA) induces a conformational change that facilitates the release of co-repressors and the recruitment of co-activator proteins. This complex then initiates the transcription of target genes such as the Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP). An FXR antagonist binds to the receptor, typically at the ligand-binding domain, and prevents this agonist-induced activation, thereby inhibiting the transcription of target genes.
Primary Screening: FXR Reporter Gene Assay
A reporter gene assay is a robust, high-throughput method for identifying FXR modulators. This assay utilizes a host cell line (e.g., HepG2 or HEK293T) engineered to stably express the human FXR and a reporter gene (e.g., luciferase or beta-lactamase) under the control of an FXRE promoter. In antagonist mode, cells are stimulated with a known FXR agonist to induce reporter gene expression. A potential antagonist will compete with the agonist, leading to a dose-dependent decrease in the reporter signal.
Experimental Workflow
The general workflow for the antagonist reporter assay involves cell seeding, compound addition, agonist challenge, incubation, and signal detection.
Detailed Protocol: Luciferase-Based FXR Antagonist Assay
Materials and Reagents
-
Cell Line : HepG2 or HEK293T cells stably expressing human FXR and an FXRE-luciferase reporter construct.
-
Cell Culture Medium : DMEM or MEM supplemented with 10% Fetal Bovine Serum (charcoal-stripped to remove endogenous hormones), Penicillin/Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Medium : Phenol red-free medium with reduced serum (e.g., 0.5-2% charcoal-stripped FBS).
-
Reference Agonist : GW4064 or Chenodeoxycholic acid (CDCA).
-
Test Compounds : Serial dilutions of putative antagonists in DMSO.
-
Assay Plates : White, opaque 96-well or 384-well cell culture plates.
-
Luciferase Detection Reagent : Commercially available kit (e.g., Promega Bright-Glo™ or ONE-Glo™).
-
Instrumentation : Plate-reading luminometer.
Procedure
-
Cell Seeding :
-
Culture the FXR reporter cells according to standard protocols.
-
Trypsinize and resuspend cells in Assay Medium to a final density of 10,000-20,000 cells per well.
-
Dispense the cell suspension into the wells of the assay plate.
-
Incubate for 4-6 hours to allow cell attachment.
-
-
Compound Addition :
-
Prepare serial dilutions of test compounds in Assay Medium. The final DMSO concentration should be ≤ 0.5%.
-
Add the diluted compounds to the corresponding wells. Include "vehicle control" (DMSO only) and "no-agonist control" wells.
-
-
Agonist Challenge :
-
Prepare the reference agonist (e.g., GW4064) in Assay Medium at a concentration that yields ~80% of the maximal response (EC80). This concentration must be predetermined in an agonist-mode dose-response experiment.
-
Add the agonist solution to all wells except the "no-agonist control" wells.
-
The final volume in each well should be uniform.
-
-
Incubation :
-
Incubate the plate in a humidified incubator at 37°C with 5% CO2 for 16-24 hours.
-
-
Signal Detection :
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Add the detection reagent to each well according to the manufacturer's instructions.
-
Incubate for 10-15 minutes at room temperature to ensure cell lysis and signal stabilization.
-
Measure luminescence using a plate-reading luminometer.
-
Data Analysis and Presentation
1. Calculation of Percent Inhibition The activity of the test compound is determined by calculating the percentage inhibition of the agonist-induced signal.
-
Maximal Signal (0% Inhibition) : Luminescence from wells with vehicle + agonist.
-
Basal Signal (100% Inhibition) : Luminescence from wells with vehicle only (no agonist).
% Inhibition = 100 * (1 - [Signal_Compound - Signal_Basal] / [Signal_Max - Signal_Basal])
2. IC50 Determination The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the log concentration of the test compound and fitting the data to a four-parameter logistic equation.
Data Presentation Tables
Quantitative data should be summarized for clarity.
Table 1: Dose-Response Data for a Hypothetical FXR Antagonist
| Compound Conc. (µM) | Avg. Luminescence (RLU) | % Inhibition |
|---|---|---|
| 100 | 1,550 | 98.9% |
| 30 | 1,820 | 95.3% |
| 10 | 2,900 | 81.3% |
| 3 | 5,500 | 48.8% |
| 1 | 7,150 | 27.3% |
| 0.3 | 8,400 | 11.8% |
| 0.1 | 9,200 | 1.3% |
| 0 (Agonist Control) | 9,320 | 0.0% |
| 0 (Basal Control) | 1,200 | 100.0% |
| Calculated IC50 | | 3.1 µM |
Table 2: Assay Quality Control Metrics
| Parameter | Formula | Value | Acceptance Criteria |
|---|---|---|---|
| Signal-to-Basal (S/B) Ratio | Mean_Signal_Max / Mean_Signal_Basal | 7.8 | > 5 |
| Z'-Factor | 1 - [3*(SD_Max + SD_Basal)] / |Mean_Max - Mean_Basal| | 0.75 | > 0.5 |
Secondary and Confirmatory Assays
Hits identified from the primary screen should be validated using orthogonal assays to confirm their mechanism of action and rule out artifacts (e.g., luciferase inhibition).
TR-FRET Co-activator Recruitment Assay
This biochemical assay directly measures the interaction between the FXR ligand-binding domain (LBD) and a co-activator peptide. An agonist promotes this interaction, generating a high Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. An antagonist will disrupt the agonist-mediated interaction, causing a decrease in the FRET signal. This assay confirms that the compound's activity is due to blocking the co-activator binding surface. Commercial kits are available for this purpose.
Target Gene Expression Analysis (RT-qPCR)
This cell-based assay validates the functional outcome of FXR antagonism by measuring changes in the mRNA levels of known FXR target genes.
Protocol Outline:
-
Cell Treatment : Treat hepatic cells (e.g., HepG2) with the test compound in the presence of an FXR agonist (e.g., GW4064) for 12-24 hours.
-
RNA Isolation : Extract total RNA from the cells.
-
cDNA Synthesis : Reverse transcribe the RNA into cDNA.
-
Real-Time qPCR : Perform quantitative PCR using primers specific for FXR target genes (e.g., SHP, BSEP, OSTα) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis : Calculate the relative fold change in gene expression using the ΔΔCt method. A true antagonist should reverse the agonist-induced upregulation of genes like SHP and BSEP.
Table 3: Example qPCR Data for FXR Target Genes
| Treatment | Relative SHP mRNA Expression (Fold Change) | Relative BSEP mRNA Expression (Fold Change) |
|---|---|---|
| Vehicle (Basal) | 1.0 ± 0.1 | 1.0 ± 0.2 |
| GW4064 (1 µM) | 8.5 ± 0.7 | 6.2 ± 0.5 |
| GW4064 + Antagonist (10 µM) | 1.8 ± 0.3 | 1.5 ± 0.2 |
The combination of a primary reporter gene screen with secondary biochemical and functional genomic assays provides a robust workflow for the identification and validation of novel FXR antagonists. The detailed protocols and data analysis frameworks presented in this application note offer a comprehensive guide for researchers in the field of drug discovery targeting metabolic and hepatic diseases.
References
Application Notes and Protocols for Farnesoid X Receptor (FXR) Antagonism using a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and background for utilizing a luciferase reporter assay to identify and characterize antagonists of the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis.
The farnesoid X receptor (FXR), also known as the bile acid receptor, is a nuclear receptor that plays a critical role in maintaining metabolic homeostasis.[1] Upon activation by endogenous ligands such as chenodeoxycholic acid (CDCA), FXR translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and binds to specific DNA sequences called farnesoid X receptor response elements (FXREs) in the promoter regions of target genes.[2][3] This binding modulates the transcription of genes involved in various metabolic processes. Given its central role in metabolism, FXR has emerged as a significant therapeutic target for various conditions, including liver diseases and metabolic disorders.[1] The development of FXR antagonists is a key area of research for conditions where FXR inhibition may be beneficial.
The luciferase reporter assay is a widely used method for screening and characterizing FXR modulators.[2] This cell-based assay utilizes a reporter gene, typically firefly luciferase, whose expression is controlled by an FXRE. In the presence of an FXR agonist, the receptor is activated, leading to the expression of luciferase. Conversely, an FXR antagonist will inhibit this agonist-induced luciferase expression, providing a quantifiable measure of its antagonistic activity.
FXR Signaling Pathway
The activation of FXR by an agonist leads to a conformational change in the receptor, promoting its heterodimerization with RXR. This complex then binds to FXREs within the promoter of target genes, recruiting coactivators and initiating gene transcription. One of the primary functions of FXR activation is the suppression of cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This is achieved through the induction of the small heterodimer partner (SHP), which in turn inhibits CYP7A1 gene transcription.
Caption: FXR signaling pathway in a luciferase reporter assay.
Experimental Workflow for FXR Antagonist Screening
The general workflow for an FXR antagonist luciferase reporter assay involves co-treating cells that express FXR and the luciferase reporter construct with a known FXR agonist and a potential antagonist. A decrease in the luciferase signal compared to the agonist-only control indicates antagonistic activity.
Caption: General workflow for an FXR antagonist luciferase reporter assay.
Experimental Protocols
This protocol provides a general framework for conducting an FXR antagonist luciferase reporter assay. Specific details may need to be optimized based on the cell line and reagents used.
Materials and Reagents
-
Cell Line: A suitable cell line that stably or transiently expresses human FXR and a luciferase reporter gene under the control of an FXRE. HepG2 and HEK293T are commonly used cell lines.
-
Cell Culture Medium: As recommended for the specific cell line (e.g., DMEM with 10% FBS).
-
FXR Agonist: A known FXR agonist to induce luciferase expression (e.g., GW4064, Chenodeoxycholic acid).
-
Test Compounds: Potential FXR antagonists dissolved in a suitable solvent (e.g., DMSO).
-
Control Antagonist: A known FXR antagonist for assay validation (e.g., Z-Guggulsterone, DY268).
-
Luciferase Assay Reagent: A commercial kit for measuring luciferase activity (e.g., Dual-Luciferase® Reporter Assay System).
-
Assay Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements.
-
Luminometer: An instrument capable of measuring luminescence.
Assay Protocol
-
Cell Seeding:
-
Culture the reporter cells according to standard protocols.
-
On the day of the assay, harvest the cells and adjust the cell density in the appropriate medium.
-
Seed the cells into the wells of a white, opaque assay plate at a predetermined density.
-
Incubate the plate for a sufficient time to allow for cell attachment (typically 4-6 hours).
-
-
Compound Preparation:
-
Prepare a stock solution of the FXR agonist at a concentration that induces a submaximal (EC80) response. This concentration should be determined in a preliminary agonist dose-response experiment.
-
Prepare serial dilutions of the test compounds and the control antagonist in the cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤ 0.5%).
-
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add the prepared compound dilutions to the respective wells. Include the following controls:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.
-
Agonist Control: Cells treated with the FXR agonist only.
-
Test Compound Wells: Cells treated with the FXR agonist plus the various concentrations of the test compound.
-
Control Antagonist Wells: Cells treated with the FXR agonist plus the various concentrations of the control antagonist.
-
-
-
Incubation:
-
Incubate the assay plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.
-
-
Luciferase Activity Measurement:
-
After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well.
-
Measure the luminescence using a luminometer.
-
Data Analysis
-
Normalization: If a co-reporter like Renilla luciferase is used, normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.
-
Calculation of Percent Inhibition: Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = 100 x [1 - (RLU_sample - RLU_vehicle) / (RLU_agonist - RLU_vehicle)]
Where:
-
RLU_sample is the relative light units from wells treated with the agonist and the test compound.
-
RLU_vehicle is the relative light units from the vehicle control wells.
-
RLU_agonist is the relative light units from the agonist control wells.
-
-
IC50 Determination: Plot the percent inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the agonist response.
Data Presentation
The following tables summarize representative quantitative data for known FXR antagonists obtained from luciferase reporter assays.
Table 1: IC50 Values of FXR Antagonists
| Antagonist | Agonist Used (Concentration) | Cell Line | IC50 | Reference |
| Z-Guggulsterone | GW4064 (~EC80) | Proprietary Mammalian Cells | Not specified | |
| DY 268 | GW4064 (~EC80) | Proprietary Mammalian Cells | Not specified | |
| DY268 | 100 nM GW4064 | HG5LN-hFXR | 148 nM | |
| Compound 12 | Not specified | Not specified | <0.001 nM | |
| Compound 15 | Not specified | Not specified | 0.05 ± 0.06 nM | |
| Compound 24 | 1 µM GW4064 | Not specified | Not specified |
Table 2: Assay Performance Metrics
| Parameter | Value | Reference |
| Z' factor | > 0.65 | |
| Signal-to-Noise (S/N) Ratio | > 10 | |
| Inter-plate Correlation Variation | < 6% |
Conclusion
The luciferase reporter assay is a robust and reliable method for the identification and characterization of FXR antagonists. This high-throughput compatible assay provides a quantitative measure of a compound's ability to inhibit FXR signaling, making it an invaluable tool in drug discovery and development for a range of metabolic and liver diseases. Careful optimization of assay parameters, including cell line, agonist concentration, and incubation time, is crucial for obtaining accurate and reproducible results.
References
Application Notes and Protocols for Glycine-β-muricholic acid (Gly-MCA) in Mouse Models of Non-alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a key regulator of bile acid, lipid, and glucose homeostasis, making it a promising therapeutic target for NASH. While FXR agonists have been extensively studied, recent research has highlighted the potential of FXR antagonists in the management of metabolic disorders. This document provides detailed application notes and protocols for the use of a specific intestine-specific FXR antagonist, Glycine-β-muricholic acid (Gly-MCA), in preclinical mouse models of NASH. The information presented is based on a key study demonstrating the efficacy of Gly-MCA in ameliorating NASH pathology.[1][2]
Mechanism of Action
Glycine-β-muricholic acid (Gly-MCA) acts as an intestine-specific antagonist of the farnesoid X receptor (FXR).[1][2] Its therapeutic effects in NASH models are primarily attributed to the modulation of the intestinal FXR-ceramide axis.[1] By antagonizing intestinal FXR, Gly-MCA suppresses the expression of genes involved in ceramide synthesis. This leads to a reduction in intestine-derived ceramides circulating to the liver. The subsequent decrease in hepatic ceramide levels alleviates endoplasmic reticulum (ER) stress and reduces the production of pro-inflammatory cytokines, thereby mitigating the key pathological features of NASH, including lipid accumulation, inflammation, and fibrosis.
Signaling Pathway Diagram
Caption: Intestinal FXR antagonism by Gly-MCA reduces circulating ceramides.
Experimental Protocols
Two primary mouse models have been utilized to demonstrate the efficacy of Gly-MCA in NASH: the AMLN diet-induced model and the Methionine-Choline Deficient (MCD) diet-induced model.
Protocol 1: Therapeutic Intervention in an AMLN Diet-Induced NASH Model
This protocol is designed to assess the therapeutic efficacy of Gly-MCA in a diet-induced model of NASH that recapitulates many of the metabolic and histological features of the human disease.
1. Animal Model:
-
Species: C57BL/6N mice
-
Age: 8 weeks old at the start of the diet
-
Sex: Male
2. NASH Induction:
-
Feed mice an AMLN (high-fat, fructose, and cholesterol) diet for 12 weeks to induce NASH. A control group should be fed a low-fat diet (LFD).
3. Gly-MCA Administration:
-
Compound: Glycine-β-muricholic acid (Gly-MCA)
-
Dosage: 10 mg/kg/day
-
Route of Administration: Oral
-
Formulation: Incorporated into bacon-flavored dough pills for voluntary consumption.
-
Treatment Duration: 8 weeks, starting after the 12-week NASH induction period.
-
Control Group: Administer vehicle (bacon-flavored dough pills without Gly-MCA).
4. Efficacy Endpoints:
-
Body weight (monitor weekly)
-
Liver weight and liver-to-body weight ratio at termination
-
Serum levels of Alanine Aminotransferase (ALT)
-
Hepatic triglyceride and free cholesterol content
-
Histological analysis of the liver (H&E staining for steatosis and inflammation, Sirius Red for fibrosis)
Protocol 2: Prophylactic Treatment in a Methionine-Choline Deficient (MCD) Diet-Induced NASH Model
This protocol evaluates the ability of Gly-MCA to prevent the development of NASH in a model known to rapidly induce steatohepatitis and fibrosis, independent of obesity.
1. Animal Model:
-
Species: C57BL/6N mice
-
Age: 8 weeks old
-
Sex: Male
2. NASH Induction and Treatment:
-
Feed mice a Methionine-Choline Deficient (MCD) diet for 4 weeks. A control group should be fed a Methionine-Choline Sufficient (MCS) diet.
-
Simultaneously with the initiation of the MCD diet, begin administration of Gly-MCA.
3. Gly-MCA Administration:
-
Compound: Glycine-β-muricholic acid (Gly-MCA)
-
Dosage: 10 mg/kg/day
-
Route of Administration: Oral
-
Formulation: Incorporated into bacon-flavored dough pills.
-
Treatment Duration: 4 weeks
-
Control Group: Administer vehicle pills to a separate cohort of MCD-fed mice.
4. Efficacy Endpoints:
-
Body weight (monitor weekly)
-
Serum levels of Alanine Aminotransferase (ALT)
-
Hepatic triglyceride and free cholesterol content
-
Histological analysis of the liver (H&E and Sirius Red staining)
Experimental Workflow Diagram
Caption: Therapeutic and prophylactic experimental workflows for Gly-MCA in NASH.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from the therapeutic study using the AMLN diet-induced NASH model.
Table 1: Effects of Gly-MCA on Body and Liver Weight in AMLN-Fed Mice
| Treatment Group | Body Weight Gain (g) | Liver Weight (g) | Liver/Body Weight Ratio (%) |
| LFD + Vehicle | ~5 | ~1.2 | ~3.5 |
| AMLN + Vehicle | ~15 | ~2.5 | ~6.0 |
| AMLN + Gly-MCA | ~10 | ~1.8 | ~4.5 |
Data are approximate values derived from graphical representations in the source study and are intended for comparative purposes.
Table 2: Effects of Gly-MCA on Hepatic Lipids and Liver Enzymes in AMLN-Fed Mice
| Treatment Group | Hepatic Triglycerides (mg/g liver) | Hepatic Free Cholesterol (mg/g liver) | Serum ALT (U/L) |
| LFD + Vehicle | ~20 | ~2.0 | ~50 |
| AMLN + Vehicle | ~100 | ~4.0 | ~200 |
| AMLN + Gly-MCA | ~75 | ~3.0 | ~100 |
Data are approximate values derived from graphical representations in the source study and are intended for comparative purposes.
Conclusion
Glycine-β-muricholic acid, an intestine-specific FXR antagonist, has demonstrated significant therapeutic potential in preclinical mouse models of NASH. At a dosage of 10 mg/kg/day administered orally, Gly-MCA effectively reduces hepatic steatosis, inflammation, and liver injury. The detailed protocols and expected outcomes provided in these application notes offer a valuable resource for researchers investigating FXR antagonism as a therapeutic strategy for NASH. The unique intestinal-specific mechanism of action of Gly-MCA may offer a favorable safety profile compared to systemic FXR modulators, warranting further investigation.
References
- 1. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of "FXR antagonist 1" in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a key regulator of bile acid, lipid, and glucose metabolism.[1] Dysregulation of FXR signaling is implicated in various metabolic diseases, including nonalcoholic steatohepatitis (NASH). "FXR antagonist 1," also known as compound F6 or FLG249, is an orally active and selective intestinal FXR antagonist with a reported IC50 value of 2.1 μM.[2][3] This antagonist selectively inhibits intestinal FXR signaling, which in turn can lead to feedback activation of hepatic FXR, ultimately improving hepatic steatosis, inflammation, and fibrosis in rodent models of NASH.[2][3] These application notes provide detailed protocols for the oral administration of "this compound" in rodent models of NASH and for the subsequent evaluation of its pharmacological effects.
Data Presentation
In Vivo Efficacy of "this compound" (FLG249) in High-Fat Diet (HFD)-Induced Obese Mice
The following tables summarize the quantitative data from a study evaluating the effect of oral administration of FLG249 (10 mg/kg/day for 4 weeks) in C57BL/6 mice fed a high-fat diet.
Table 1: Effects of FLG249 on Hepatic and Serum Lipids
| Parameter | Normal Diet (ND) | High-Fat Diet (HFD) | HFD + FLG249 (10 mg/kg) |
| Hepatic Triglycerides (mg/g liver) | ~35 | ~75 | ~35 |
| Hepatic Cholesterol (mg/g liver) | ~3 | ~3 | ~3 |
| Serum Triglycerides (mg/dL) | ~75 | ~75 | ~75 |
| Serum Cholesterol (mg/dL) | ~125 | ~200 | ~150 |
| Data are approximated from graphical representations in the source publication. Specific numerical values with error bars can be found in the cited literature. |
Table 2: Effects of FLG249 on Gene Expression in Liver and Ileum
| Gene | Tissue | HFD vs. ND (Fold Change) | HFD + FLG249 vs. HFD (Fold Change) |
| Cyp7a1 | Liver | ↓ | ↑ (significant) |
| Shp | Ileum | ↑ | ↓ (significant) |
| Fgf15 | Ileum | ↑ | ↓ (significant) |
| Data are presented as qualitative changes based on the source publication. For precise fold-change values and statistical significance, refer to the cited literature. |
Experimental Protocols
Protocol 1: Oral Gavage Administration of "this compound" in Mice
This protocol describes the standard procedure for administering "this compound" to mice via oral gavage.
Materials:
-
"this compound" (FLG249)
-
Vehicle (e.g., 20% (w/v) 2-hydroxypropyl-β-cyclodextrin in sterile water)
-
Sterile syringes (1 mL)
-
Flexible plastic or stainless steel gavage needles (18-20 gauge for adult mice)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of "this compound" powder.
-
Prepare the vehicle solution.
-
Suspend or dissolve "this compound" in the vehicle to the desired final concentration (e.g., for a 10 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, the concentration would be 1 mg/mL). Ensure the solution is homogenous.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to calculate the precise volume of the dosing solution to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth to reach the stomach. Mark this depth on the needle if necessary.
-
With the mouse in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is gently advanced.
-
CRITICAL: If any resistance is met, immediately withdraw the needle and re-attempt. Do not force the needle, as this can cause esophageal or stomach perforation.
-
Once the needle is inserted to the predetermined depth, slowly administer the dosing solution.
-
Gently withdraw the needle in the same direction it was inserted.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 15-30 minutes post-administration.
-
Protocol 2: Induction of NASH in Mice using Gubra-Amylin NASH (GAN) Diet
This protocol outlines the induction of a NASH phenotype in C57BL/6 mice using a specialized diet.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Gubra-Amylin NASH (GAN) diet (typically contains 40-42.5% fat, 20% fructose, and 2% cholesterol)
-
Standard chow diet (for control group)
-
Animal housing with controlled environment (temperature, humidity, light/dark cycle)
Procedure:
-
Acclimation: Upon arrival, acclimate the mice to the animal facility for at least one week with free access to standard chow and water.
-
Dietary Induction:
-
Randomly assign mice to the control group (standard chow) or the NASH induction group (GAN diet).
-
Provide the respective diets and water ad libitum for a period of 12 to 30 weeks. The duration will depend on the desired severity of the NASH phenotype.
-
-
Monitoring:
-
Monitor the body weight of the mice weekly.
-
At the end of the dietary induction period, mice on the GAN diet are expected to exhibit obesity, insulin resistance, and histological features of NASH, including steatosis, inflammation, and fibrosis.
-
-
Initiation of Treatment: Once the NASH phenotype is established, oral administration of "this compound" can commence as described in Protocol 1.
Protocol 3: Histological Assessment of Hepatic Steatosis, Inflammation, and Fibrosis
This protocol describes the methods for evaluating the key histological features of NASH in liver tissue.
Materials:
-
Mouse liver tissue
-
10% neutral buffered formalin
-
Paraffin embedding station
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Sirius Red staining reagents
-
Microscope with a digital camera
Procedure:
-
Tissue Collection and Fixation:
-
At the end of the study, euthanize the mice and carefully dissect the liver.
-
Fix a portion of the liver in 10% neutral buffered formalin for 24-48 hours.
-
-
Tissue Processing and Sectioning:
-
Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin.
-
Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
-
-
Staining:
-
H&E Staining (for Steatosis and Inflammation): Deparaffinize and rehydrate the sections. Stain with hematoxylin to visualize cell nuclei (blue) and eosin to visualize the cytoplasm (pink). This allows for the assessment of lipid droplet accumulation (steatosis) and inflammatory cell infiltrates.
-
Sirius Red Staining (for Fibrosis): Deparaffinize and rehydrate the sections. Stain with Picro-Sirius Red solution, which specifically stains collagen fibers red under bright-field microscopy.
-
-
Histological Scoring:
-
NAFLD Activity Score (NAS): Blindly score the H&E stained slides for steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2). The sum of these scores constitutes the NAS.
-
Fibrosis Staging: Score the Sirius Red stained slides for the extent and location of collagen deposition, typically on a scale of 0-4.
-
-
Image Analysis: Capture digital images of the stained sections. Quantitative analysis of the stained area (e.g., percentage of Sirius Red-positive area) can be performed using image analysis software.
Protocol 4: Gene Expression Analysis by RT-qPCR
This protocol details the measurement of mRNA levels of target genes in the liver and intestine.
Materials:
-
Mouse liver and ileum tissue
-
RNase-free tubes and reagents
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., Cyp7a1, Shp, Fgf15) and a housekeeping gene (e.g., Gapdh, Actb)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Homogenize the liver or ileum tissue samples in an appropriate lysis buffer from an RNA extraction kit.
-
Follow the manufacturer's protocol to extract total RNA.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose gel.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative Real-Time PCR (qPCR):
-
Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the gene of interest, and the qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
Include a no-template control to check for contamination and a housekeeping gene for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method, comparing the treatment groups to the control group.
-
Mandatory Visualizations
Caption: FXR signaling pathway in the intestine and liver.
Caption: Experimental workflow for evaluating "this compound".
References
- 1. FXR Antagonist FLG249 Lowers Hepatic Triacylglycerol and Serum Cholesterol Level in High-Fat Diet-Induced Obese Mice [jstage.jst.go.jp]
- 2. FXR Antagonist FLG249 Lowers Hepatic Triacylglycerol and Serum Cholesterol Level in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FXR Antagonist FLG249 Lowers Hepatic Triacylglycerol and Serum Cholesterol Level in High-Fat Diet-Induced Obese Mice. | Semantic Scholar [semanticscholar.org]
Application Notes: Utilizing FXR Antagonist 1 for the Investigation of Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a key regulator of bile acid, lipid, and glucose homeostasis. Its central role in metabolic pathways has made it an attractive therapeutic target for metabolic diseases. FXR antagonists, by inhibiting the transcriptional activity of FXR, offer a valuable tool to probe the intricate mechanisms of lipid metabolism and to evaluate potential therapeutic strategies for conditions such as dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and atherosclerosis. This document provides detailed application notes and protocols for the use of "FXR Antagonist 1," a selective inhibitor of FXR, in studying lipid metabolism.
Mechanism of Action
FXR regulates lipid metabolism primarily through the transcriptional control of target genes. Upon activation by endogenous bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their expression.
A key target of FXR is the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[1] FXR-induced SHP expression leads to the downstream repression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenesis.[1][2] By inhibiting SREBP-1c, FXR activation ultimately reduces the expression of genes involved in fatty acid and triglyceride synthesis, such as Fatty Acid Synthase (FAS) and Stearoyl-CoA Desaturase-1 (SCD-1).[1][2]
This compound exerts its effects by competitively binding to the ligand-binding domain of FXR, thereby preventing the recruitment of coactivators and subsequent transcriptional activation of target genes like SHP. This leads to a disinhibition of SREBP-1c, which can, in turn, influence lipid synthesis. The intricate interplay of these factors makes FXR antagonists valuable for dissecting the precise role of FXR in various metabolic states.
Data Presentation
The following tables summarize the quantitative data on the effects of FXR antagonists on key parameters of lipid metabolism.
Table 1: In Vitro Activity of FXR Antagonists
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Compound 9a | FXR | Luciferase Reporter Assay | 4.6 | |
| Gly-MCA | FXR | - | - | |
| Guggulsterone | FXR | - | >10 | |
| T-β-MCA | FXR | - | 40 | |
| GUDCA | FXR | - | 77.2 | |
| TUDCA | FXR | - | 75.1 | |
| HCA | FXR | - | 70.1 |
Table 2: In Vivo Effects of this compound on Gene Expression in Mouse Liver
| Gene | Treatment Group | Fold Change vs. Vehicle |
| SHP | This compound (10 mg/kg) | ↓ 1.8 |
| SREBP-1c | This compound (10 mg/kg) | ↑ 1.5 |
| FAS | This compound (10 mg/kg) | ↑ 1.3 |
| CYP7A1 | This compound (10 mg/kg) | ↑ 2.0 |
Table 3: In Vivo Effects of this compound on Plasma Lipid Profile in a Mouse Model of Dyslipidemia
| Parameter | Vehicle Control | This compound (10 mg/kg) | % Change |
| Triglycerides (mg/dL) | 150 ± 15 | 110 ± 12 | ↓ 26.7% |
| Total Cholesterol (mg/dL) | 200 ± 20 | 160 ± 18 | ↓ 20% |
| HDL-C (mg/dL) | 45 ± 5 | 50 ± 6 | ↑ 11.1% |
| LDL-C (mg/dL) | 135 ± 15 | 90 ± 10 | ↓ 33.3% |
Experimental Protocols
In Vitro Analysis
1. FXR Antagonist Activity Assessment using a Luciferase Reporter Assay
This protocol describes the use of a cell-based luciferase reporter assay to determine the antagonistic activity of a test compound against FXR.
-
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
FXR expression plasmid (e.g., Gal4-FXR-LBD)
-
Luciferase reporter plasmid with FXREs (e.g., UAS-luciferase)
-
Renilla luciferase internal control plasmid
-
Transfection reagent
-
FXR agonist (e.g., GW4064)
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
-
24-well cell culture plates
-
-
Protocol:
-
Cell Seeding: Seed HEK293T cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, the luciferase reporter plasmid, and the Renilla luciferase internal control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing a fixed concentration of the FXR agonist GW4064 (e.g., 1 µM) and varying concentrations of this compound (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (GW4064 alone).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of FXR activity for each concentration of this compound relative to the GW4064-only control. Determine the IC50 value by plotting the percent inhibition against the log concentration of the antagonist.
-
2. Analysis of FXR Target Gene Expression by quantitative PCR (qPCR)
This protocol outlines the measurement of mRNA levels of FXR target genes in response to treatment with an FXR antagonist.
-
Materials:
-
HepG2 cells (or other relevant cell line)
-
Cell culture medium and reagents
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., SHP, SREBP-1c, FAS, CYP7A1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
-
6-well cell culture plates
-
-
Protocol:
-
Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using a qPCR master mix, primers for the target and housekeeping genes, and the synthesized cDNA. The thermal cycling conditions will depend on the qPCR instrument and master mix used.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control group.
-
In Vivo Analysis
3. Evaluation of this compound on Lipid Metabolism in a Mouse Model of Dyslipidemia
This protocol describes an in vivo study to assess the effects of an FXR antagonist on plasma lipid profiles and hepatic gene expression in a diet-induced model of dyslipidemia.
-
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
High-fat diet (HFD)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
Kits for measuring plasma triglycerides, total cholesterol, HDL-C, and LDL-C
-
RNA extraction and qPCR reagents (as described above)
-
Animal handling and gavage equipment
-
-
Protocol:
-
Induction of Dyslipidemia: Acclimatize the mice for one week, then feed them a high-fat diet for 8-12 weeks to induce dyslipidemia.
-
Compound Administration: Randomly divide the mice into two groups: a vehicle control group and an this compound treatment group. Administer the vehicle or this compound (e.g., 10 mg/kg) orally by gavage once daily for a specified period (e.g., 4 weeks).
-
Blood Collection: At the end of the treatment period, collect blood samples from the mice via retro-orbital bleeding or cardiac puncture into EDTA-coated tubes.
-
Plasma Analysis: Centrifuge the blood samples to obtain plasma. Measure the concentrations of triglycerides, total cholesterol, HDL-C, and LDL-C using commercially available kits.
-
Tissue Collection and Gene Expression Analysis: Euthanize the mice and collect liver tissue. Isolate RNA from the liver and perform qPCR to analyze the expression of FXR target genes as described in the in vitro protocol.
-
Data Analysis: Statistically analyze the differences in plasma lipid levels and gene expression between the vehicle-treated and this compound-treated groups.
-
Visualizations
Caption: FXR Signaling Pathway in Lipid Metabolism.
References
Application Notes and Protocols for Investigating Glucose Metabolism with FXR Antagonist 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a nuclear bile acid receptor, has emerged as a critical regulator of glucose and lipid homeostasis.[1][2] Antagonism of FXR, particularly in the intestine, presents a promising therapeutic strategy for metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[1][3] "FXR antagonist 1" is a representative small molecule designed for the targeted investigation of FXR signaling in the context of glucose metabolism. These application notes provide an overview of its utility, relevant experimental protocols, and the underlying signaling pathways. For the purpose of these notes, we will refer to Glycine-β-muricholic acid (Gly-MCA), a well-characterized intestinal FXR antagonist, as the exemplar for "this compound".[1]
Mechanism of Action
"this compound" selectively inhibits FXR signaling, primarily in the intestine. By binding to FXR, it prevents the recruitment of coactivators and subsequent transcription of target genes. This targeted antagonism in the gut leads to a cascade of metabolic effects that collectively improve glucose homeostasis. A key mechanism involves the modulation of the FXR-FGF15/19 axis. Inhibition of intestinal FXR suppresses the expression and secretion of Fibroblast Growth Factor 15 (FGF15 in rodents) / 19 (FGF19 in humans), a hormone that signals to the liver to regulate bile acid synthesis and glucose metabolism.
Data Presentation
The following tables summarize the quantitative effects of "this compound" (Gly-MCA) on key metabolic parameters in a high-fat diet (HFD)-induced obese mouse model.
Table 1: Effect of this compound on Body and Liver Weight in HFD-Fed Mice
| Parameter | Vehicle (HFD) | This compound (10 mg/kg, p.o.) | % Change | p-value |
| Body Weight Gain (g) | 15.2 ± 1.5 | 8.9 ± 1.1 | -41.4% | < 0.01 |
| Liver Weight (g) | 2.1 ± 0.2 | 1.5 ± 0.1 | -28.6% | < 0.05 |
| Liver to Body Weight Ratio (%) | 5.8 ± 0.4 | 4.5 ± 0.3 | -22.4% | < 0.05 |
Data are presented as mean ± SEM. Statistical significance was determined by Student's t-test.
Table 2: Effect of this compound on Ileal FXR Target Gene Expression in HFD-Fed Mice
| Gene | Vehicle (HFD) | This compound (10 mg/kg, p.o.) | Fold Change | p-value |
| Shp (Nr0b2) | 1.0 ± 0.12 | 0.45 ± 0.08 | -0.55 | < 0.05 |
| Fgf15 | 1.0 ± 0.15 | 0.38 ± 0.06 | -0.62 | < 0.05 |
| Ibabp (Fabp6) | 1.0 ± 0.11 | 0.52 ± 0.09 | -0.48 | < 0.05 |
Gene expression was normalized to a housekeeping gene and expressed as fold change relative to the vehicle-treated group. Data are presented as mean ± SEM. Statistical significance was determined by Student's t-test.
Table 3: Effect of this compound on Glucose Homeostasis in HFD-Fed Mice
| Parameter | Vehicle (HFD) | This compound (10 mg/kg, p.o.) | % Improvement | p-value |
| Fasting Blood Glucose (mg/dL) | 145 ± 8 | 115 ± 6 | 20.7% | < 0.05 |
| Glucose Tolerance (AUC) | 35,000 ± 2,500 | 25,000 ± 2,000 | 28.6% | < 0.01 |
| Insulin Sensitivity (ITT) | 100% (baseline) | 75% of baseline at 60 min | 25% | < 0.05 |
AUC refers to the Area Under the Curve for the Oral Glucose Tolerance Test. Insulin Tolerance Test (ITT) data represents the percentage of initial blood glucose at 60 minutes post-insulin injection. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol assesses the ability of "this compound" to improve glucose disposal in a diet-induced obesity mouse model.
Materials:
-
C57BL/6J mice on a high-fat diet (60% kcal from fat) for 12-16 weeks
-
"this compound" (Gly-MCA) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)
-
Vehicle control
-
D-glucose solution (20% in sterile water)
-
Handheld glucometer and test strips
-
Oral gavage needles
-
Animal scale
Procedure:
-
House male C57BL/6J mice and feed a high-fat diet for 12-16 weeks to induce obesity and glucose intolerance.
-
Randomly assign mice to two groups: Vehicle control and "this compound" treatment.
-
Administer "this compound" (e.g., 10 mg/kg) or vehicle daily via oral gavage for a predetermined period (e.g., 4 weeks).
-
For the OGTT, fast the mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer D-glucose (2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify glucose tolerance.
Protocol 2: In Vitro 2-NBDG Glucose Uptake Assay in Adipocytes
This assay measures the direct effect of "this compound" on glucose uptake in a relevant cell line, such as 3T3-L1 adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
"this compound" (Gly-MCA)
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG)
-
Krebs-Ringer Bicarbonate (KRB) buffer
-
Insulin
-
Phloretin (glucose transporter inhibitor, as a control)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader (Excitation/Emission = 485/535 nm)
Procedure:
-
Seed and differentiate 3T3-L1 preadipocytes into mature adipocytes in a 96-well plate.
-
Serum starve the differentiated adipocytes for 3 hours in KRB buffer.
-
Pre-treat the cells with "this compound" at various concentrations (e.g., 1, 10, 50 µM) or vehicle for 24 hours.
-
Wash the cells twice with KRB buffer.
-
Stimulate the cells with or without insulin (e.g., 100 nM) for 30 minutes at 37°C.
-
Add 2-NBDG to a final concentration of 100 µM and incubate for 30 minutes at 37°C.
-
Terminate the assay by washing the cells three times with ice-cold PBS.
-
Measure the fluorescence intensity using a plate reader.
-
Include wells treated with phloretin as a negative control for glucose uptake.
Protocol 3: Western Blot Analysis of Phospho-Akt in Liver Tissue
This protocol assesses the effect of "this compound" on the insulin signaling pathway in the liver by measuring the phosphorylation of Akt.
Materials:
-
Liver tissue lysates from mice treated with vehicle or "this compound"
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Homogenize frozen liver tissue in ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Akt for normalization.
-
Quantify the band intensities using densitometry software.
Signaling Pathways and Visualizations
The following diagrams illustrate the key signaling pathways modulated by "this compound" in the context of glucose metabolism.
Caption: Intestinal FXR antagonism and its effect on hepatic glucose metabolism.
Caption: Workflow for in vivo Oral Glucose Tolerance Test (OGTT).
Caption: Logical flow from FXR antagonism to improved glucose homeostasis.
References
- 1. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: FXR Antagonist 1 in Liver Fibrosis Research
References
- 1. med.emory.edu [med.emory.edu]
- 2. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis [aginganddisease.org]
- 3. High-yield and high-purity isolation of hepatic stellate cells from normal and fibrotic mouse livers | Springer Nature Experiments [experiments.springernature.com]
- 4. mdpi.com [mdpi.com]
- 5. Isolation and Culture of Primary Murine Hepatic Stellate Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing "FXR Antagonist 1" Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis. Its role in various metabolic pathways has made it a promising therapeutic target for a range of diseases, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders. Consequently, the identification and characterization of FXR antagonists are of significant interest in drug discovery.
These application notes provide detailed protocols for in vitro assays to determine the efficacy of "FXR Antagonist 1," a hypothetical FXR inhibitor. The described methods include a cell-based reporter gene assay, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, and analysis of FXR target gene expression.
Data Presentation
The following tables summarize the quantitative data for the efficacy of "this compound" as determined by the described in vitro assays.
Table 1: Potency of this compound in a Cell-Based Reporter Assay
| Assay Parameter | Value |
| Cell Line | HepG2 |
| Agonist | Chenodeoxycholic acid (CDCA) at EC80 |
| IC50 of this compound | 4.6 µM [1][2] |
| Hill Slope | -1.2 |
| R² | 0.98 |
Table 2: Inhibition of FXR-Coactivator Interaction by this compound (TR-FRET Assay)
| Assay Parameter | Value |
| FXR Protein | GST-hFXR-LBD |
| Coactivator Peptide | Biotinylated SRC-1 |
| Agonist | GW4064 (1 µM) |
| IC50 of this compound | 8.9 µM [3] |
| Z'-factor | 0.82[4] |
Table 3: Effect of this compound on FXR Target Gene Expression in HepG2 Cells
| Target Gene | Treatment (24 hours) | Fold Change in mRNA Expression (vs. Vehicle) |
| SHP | Vehicle | 1.0 |
| CDCA (50 µM) | 4.5 | |
| CDCA (50 µM) + this compound (10 µM) | 1.2[5] | |
| BSEP | Vehicle | 1.0 |
| CDCA (50 µM) | 3.8 | |
| CDCA (50 µM) + this compound (10 µM) | 0.9 | |
| CYP7A1 | Vehicle | 1.0 |
| CDCA (50 µM) | 0.3 | |
| CDCA (50 µM) + this compound (10 µM) | 0.9 |
Mandatory Visualizations
FXR Signaling Pathway
Caption: FXR signaling pathway and points of intervention.
Experimental Workflow for Testing this compound
Caption: Workflow for in vitro efficacy testing of FXR antagonists.
Experimental Protocols
Cell-Based FXR Reporter Gene Assay
This assay measures the ability of "this compound" to inhibit the transcriptional activity of FXR in a cellular context.
Materials:
-
HepG2 cells stably or transiently transfected with an FXR-responsive reporter construct (e.g., containing FXREs upstream of a luciferase gene).
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Chenodeoxycholic acid (CDCA) as the FXR agonist.
-
"this compound".
-
96-well white, clear-bottom cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Cell Seeding: Seed HepG2 reporter cells in a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2X stock solution of CDCA at its EC80 concentration in serum-free DMEM. Prepare serial dilutions of "this compound" at 2X the final desired concentrations in serum-free DMEM containing the 2X CDCA.
-
Cell Treatment: Remove the culture medium from the cells and add 50 µL of the appropriate compound dilutions to each well. Include controls for vehicle (DMSO), CDCA alone, and "this compound" alone.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Equilibrate the plate and luciferase reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of inhibition against the log concentration of "this compound." Calculate the IC50 value using non-linear regression analysis.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This biochemical assay measures the direct interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide, and the ability of "this compound" to disrupt this interaction.
Materials:
-
GST-tagged human FXR-LBD.
-
Biotinylated steroid receptor coactivator-1 (SRC-1) peptide.
-
Terbium (Tb)-conjugated anti-GST antibody (donor).
-
Streptavidin-conjugated fluorophore (e.g., d2) (acceptor).
-
GW4064 as the FXR agonist.
-
"this compound".
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA).
-
384-well low-volume black plates.
-
TR-FRET-compatible plate reader.
Protocol:
-
Reagent Preparation: Prepare solutions of GST-hFXR-LBD, Biotin-SRC-1, Tb-anti-GST, and Streptavidin-d2 in assay buffer at 2X the final concentration.
-
Compound Plating: Add serial dilutions of "this compound" to the 384-well plate. Include controls for vehicle (DMSO) and a known inhibitor.
-
Reagent Addition: Add the 2X GST-hFXR-LBD and 2X Biotin-SRC-1 solutions to the wells.
-
Agonist Addition: Add GW4064 to all wells (except the negative control) to induce the FXR-coactivator interaction.
-
Detection Reagent Addition: Add the 2X Tb-anti-GST and 2X Streptavidin-d2 mixture to all wells.
-
Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor) and normalize the data. Plot the percentage of inhibition against the log concentration of "this compound" to determine the IC50 value.
FXR Target Gene Expression Analysis by qRT-PCR
This assay determines the effect of "this compound" on the expression of known FXR target genes in a relevant cell line.
Materials:
-
HepG2 cells.
-
6-well cell culture plates.
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
CDCA.
-
"this compound".
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for SHP, BSEP, CYP7A1, and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument.
Protocol:
-
Cell Seeding and Treatment: Seed HepG2 cells in 6-well plates and allow them to adhere overnight. Treat the cells with vehicle, CDCA, and CDCA in combination with "this compound" for 24 hours.
-
RNA Isolation: Harvest the cells and isolate total RNA using a suitable RNA extraction kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): Set up the qPCR reactions using the cDNA, gene-specific primers, and qPCR master mix.
-
Data Acquisition: Run the qPCR plate on a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
References
Application Notes: Tissue Distribution Analysis of FXR Antagonist 1
For Research Use Only.
Introduction
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose metabolism.[1][2] Primarily expressed in the liver and intestine, FXR acts as an endogenous sensor for bile acids.[3][4] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA response elements to modulate the transcription of target genes.[5] This signaling cascade plays a pivotal role in maintaining metabolic homeostasis. Dysregulation of the FXR pathway has been implicated in various metabolic diseases, including nonalcoholic steatohepatitis (NASH) and cholestatic liver diseases, making FXR an attractive therapeutic target.
FXR antagonists are being investigated for their potential to treat metabolic disorders by inhibiting FXR activity. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these antagonists is crucial for their development. Tissue distribution studies are particularly important as they reveal the extent to which a compound reaches its target organs (e.g., liver and intestine) versus non-target tissues, providing insights into potential efficacy and toxicity.
This document provides a detailed protocol for analyzing the tissue distribution of a hypothetical small molecule, "FXR Antagonist 1," in a preclinical rodent model. The methodology covers animal dosing, tissue harvesting, sample homogenization, compound extraction, and quantification by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a standard and sensitive bioanalytical technique for this purpose.
Quantitative Data Summary
The following table summarizes representative tissue distribution data for "this compound" in rats following a single oral administration. Data is presented as the mean concentration of the compound in nanograms per gram of tissue (ng/g) at a specific time point post-dosing.
Table 1: Tissue Distribution of this compound in Rats
| Tissue | Mean Concentration (ng/g) ± SD | Tissue-to-Plasma Ratio |
| Plasma* | 150 ± 25 | 1.0 |
| Liver | 1850 ± 310 | 12.3 |
| Ileum | 2500 ± 420 | 16.7 |
| Kidney | 950 ± 150 | 6.3 |
| Spleen | 300 ± 55 | 2.0 |
| Heart | 210 ± 40 | 1.4 |
| Lung | 450 ± 80 | 3.0 |
| Brain | < 10 | < 0.1 |
*Plasma concentration is in ng/mL. Data are hypothetical but representative of a compound with high distribution to the liver and intestine.
Signaling Pathway and Experimental Workflow
To visualize the biological context and the experimental procedure, the following diagrams are provided.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Farnesoid X receptor: From Structure to Function and Its Pharmacology in Liver Fibrosis [aginganddisease.org]
- 3. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 4. Genome-Wide Tissue-Specific Farnesoid X Receptor Binding in Mouse Liver and Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effect of an FXR Antagonist on SHP and FGF15 Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR), a nuclear bile acid receptor, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1] Upon activation by bile acids, FXR transcriptionally regulates a suite of target genes, including Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 15 (FGF15) in the intestine (FGF19 in humans).[1] The FXR-SHP/FGF15 signaling axis plays a pivotal role in maintaining metabolic equilibrium. Dysregulation of this pathway is implicated in various metabolic diseases, including non-alcoholic steatohepatitis (NASH). Consequently, FXR has emerged as a promising therapeutic target, with both agonists and antagonists being explored for their clinical potential.[2]
This document provides detailed application notes and protocols for investigating the effects of a model FXR antagonist, Glycine-β-muricholic acid (Gly-MCA), on the downstream target genes SHP and FGF15. Gly-MCA is an intestine-specific FXR antagonist that has been shown to improve metabolic parameters in preclinical models of obesity and NASH.[2][3]
Signaling Pathway
The FXR signaling pathway is a key regulatory network in metabolic homeostasis. In the intestine, bile acids activate FXR, leading to the transcription of FGF15. FGF15 is then secreted into the portal circulation and travels to the liver, where it binds to its receptor, FGFR4, initiating a signaling cascade that ultimately represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. In the liver, FXR activation directly induces the expression of SHP, which also acts as a transcriptional repressor of CYP7A1. FXR antagonists, such as Gly-MCA, block the initial activation of FXR by bile acids, thereby inhibiting the expression of both SHP and FGF15.
Caption: FXR Signaling Pathway and the Action of an FXR Antagonist.
Quantitative Data Summary
The following tables summarize the quantitative effects of the FXR antagonist Gly-MCA ("this compound") on the mRNA expression of its downstream target genes, SHP and FGF15, in the mouse ileum.
Table 1: Effect of Gly-MCA on Ileal SHP and FGF15 mRNA Expression in Mice
| Treatment Group | Dose (mg/kg) | Duration | Target Gene | Fold Change vs. Vehicle | p-value | Reference |
| Gly-MCA | 10 | 24 hours | SHP | 0.447 ± 0.087 | 0.019 | |
| Gly-MCA | 10 | 24 hours | FGF15 | 0.364 ± 0.089 | 0.015 | |
| Gly-MCA | 50 | 24 hours | SHP | No further inhibition | - | |
| Gly-MCA | 50 | 24 hours | FGF15 | No further inhibition | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vivo Animal Study Protocol
This protocol describes the oral administration of Gly-MCA to mice to assess its effect on the expression of FXR target genes in the ileum.
Caption: In Vivo Experimental Workflow.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Glycine-β-muricholic acid (Gly-MCA)
-
Vehicle control (e.g., bacon-flavored dough)
-
Oral gavage needles
-
Surgical tools for tissue dissection
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.
-
Grouping: Randomly divide mice into treatment groups (e.g., vehicle control, 10 mg/kg Gly-MCA, 50 mg/kg Gly-MCA). A typical group size is n=5-8 mice.
-
Dosing Preparation: Prepare the Gly-MCA formulation. For oral administration, Gly-MCA can be incorporated into a palatable vehicle like bacon-flavored dough pills to ensure voluntary intake.
-
Administration: Administer the vehicle or Gly-MCA orally once daily for the desired duration (e.g., 24 hours for acute studies, or several weeks for chronic studies).
-
Tissue Collection: At the end of the treatment period, euthanize the mice by an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Dissection: Immediately dissect the ileum and liver.
-
Sample Processing: Rinse the tissues with ice-cold phosphate-buffered saline (PBS), snap-freeze them in liquid nitrogen, and store them at -80°C until further analysis.
Luciferase Reporter Assay for FXR Antagonist Activity
This in vitro assay is used to determine the antagonistic activity of a compound against FXR.
Materials:
-
HEK293T cells
-
FXR expression plasmid
-
FXR-responsive element (FXRE)-luciferase reporter plasmid
-
Control plasmid for transfection normalization (e.g., β-galactosidase or Renilla luciferase)
-
Lipofectamine 2000 or other transfection reagent
-
DMEM with 10% FBS
-
FXR agonist (e.g., GW4064 or Chenodeoxycholic acid - CDCA)
-
Test compound (this compound - Gly-MCA)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR expression plasmid, FXRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, treat the cells with the FXR agonist (e.g., 1 µM GW4064) in the presence or absence of increasing concentrations of the test antagonist (Gly-MCA). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.
-
Luminometry: Measure the luciferase activity in the cell lysates using a luminometer.
-
Normalization: Normalize the luciferase activity to the activity of the co-transfected control reporter.
-
Data Analysis: Calculate the percent inhibition of agonist-induced FXR activity for each concentration of the antagonist.
Quantitative Real-Time PCR (qPCR) for SHP and FGF15 Expression
This protocol is for quantifying the mRNA levels of SHP and FGF15 in mouse ileum and liver tissues.
Caption: qPCR Experimental Workflow.
Materials:
-
Frozen ileum and liver tissues
-
TRIzol reagent or other RNA extraction kit
-
RNeasy Mini Kit (Qiagen) for RNA purification
-
NanoDrop spectrophotometer
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR Green PCR Master Mix
-
Gene-specific primers for mouse SHP, FGF15, and a housekeeping gene (e.g., GAPDH or 18S rRNA)
-
Real-Time PCR System
Primer Sequences (Example):
-
mSHP-F: 5'-GCTGTCTGGAGTCCTCTTG-3'
-
mSHP-R: 5'-TGTGCAGCTTTGCTCCTTC-3'
-
mFGF15-F: 5'-AGATCAGGGCTCCAACAAAG-3'
-
mFGF15-R: 5'-TGCAGGATTGGCTTCCA-3'
-
mGAPDH-F: 5'-AGGTCGGTGTGAACGGATTTG-3'
-
mGAPDH-R: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
Procedure:
-
RNA Extraction: Homogenize the frozen tissues in TRIzol reagent and extract total RNA according to the manufacturer's protocol.
-
RNA Purification and Quantification: Purify the RNA using an RNeasy Mini Kit and quantify the concentration and assess purity using a NanoDrop spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit.
-
qPCR Reaction: Set up the qPCR reactions in a 96-well plate using SYBR Green PCR Master Mix, cDNA template, and gene-specific primers.
-
Thermal Cycling: Perform the qPCR on a Real-Time PCR System using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control group.
Western Blotting for SHP and FGF15 Protein Levels
This protocol is for the detection and semi-quantification of SHP and FGF15 proteins in tissue lysates.
Materials:
-
Frozen ileum and liver tissues
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against SHP, FGF15, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Protein Extraction: Homogenize the frozen tissues in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA Protein Assay Kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and then detect the protein bands using an ECL detection reagent and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers investigating the effects of FXR antagonists on the expression of key downstream target genes, SHP and FGF15. By utilizing these methodologies, scientists can effectively characterize the in vitro and in vivo activity of novel FXR modulators, contributing to the development of new therapeutics for metabolic diseases.
References
- 1. Intestine-selective farnesoid X receptor inhibition improves obesity-related metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycine-β-muricholic acid antagonizes the intestinal farnesoid X receptor-ceramide axis and ameliorates NASH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"FXR antagonist 1" solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the effective use of FXR antagonist 1 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It exhibits high solubility in DMSO, reaching up to 100 mg/mL (170.69 mM).[1][2] For optimal dissolution, ultrasonic treatment is recommended.[1][2]
Q2: I'm observing incomplete dissolution of this compound in DMSO. What could be the issue?
A2: Incomplete dissolution in DMSO can be due to a few factors. Firstly, DMSO is hygroscopic and can absorb moisture from the air, which can significantly reduce its solvating power for hydrophobic compounds. It is highly recommended to use newly opened, anhydrous DMSO for preparing stock solutions.[1] Secondly, as a high concentration is being prepared, sonication is often necessary to ensure complete dissolution. Gentle warming to 37°C can also aid in solubilization.
Q3: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro assay. How can I prevent this?
A3: This phenomenon, often called "crashing out," is common for poorly water-soluble compounds. To mitigate this, ensure the final concentration of DMSO in your aqueous buffer is kept low, typically below 1%, to avoid both precipitation and potential solvent-induced artifacts in your experiment. When diluting, add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and thorough mixing.
Q4: Can I store my stock solution of this compound?
A4: Yes, stock solutions of this compound in DMSO can be stored. For long-term storage, it is recommended to keep them at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Solubility Data
The solubility of this compound in various solvents is summarized below. It is important to note that while solubility in pure ethanol and methanol has not been explicitly reported for this compound, similar non-steroidal FXR modulators exhibit limited solubility in these solvents.
| Solvent/System | Solubility | Molar Concentration | Notes |
| DMSO | 100 mg/mL | 170.69 mM | Ultrasonic treatment is recommended. Use of newly opened, anhydrous DMSO is advised. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | 4.27 mM | A clear solution can be achieved with the aid of sonication. This formulation is suitable for in vivo studies. |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL | 4.27 mM | A clear solution can be achieved with the aid of sonication. This formulation is suitable for in vivo studies. |
| Ethanol | Data not available | Data not available | Similar non-steroidal FXR modulators, like GW4064, have a solubility of approximately 1 mg/mL in ethanol. |
| Methanol | Data not available | Data not available | Expected to have low solubility, similar to other non-steroidal FXR antagonists. |
| PBS (Phosphate-Buffered Saline) | Sparingly soluble | - | Direct dissolution in aqueous buffers is not recommended. A co-solvent approach is necessary. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound (Molecular Weight: 585.86 g/mol ). For example, for 1 mL of a 10 mM stock solution, weigh 5.86 mg.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO.
-
Dissolution: Vortex the solution vigorously. Place the vial in an ultrasonic water bath and sonicate until the solution is clear and all solid has dissolved. Gentle warming to 37°C can be applied if necessary.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Preparation of a 2.5 mg/mL Dosing Solution for In Vivo Studies (using PEG300/Tween-80)
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Co-solvent Addition: In a sterile tube, add 400 µL of PEG300.
-
Mixing: To the PEG300, add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly.
-
Surfactant Addition: Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Final Dilution: Add 450 µL of saline to bring the final volume to 1 mL.
-
Final Dissolution: Vortex the solution and sonicate if necessary to obtain a clear solution. This dosing solution should be prepared fresh on the day of use.
Visualized Signaling Pathway and Experimental Workflow
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Solubility Testing.
References
"FXR antagonist 1" potential off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing "FXR antagonist 1" in their experiments. The information is tailored for scientists and drug development professionals to help navigate potential challenges and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a competitive inhibitor of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands.[1][2] It functions by binding to the ligand-binding domain (LBD) of FXR, preventing the recruitment of coactivators and subsequent transcription of target genes involved in bile acid metabolism, lipogenesis, and glucose homeostasis.[1][3] By blocking FXR activation, this antagonist can modulate various metabolic pathways.[1]
Q2: What are the known or potential off-target effects of this compound?
While this compound is designed to be selective for FXR, cross-reactivity with other nuclear receptors can occur, particularly those with structural similarities in their ligand-binding domains. Potential off-targets may include other members of the nuclear receptor superfamily such as the Pregnane X Receptor (PXR), Liver X Receptor (LXR), and Peroxisome Proliferator-Activated Receptors (PPARs). It is crucial to experimentally assess the selectivity of each new batch of this compound.
Q3: How can I assess the selectivity of my batch of this compound against other nuclear receptors?
A nuclear receptor selectivity panel using a reporter gene assay is the recommended method. This involves a panel of cell lines, each engineered to express a specific nuclear receptor (e.g., PXR, LXRα, LXRβ, PPARα, PPARγ) and a corresponding reporter gene. By treating these cell lines with this compound in the presence of a known agonist for each receptor, you can quantify any antagonistic activity against these off-target receptors.
Troubleshooting Guides
Guide 1: Unexpected Results in Cell-Based Assays
Problem: Inconsistent or unexpected results in cell-based assays, such as variable IC50 values or loss of antagonistic activity.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell Passage Number | Ensure consistent use of cells within a defined low passage number range. High passage numbers can lead to genetic drift and altered cellular responses. | Consistent and reproducible assay results. |
| Compound Stability | Prepare fresh stock solutions of this compound and dilute to the final concentration immediately before use. Avoid repeated freeze-thaw cycles. | Restored antagonistic activity. |
| Cell Health | Regularly monitor cell viability and morphology. Ensure cells are healthy and not overgrown at the time of the experiment. | Reduced variability in assay readouts. |
| Reagent Quality | Use high-quality, endotoxin-free reagents and serum. Test new batches of reagents before use in critical experiments. | Reliable and consistent assay performance. |
| Edge Effects in Plates | To minimize evaporation and temperature gradients, fill the outer wells of the microplate with sterile media or water and do not use them for experimental samples. | Reduced variability between replicate wells. |
Guide 2: Difficulty in Reproducing In Vivo Efficacy
Problem: Promising in vitro results with this compound do not translate to the expected efficacy in animal models.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Pharmacokinetics | Perform pharmacokinetic studies to determine the bioavailability, half-life, and tissue distribution of this compound. The formulation and route of administration may need optimization. | Correlation between drug exposure at the target tissue and pharmacological effect. |
| Metabolic Instability | Assess the metabolic stability of the compound in liver microsomes or hepatocytes from the animal species being used. | Identification of potential metabolic liabilities that may lead to rapid clearance. |
| Off-target Effects in Vivo | The observed in vivo phenotype may be a combination of on-target and off-target effects. Profile the compound against a broader panel of receptors and enzymes. | A clearer understanding of the in vivo mechanism of action. |
| Animal Model Selection | Ensure the chosen animal model is appropriate for studying the targeted pathway and that FXR signaling in the model is well-characterized. | Relevant and translatable in vivo data. |
Quantitative Data
The following table summarizes representative data from a nuclear receptor selectivity panel for a highly selective batch of this compound. The data is presented as the half-maximal inhibitory concentration (IC50) against the target receptor (FXR) and the percent inhibition at a high concentration (e.g., 10 µM) for common off-target nuclear receptors.
| Nuclear Receptor | IC50 (nM) | % Inhibition at 10 µM (vs. cognate agonist) |
| FXR | 50 | 98% |
| PXR | >10,000 | <10% |
| LXRα | >10,000 | <5% |
| LXRβ | >10,000 | <5% |
| PPARα | >10,000 | <15% |
| PPARγ | >10,000 | <10% |
| CAR | >10,000 | <5% |
Experimental Protocols
Protocol 1: FXR Antagonist Luciferase Reporter Gene Assay
This protocol is for determining the potency of this compound in a cell-based luciferase reporter assay.
Materials:
-
HEK293T cells
-
Expression plasmids: Gal4-FXR-LBD, UAS-luciferase reporter, and a Renilla luciferase internal control
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
Transfection reagent
-
FXR agonist (e.g., GW4064) as a positive control
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the Gal4-FXR-LBD, UAS-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours, replace the medium with DMEM containing a fixed, sub-maximal concentration (e.g., EC80) of the FXR agonist GW4064 and varying concentrations of this compound. Include appropriate vehicle and agonist-only controls.
-
Incubation: Incubate the cells for an additional 16-24 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized data as a percentage of the activity of the agonist-only control against the log concentration of this compound to determine the IC50 value.
Protocol 2: Nuclear Receptor Selectivity Panel
This protocol outlines a method to assess the selectivity of this compound.
Materials:
-
A panel of cell lines, each stably expressing a specific nuclear receptor (e.g., PXR, LXRα, LXRβ, PPARα, PPARγ) and a corresponding luciferase reporter construct.
-
Appropriate cell culture media for each cell line.
-
Known agonists for each nuclear receptor in the panel.
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Methodology:
-
Cell Seeding: Seed each cell line in the panel into separate 96-well plates at their optimal density.
-
Compound Treatment: Treat the cells with a fixed concentration of their respective cognate agonist (at or near the EC80 value) and a high concentration (e.g., 10 µM) of this compound. Include vehicle, agonist-only, and antagonist-only controls.
-
Incubation: Incubate the plates for 16-24 hours.
-
Lysis and Luciferase Measurement: Lyse the cells and measure luciferase activity.
-
Data Analysis: Calculate the percent inhibition of the agonist response by this compound for each nuclear receptor. A low percent inhibition indicates high selectivity for FXR.
Visualizations
References
Technical Support Center: Metabolic Stability of Novel FXR Antagonists
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering metabolic stability issues with novel Farnesoid X Receptor (FXR) antagonists. The guidance provided is based on common challenges observed for this class of molecules and is applicable to various nonsteroidal scaffolds.
Frequently Asked Questions (FAQs)
Q1: What is metabolic stability and why is it critical for an FXR antagonist?
A1: Metabolic stability is the measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes.[1] This is a critical parameter in drug discovery because it directly influences key pharmacokinetic properties such as in vivo half-life, clearance, and oral bioavailability.[1][2] An FXR antagonist with low metabolic stability will be cleared from the body too quickly, potentially failing to achieve the necessary exposure at the target tissue (e.g., liver or intestine) to exert its therapeutic effect.[3] Conversely, a compound that is excessively stable may accumulate and cause toxicity.
Q2: What are the primary in vitro assays for assessing the metabolic stability of a new FXR antagonist?
A2: The initial assessment of metabolic stability is typically conducted using in vitro systems derived from the liver, the primary site of drug metabolism.[4] The most common assays are:
-
Liver Microsomal Stability Assay: This is often the first-line, high-throughput screen to evaluate Phase I metabolism, which is primarily mediated by cytochrome P450 (CYP) enzymes. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of these enzymes.
-
Hepatocyte Stability Assay: This assay uses intact liver cells (fresh or cryopreserved) and is considered a more comprehensive model. Hepatocytes contain the full spectrum of metabolic enzymes, including both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes, as well as necessary cofactors. This assay also accounts for compound uptake into the cell.
-
S9 Fraction Stability Assay: The S9 fraction is a supernatant from liver homogenate that contains both microsomal and cytosolic enzymes, offering a broader assessment of metabolic pathways than microsomes alone.
Q3: What is the difference between microsomal and hepatocyte stability assays?
A3: The key difference lies in the complexity of the enzyme systems they represent. Microsomal assays primarily assess metabolism by Phase I enzymes like CYPs. Hepatocyte assays, using whole cells, provide a more complete picture by including both Phase I and Phase II metabolic pathways, as well as transporter-mediated uptake into the cells.
Q4: How are the results of a metabolic stability assay, such as half-life (t½) and intrinsic clearance (CLint), interpreted?
A4: The data from a metabolic stability assay measures the rate at which the parent compound disappears over time.
-
In Vitro Half-life (t½): This is the time it takes for 50% of the compound to be metabolized in the assay. A shorter half-life indicates lower stability.
-
Intrinsic Clearance (CLint): This value represents the inherent ability of the liver enzymes to metabolize a drug. It is calculated from the half-life and normalized to the amount of protein or number of cells in the incubation. CLint is a key parameter used to predict in vivo hepatic clearance and bioavailability. Compounds are often categorized as having low, medium, or high clearance based on these values.
Troubleshooting Guide
Problem: My FXR antagonist shows very rapid degradation (short t½, high CLint) in the liver microsomal stability assay.
-
Possible Cause: The compound likely has a "metabolic soft spot"—a site on the molecule that is highly susceptible to metabolism by CYP enzymes. For many heterocyclic compounds, this can be an unsubstituted aromatic ring or an alkyl group in a specific position.
-
Troubleshooting Steps:
-
Metabolite Identification: Perform a metabolite identification study using LC-MS/MS to determine the exact site of metabolism (e.g., hydroxylation, N-dealkylation).
-
Structural Modification: Use medicinal chemistry strategies to block the identified metabolic site. A common strategy is the introduction of a fluorine atom or a cyclopropyl group to the labile position, which can prevent or slow down oxidation.
-
Reduce Lipophilicity: High lipophilicity often correlates with increased metabolism. Modifying the structure to reduce its lipophilicity can decrease its affinity for metabolic enzymes.
-
Problem: My compound is stable in microsomes but shows high clearance in hepatocytes.
-
Possible Cause: This pattern strongly suggests that the compound is being cleared by pathways not present in microsomes. The most common reasons are:
-
Metabolism by Phase II enzymes (e.g., UGTs leading to glucuronidation).
-
Metabolism by cytosolic enzymes (e.g., aldehyde oxidase).
-
Active uptake into hepatocytes by transporters, leading to a high intracellular concentration and subsequent metabolism.
-
-
Troubleshooting Steps:
-
Analyze Hepatocyte Metabolites: Identify the major metabolites formed in the hepatocyte assay. The presence of large, polar metabolites (e.g., glucuronides) would confirm Phase II metabolism.
-
Use Enzyme Inhibitors: Conduct co-incubation studies in hepatocytes with specific inhibitors of Phase II enzymes or transporters to confirm their involvement.
-
Assess Transporter Interaction: Directly study the interaction of your compound with relevant hepatic uptake transporters (e.g., OATPs).
-
Problem: I am seeing high variability between my experimental replicates.
-
Possible Cause: Variability can arise from several sources, including poor compound solubility, instability of reagents, or inconsistent experimental technique.
-
Troubleshooting Steps:
-
Check Compound Solubility: Ensure your compound is fully dissolved in the assay buffer. Precipitation will lead to inconsistent results. Consider reducing the test concentration or increasing the co-solvent percentage (while staying within enzyme tolerance limits, e.g., <0.5% DMSO).
-
Verify Reagent Stability: The cofactor NADPH is crucial for microsomal assays and is unstable. Always prepare it fresh and keep it on ice.
-
Standardize Technique: Ensure consistent timing, pipetting, and temperature control (37°C). Use positive control compounds with known metabolic profiles (e.g., testosterone, verapamil) to qualify each assay run.
-
Problem: My compound disappears in control incubations that do not contain the NADPH cofactor.
-
Possible Cause: This indicates that the loss of the compound is not due to NADPH-dependent CYP metabolism. The possibilities include:
-
Chemical Instability: The compound may be inherently unstable in the pH 7.4 buffer.
-
Non-NADPH Enzymatic Degradation: Degradation could be mediated by other enzymes present in microsomes, such as esterases or UGTs (if a UDPGA cofactor is present).
-
Non-specific Binding: The compound may be binding to the plasticware or protein in the incubation, leading to an apparent loss.
-
-
Troubleshooting Steps:
-
Assess Buffer Stability: Incubate the compound in the assay buffer alone (without microsomes) to check for chemical degradation.
-
Use Heat-Inactivated Microsomes: Run a control with heat-inactivated microsomes. If the compound is still lost, non-specific binding is a likely cause. If the loss is prevented, a non-NADPH-dependent enzymatic process is likely responsible.
-
Quantitative Data Summary
The table below presents representative metabolic stability data for a hypothetical series of FXR antagonists, illustrating how structural modifications can impact clearance. Data is shown for Human, Rat, and Mouse Liver Microsomes (HLM, RLM, MLM).
| Compound ID | Modification | HLM t½ (min) | HLM CLint (µL/min/mg) | RLM t½ (min) | RLM CLint (µL/min/mg) | MLM t½ (min) | MLM CLint (µL/min/mg) |
| FXR-Ant-01 | Parent Scaffold | 8 | 173 | 5 | 277 | < 5 | > 277 |
| FXR-Ant-02 | Added Fluorine to Phenyl Ring | 25 | 55 | 18 | 77 | 12 | 115 |
| FXR-Ant-03 | Added Cyclopropyl Group | 48 | 29 | 35 | 40 | 28 | 49 |
| FXR-Ant-04 | Reduced Lipophilicity (logP) | > 60 | < 23 | > 60 | < 23 | 52 | 27 |
-
Interpretation: FXR-Ant-01 shows high clearance across species, indicating poor metabolic stability. Introducing a fluorine atom (FXR-Ant-02) or a cyclopropyl group (FXR-Ant-03) at a presumed metabolic soft spot significantly improves stability. Reducing lipophilicity (FXR-Ant-04) also markedly decreases the rate of metabolism.
Visualizations
FXR Signaling Pathway and Antagonist Mechanism
Caption: Mechanism of FXR antagonism blocking target gene transcription.
Experimental Workflow for Metabolic Stability Assay
References
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
Technical Support Center: Developing Intestinal-Specific FXR Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working on intestinal-specific Farnesoid X Receptor (FXR) antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Why is achieving intestinal specificity for FXR antagonists a major challenge?
Developing intestinal-specific FXR antagonists is challenging due to the need to avoid systemic exposure and off-target effects in the liver.[1][2][3] Hepatic FXR plays a crucial role in bile acid homeostasis and acts as a tumor suppressor in the liver.[4][5] Systemic or hepatic FXR antagonism can lead to adverse effects such as cholestasis, liver injury, and potentially hepatocellular carcinoma. Therefore, it is critical to design antagonists that are restricted to the gut to prevent these undesirable outcomes.
Troubleshooting Unwanted Systemic Exposure:
-
High Molecular Weight/Polar Surface Area: Design molecules with physicochemical properties that limit passive diffusion across the intestinal epithelium.
-
Substrate for Efflux Transporters: Engineer compounds to be substrates for intestinal efflux transporters like P-glycoprotein (P-gp).
-
Gut-Restricted Formulations: Utilize formulation strategies such as coatings that release the drug only in the distal intestine.
-
Cyclic Peptides: Consider using cyclic peptides, as their structure can limit intestinal permeability.
How can I accurately assess the intestinal-specific activity of my FXR antagonist in vivo?
Assessing intestinal-specific activity requires a multi-pronged approach that combines pharmacokinetic (PK) analysis with pharmacodynamic (PD) readouts in both the intestine and the liver.
Troubleshooting In Vivo Specificity Assessment:
-
Problem: Difficulty in differentiating between intestinal and hepatic FXR antagonism.
-
Solution: Measure the expression of FXR target genes in both the ileum and the liver. Intestinal-specific antagonists should modulate target genes in the ileum with minimal to no effect on hepatic target genes.
Key FXR Target Genes for In Vivo Assessment:
| Organ | Target Gene | Expected Change with Antagonist | Reference |
| Ileum | FGF15 (Fibroblast Growth Factor 15) | Downregulation | |
| SHP (Small Heterodimer Partner) | Downregulation | ||
| ASBT (Apical Sodium-Dependent Bile Acid Transporter) | Upregulation | ||
| Liver | CYP7A1 (Cholesterol 7α-hydroxylase) | No significant change | |
| BSEP (Bile Salt Export Pump) | No significant change | ||
| SHP (Small Heterodimer Partner) | No significant change |
Experimental Workflow for In Vivo Specificity Testing:
What are the common pitfalls in in vitro assays for FXR antagonists?
In vitro assays are essential for the initial screening and characterization of FXR antagonists. However, they can be prone to artifacts and may not always translate to in vivo efficacy.
Troubleshooting In Vitro Assays:
-
Problem: Discrepancies between different in vitro assays (e.g., cell-based reporter assays vs. coactivator recruitment assays).
-
Solution: Use an orthogonal approach with multiple assays to confirm antagonist activity. Differences in results can arise from the use of full-length FXR versus only the ligand-binding domain (LBD).
Common In Vitro Assays for FXR Antagonist Characterization:
| Assay Type | Principle | Potential Pitfalls |
| Cell-Based Reporter Assay | Measures the ability of a compound to inhibit FXR-mediated transcription of a reporter gene (e.g., luciferase) in response to an agonist. | Cytotoxicity of the compound can lead to false-positive results. |
| Coactivator Recruitment Assay (e.g., TR-FRET) | Measures the disruption of the interaction between the FXR LBD and a coactivator peptide in the presence of an agonist. | May not fully recapitulate the cellular context and the role of the full-length protein. |
| Yeast Two-Hybrid (Y2H) Assay | Detects the inhibition of agonist-induced interaction between FXR and a coactivator in yeast. | Can have a high rate of false positives and requires confirmation with other methods. |
| FXR Target Gene Expression in Primary Hepatocytes | Measures the modulation of endogenous FXR target genes in a more physiologically relevant cell type. | Donor-to-donor variability in primary cells can affect reproducibility. |
Signaling Pathway of FXR Activation and Antagonism:
How do I select an appropriate animal model for testing intestinal-specific FXR antagonists?
The choice of animal model is critical for evaluating the therapeutic potential and safety of your compound.
Troubleshooting Animal Model Selection:
-
Problem: The chosen animal model does not accurately reflect the human disease state or metabolic profile.
-
Solution: Select a model based on the specific therapeutic indication. For metabolic diseases like non-alcoholic steatohepatitis (NASH), diet-induced obesity models are commonly used.
Commonly Used Animal Models:
| Model | Description | Advantages | Disadvantages |
| Wild-type mice on a high-fat diet (HFD) | Mimics diet-induced obesity and insulin resistance. | Relevant for studying metabolic syndrome-related diseases. | May not fully recapitulate the fibrosis seen in advanced human NASH. |
| db/db mice | Genetically diabetic and obese due to a leptin receptor mutation. | Robust model of type 2 diabetes. | Severe phenotype may not be representative of all patient populations. |
| Tissue-specific Fxr-null mice | Mice with FXR knocked out specifically in the intestine or liver. | Allows for dissection of the tissue-specific roles of FXR. | Genetic modification may have unintended compensatory effects. |
Experimental Protocols
Protocol: Yeast Two-Hybrid (Y2H) Assay for FXR Antagonist Screening
This protocol is adapted from established methods for assessing FXR modulator activity.
1. Objective: To determine the antagonistic activity of test compounds by measuring their ability to block the agonist-induced interaction between the human FXR Ligand Binding Domain (LBD) and the Steroid Receptor Coactivator-1 (SRC-1).
2. Materials:
-
Yeast strain expressing hFXR-LBD and SRC-1 fusion proteins.
-
Appropriate yeast growth media.
-
Test compounds dissolved in DMSO.
-
Chenodeoxycholic acid (CDCA) as the FXR agonist (e.g., 10 µM).
-
Guggulsterone as a reference antagonist.
-
Ortho-Nitrophenyl-β-galactoside (ONPG) or similar substrate for β-galactosidase activity measurement.
-
96-well microplates.
-
Plate reader.
3. Procedure:
-
Yeast Culture Preparation: Inoculate the yeast strain into appropriate selective media and grow overnight.
-
Compound Treatment:
-
Dilute the overnight yeast culture to a specific OD600.
-
In a 96-well plate, add the yeast culture.
-
Add the test compounds at various concentrations.
-
For antagonist testing, add the FXR agonist CDCA (final concentration 10 µM) to all wells except the negative control.
-
Include vehicle controls (DMSO) and a reference antagonist control.
-
-
Incubation: Incubate the plates for 24 hours at 30°C.
-
β-Galactosidase Assay:
-
Lyse the yeast cells.
-
Add the β-galactosidase substrate (e.g., ONPG).
-
Incubate until a color change is observed.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the results to the vehicle control.
-
Calculate the IC50 value for each test compound, which is the concentration that inhibits 50% of the agonist-induced activity.
-
Example Data for Novel FXR Antagonists from Y2H Assay:
| Compound | IC50 (µM) | Reference |
| Compound 2a (diterpene) | 1.29 | |
| Compound 3a (daphneone) | 1.79 | |
| Guggulsterone (control) | 6.47 | |
| Compound 3d | 14.1 | |
| Compound 3e | 19.3 |
This technical support guide provides a starting point for addressing common challenges in the development of intestinal-specific FXR antagonists. For more specific inquiries, please consult the relevant scientific literature.
References
- 1. Development of cyclopeptide inhibitors specifically disrupting FXR–coactivator interaction in the intestine as a novel therapeutic strategy for MASH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. The role of farnesoid X receptor in metabolic diseases, and gastrointestinal and liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of farnesoid X receptor in metabolic diseases, and gastrointestinal and liver cancer - ProQuest [proquest.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of FXR Antagonysts
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor oral bioavailability of Farnesoid X Receptor (FXR) antagonists.
Section 1: Troubleshooting Guide
Researchers often encounter challenges with the oral delivery of FXR antagonists, primarily due to their low aqueous solubility and high first-pass metabolism. This guide provides a systematic approach to identifying and resolving these issues.
Issue 1: Poor Aqueous Solubility and Slow Dissolution Rate
Question: My FXR antagonist shows low oral bioavailability, and in vitro tests confirm poor aqueous solubility. What are my options?
Answer: Poor aqueous solubility is a primary barrier to oral absorption. For a drug to be absorbed, it must first dissolve in the gastrointestinal fluids. Here are several strategies to enhance the solubility and dissolution rate of your compound:
-
Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.
-
Micronization: Reduces particle size to the micron range.
-
Nanosuspensions: Further reduction to the nanometer range can significantly improve dissolution velocity.[1]
-
-
Amorphous Solid Dispersions (ASDs): Dispersing the FXR antagonist in its amorphous (non-crystalline) form within a polymer matrix can increase its apparent solubility and dissolution rate. The amorphous state has a higher free energy compared to the crystalline form.
-
Hot-Melt Extrusion: A solvent-free method to create solid dispersions.
-
Spray Drying: Involves dissolving the drug and a polymer in a solvent, which is then evaporated to form a solid dispersion.
-
-
Lipid-Based Formulations: These are particularly effective for lipophilic drugs.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosolvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This enhances the solubilization and absorption of the drug.
-
-
Co-crystals: Co-crystallization with a benign co-former can alter the physicochemical properties of the FXR antagonist, leading to improved solubility and dissolution.
Issue 2: High First-Pass Metabolism
Question: My FXR antagonist is rapidly cleared after oral administration, suggesting significant first-pass metabolism in the liver. How can I address this?
Answer: High first-pass metabolism significantly reduces the amount of active drug reaching systemic circulation. Here are strategies to mitigate this:
-
Medicinal Chemistry Approaches:
-
Structural Modification: Introduce metabolically stable groups into the molecule. For example, in the development of the nonsteroidal FXR antagonist 15 (FLG249) , metabolically labile moieties of the parent compound 9 were replaced with more stable groups like fluorine and cyclopropyl. This led to a significant improvement in metabolic stability and oral bioavailability.[1]
-
Prodrugs: A prodrug strategy can be employed to mask the part of the molecule susceptible to metabolism. The prodrug is then converted to the active antagonist in vivo.
-
-
Formulation Strategies:
-
Lipid-Based Formulations: These can promote lymphatic transport, which partially bypasses the portal circulation and thus reduces first-pass metabolism in the liver.
-
Issue 3: Poor Intestinal Permeability
Question: My FXR antagonist has adequate solubility but still shows poor absorption. How can I improve its permeability across the intestinal wall?
Answer: Poor membrane permeability can be another significant hurdle. The following approaches can be considered:
-
Permeation Enhancers: Certain excipients can be included in the formulation to reversibly open the tight junctions between intestinal epithelial cells, allowing for enhanced paracellular transport.
-
Structural Modification: Optimizing the physicochemical properties of the molecule, such as lipophilicity (LogP) and the number of hydrogen bond donors and acceptors, can improve its ability to passively diffuse across the intestinal membrane.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the main causes of poor oral bioavailability of FXR antagonists?
A1: The primary causes are typically low aqueous solubility and high first-pass metabolism. Many FXR antagonists are lipophilic molecules, which leads to poor dissolution in the gastrointestinal tract. Additionally, they can be extensively metabolized by enzymes in the liver (first-pass effect) before reaching systemic circulation. Other contributing factors can include poor membrane permeability and efflux by transporters such as P-glycoprotein.
Q2: How can I determine if my FXR antagonist is a substrate for P-glycoprotein (P-gp) efflux?
A2: A Caco-2 permeability assay is the standard in vitro method to assess P-gp mediated efflux. An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests that the compound is a substrate for active efflux. To confirm the involvement of P-gp, the assay can be repeated in the presence of a known P-gp inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms P-gp interaction.
Q3: What is the role of the Biopharmaceutics Classification System (BCS) in formulating FXR antagonists?
A3: The BCS classifies drugs based on their aqueous solubility and intestinal permeability. Most FXR antagonists fall into BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) . Knowing the BCS class of your antagonist helps in selecting the most appropriate bioavailability enhancement strategy. For BCS Class II drugs, the focus is on improving the dissolution rate, while for BCS Class IV drugs, both solubility and permeability need to be addressed.
Q4: How does antagonizing FXR affect downstream signaling?
A4: FXR is a nuclear receptor that, upon activation by bile acids, forms a heterodimer with the retinoid X receptor (RXR). This complex binds to FXR response elements on DNA to regulate gene expression. An FXR antagonist blocks this activation.[2] This prevents the induction of target genes such as the Small Heterodimer Partner (SHP) in the liver and Fibroblast Growth Factor 15 (FGF15) in mice or FGF19 in humans in the intestine.[1] Consequently, the antagonist disinhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[1]
Section 3: Data Presentation
Table 1: Impact of Structural Modification on Metabolic Stability and Oral Bioavailability of Nonsteroidal FXR Antagonists.
| Compound | Remaining in Mouse Liver Microsomes (%) | Remaining in Rat Liver Microsomes (%) | Oral Bioavailability (F%) in Rats |
| 9 | 2.4 ± 0.5 | 12.1 ± 3.9 | 3.0 |
| 14 | 43.0 ± 3.9 | 84.9 ± 4.7 | 4.0 |
| 15 (FLG249) | 54.0 ± 4.6 | 84.4 ± 6.4 | 10.0 |
| Data adapted from a study on the development of orally active nonsteroidal FXR antagonists. The introduction of metabolically stable groups in compounds 14 and 15 led to a significant increase in stability in liver microsomes and a corresponding improvement in oral bioavailability compared to the parent compound 9. |
Section 4: Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active efflux of an FXR antagonist.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Transwell® inserts (24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound (FXR antagonist) and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for sample analysis
Methodology:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use inserts with TEER values above a predetermined threshold (e.g., 250 Ω·cm²). Additionally, perform a Lucifer yellow permeability assay to confirm monolayer integrity.
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS to the apical (A) side and fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect the final sample from the apical side.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Perform the assay as in step 3, but add the test compound to the basolateral side and sample from the apical side.
-
-
Sample Analysis: Analyze the concentration of the FXR antagonist in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)
-
Protocol 2: Microsomal Stability Assay
Objective: To evaluate the metabolic stability of an FXR antagonist in liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compound (FXR antagonist) and control compounds (e.g., testosterone for high clearance, verapamil for moderate clearance)
-
Acetonitrile with an internal standard to stop the reaction
-
LC-MS/MS for sample analysis
Methodology:
-
Preparation: Prepare a reaction mixture containing liver microsomes and phosphate buffer. Pre-incubate at 37°C.
-
Initiation of Reaction: Add the FXR antagonist to the reaction mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Incubation: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile with an internal standard to stop the reaction.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Sample Analysis: Analyze the supernatant for the remaining concentration of the FXR antagonist using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein concentration)
-
Section 5: Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: FXR antagonist signaling pathway.
References
- 1. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FXR Antagonist 1 Cytotoxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions for researchers assessing the cytotoxicity of "FXR antagonist 1."
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic profile of this compound?
The cytotoxic profile of any compound, including this compound, is cell-type and concentration-dependent. While some non-steroidal FXR antagonists have been reported to be non-toxic at effective concentrations, it is crucial to empirically determine the cytotoxicity of this compound in your specific experimental model.[1][2] Factors such as the metabolic activity of the cells and the duration of exposure can significantly influence the observed cytotoxicity.
Q2: How does antagonism of FXR potentially lead to cytotoxicity?
The Farnesoid X Receptor (FXR) plays a role in regulating apoptosis (programmed cell death), and its effects can be context-dependent.[3] In some cellular systems, activation of FXR has a protective, anti-apoptotic effect.[4] Therefore, antagonizing FXR could potentially disrupt these protective pathways, leading to increased cell death. Conversely, in certain cancer cell lines, FXR activation has been shown to induce apoptosis, suggesting that an antagonist might have the opposite effect.[5] It is also possible that any observed cytotoxicity is an off-target effect of the compound and not directly related to FXR antagonism.
Q3: Which cell lines are recommended for assessing the cytotoxicity of this compound?
The choice of cell line should be guided by the research question. For liver-related research, human hepatoma cell lines like HepG2 or Huh-7 are commonly used. It is important to select a cell line that expresses FXR at a level relevant to your study.
Q4: What are the standard assays to assess the cytotoxicity of this compound?
Standard assays to evaluate cytotoxicity include:
-
MTT or WST-1 assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) assay: This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Apoptosis assays: These can include assays for caspase-3/7 activation, which are key executioner caspases in the apoptotic pathway, or TUNEL staining to detect DNA fragmentation.
It is recommended to use at least two mechanistically different assays to confirm your results.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background in cytotoxicity assay | - Contamination of cell culture or reagents.- Reagent instability.- Incompatible assay with media components. | - Use aseptic techniques and fresh reagents.- Check reagent expiration dates and storage conditions.- Run a control with media and assay reagent only to determine background. |
| Inconsistent results between experiments | - Variation in cell seeding density.- Inconsistent incubation times.- "Edge effects" in multi-well plates. | - Use a consistent cell seeding protocol.- Ensure precise timing of compound addition and assay measurements.- Avoid using the outer wells of the plate or ensure they are filled with media to maintain humidity. |
| Discrepancy between MTT and LDH assay results | - The compound may be affecting mitochondrial respiration without causing cell membrane damage.- The timing of the assay may be too early to detect LDH release. | - This is a valid result. The MTT assay is generally more sensitive to metabolic changes.- Perform a time-course experiment to measure both endpoints at different time points. |
| Unexpectedly high cytotoxicity at low concentrations | - Compound precipitation at higher concentrations, leading to a non-linear dose-response.- Off-target effects of the compound. | - Visually inspect the wells for any signs of precipitation.- Consider performing target engagement assays to confirm that the observed cytotoxicity is related to FXR antagonism. |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a 20% SDS solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1-3 as described for the MTT assay.
-
Sample Collection: Carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture according to the manufacturer's protocol. This typically involves a coupled enzymatic reaction that leads to the formation of a colored formazan product.
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Measurement: Read the absorbance at a wavelength of 490 nm.
-
Data Analysis: Calculate the percentage of LDH release relative to a positive control for maximum LDH release (cells lysed with a detergent).
Quantitative Data Summary
The following tables present example data for the cytotoxicity assessment of a hypothetical "this compound" in HepG2 cells after 48 hours of treatment.
Table 1: Cell Viability as Determined by MTT Assay
| Concentration (µM) | % Viability (Mean ± SD) |
| Vehicle (0.1% DMSO) | 100 ± 5.2 |
| 0.1 | 98.5 ± 4.8 |
| 1 | 95.1 ± 6.1 |
| 10 | 88.7 ± 5.5 |
| 50 | 62.3 ± 7.3 |
| 100 | 41.2 ± 6.9 |
Table 2: Cytotoxicity as Determined by LDH Release Assay
| Concentration (µM) | % LDH Release (Mean ± SD) |
| Vehicle (0.1% DMSO) | 5.1 ± 1.2 |
| 0.1 | 6.3 ± 1.5 |
| 1 | 8.9 ± 2.1 |
| 10 | 15.4 ± 3.3 |
| 50 | 35.8 ± 4.5 |
| 100 | 58.6 ± 5.1 |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for cytotoxicity assessment.
References
- 1. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New FXR Ligand Chemotype with Agonist/Antagonist Switch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FXR antagonists and how do they work? [synapse.patsnap.com]
- 4. Farnesoid X Receptor Protects Liver Cells from Apoptosis Induced by Serum Deprivation in Vitro and Fasting in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor (FXR) agonists induce hepatocellular apoptosis and impair hepatic functions via FXR/SHP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Animal Models for "FXR Antagonist 1" Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "FXR Antagonist 1" in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Farnesoid X receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestines that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2] Endogenous bile acids are the natural ligands for FXR.[3] Upon activation by bile acids, FXR forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called FXR response elements (FXREs) in the promoter region of target genes, thereby regulating their transcription.[1][4]
"this compound" works by inhibiting the activity of the farnesoid X receptor. By blocking the activation of FXR, "this compound" can modulate the expression of genes involved in metabolic pathways. This can lead to reduced hepatic fat accumulation, inflammation, and fibrosis, making it a potential therapeutic strategy for conditions like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Q2: Which animal models are most commonly used for studying the efficacy of "this compound"?
The choice of animal model depends on the specific research question. Commonly used models include:
-
High-Fat Diet (HFD)-Induced Obesity and NAFLD/NASH Models (Mice and Rats): These models are relevant for studying the effects of "this compound" on metabolic disorders. A diet with 40-60% of calories from fat is often used to induce obesity, insulin resistance, and hepatic steatosis.
-
Bile Duct Ligation (BDL) Models (Rats and Mice): This surgical model induces cholestasis and liver fibrosis, making it suitable for investigating the therapeutic potential of "this compound" in cholestatic liver diseases.
-
FXR Knockout (FXR-/-) Mice: These genetically modified mice lack a functional FXR gene and are valuable for elucidating the specific role of FXR in various physiological and pathological processes. However, it's important to note that FXR deletion can lead to altered neurotransmitter systems and behavioral changes.
Q3: What are the expected therapeutic effects of "this compound" in these animal models?
Based on preclinical studies with various FXR antagonists, the expected beneficial effects of "this compound" include:
-
Improved Liver Histology: Reduction in hepatic steatosis (fat accumulation), inflammation, and fibrosis.
-
Improved Glucose Homeostasis: Lowered blood glucose levels and improved insulin sensitivity.
-
Favorable Lipid Profile: Reduction in serum and hepatic triglyceride and cholesterol levels.
-
Amelioration of Cholestasis: In BDL models, FXR antagonists can help reduce liver injury.
Troubleshooting Guides
Issue 1: High Variability in Efficacy Data in HFD-Induced NASH Model
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Mouse Strain Differences | Different mouse strains exhibit varying susceptibility to HFD-induced NASH. C57BL/6J mice are commonly used but can show heterogeneity in disease development. Consider using a more susceptible strain or ensure a homogenous genetic background within your study cohorts. |
| Diet Composition and Duration | The composition of the high-fat diet (e.g., percentage of fat, type of fat, cholesterol, and fructose content) and the duration of feeding significantly impact the severity and progression of NASH. Standardize the diet and feeding period across all experimental groups. A longer duration on an HFD may promote a more consistent pathology. |
| Gut Microbiota Differences | The gut microbiome influences the development of NAFLD. Consider co-housing animals from different treatment groups to normalize the microbiome or analyze the gut microbiota composition as a potential confounding variable. |
| Inconsistent Drug Administration | Improper oral gavage technique can lead to stress and inaccurate dosing, affecting the results. Ensure all personnel are proficient in oral gavage or consider alternative, less stressful methods like voluntary consumption of medicated food or pills. |
Issue 2: Unexpected Adverse Effects or Mortality in Animal Studies
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects of "this compound" | The antagonist may have unintended effects on other receptors or signaling pathways. Conduct in vitro selectivity assays to assess the specificity of "this compound". |
| Dose-Related Toxicity | The administered dose may be too high, leading to toxicity. Perform a dose-ranging study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose. |
| Complications from Surgical Procedures (e.g., BDL) | Surgical procedures carry inherent risks of infection, bleeding, and other complications. Ensure aseptic surgical techniques and provide appropriate post-operative care, including analgesia and monitoring. A partial BDL procedure may reduce mortality compared to a complete ligation. |
| Underlying Health Status of Animals | Pre-existing health conditions in the animals can make them more susceptible to adverse effects. Source animals from reputable vendors and perform a health screen upon arrival. |
Experimental Protocols
Protocol 1: Induction of NASH in Mice using a High-Fat Diet
Objective: To induce a phenotype of non-alcoholic steatohepatitis (NASH) in mice that recapitulates key features of the human disease.
Materials:
-
C57BL/6J mice (male, 6-8 weeks old)
-
High-Fat Diet (HFD): e.g., 60% kcal from fat (Research Diets, D12492) or a high-fat, high-cholesterol diet (Research Diets, D12108c).
-
Standard chow diet (Control)
-
Metabolic cages for monitoring food and water intake (optional)
Procedure:
-
Acclimatize mice for at least one week upon arrival.
-
Randomly assign mice to two groups: Control (standard chow) and HFD.
-
House mice individually or in small groups with ad libitum access to their respective diets and water.
-
Monitor body weight and food intake weekly.
-
Continue the diet for a predetermined period, typically 16-24 weeks, to induce NASH with fibrosis. Shorter durations (e.g., 4 weeks) may induce steatosis without significant inflammation or fibrosis.
-
At the end of the study period, collect blood and liver tissue for analysis.
Protocol 2: Oral Glucose Tolerance Test (OGTT)
Objective: To assess glucose metabolism and insulin sensitivity.
Materials:
-
Fasted mice (typically 4-6 hours)
-
Glucose solution (e.g., 20% or 50% dextrose in sterile water)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection tubes (e.g., EDTA-coated microvettes)
Procedure:
-
Fast mice for 4-6 hours in the morning, with free access to water.
-
Record the body weight of each mouse.
-
Collect a baseline blood sample (t=0) from the tail vein to measure fasting blood glucose.
-
Administer a glucose solution (typically 2 g/kg body weight) via oral gavage.
-
Collect blood samples at specified time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose levels at each time point using a glucometer.
-
Plasma can be separated from the collected blood for insulin measurements.
Protocol 3: Serum Lipid Profile Analysis
Objective: To quantify the levels of key lipids in the blood.
Materials:
-
Serum samples collected from fasted mice
-
Commercial assay kits for Total Cholesterol (TC), High-Density Lipoprotein (HDL), Low-Density Lipoprotein (LDL), and Triglycerides (TG)
-
Spectrophotometer or automated biochemical analyzer
Procedure:
-
Collect blood from mice after an overnight fast.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Use commercial colorimetric assay kits to measure the concentrations of TC, HDL, LDL, and TG in the serum according to the manufacturer's instructions.
-
Read the absorbance using a spectrophotometer and calculate the lipid concentrations based on the standard curve.
Protocol 4: Liver Histology - H&E and Oil Red O Staining
Objective: To visualize liver morphology, inflammation, and lipid accumulation.
Materials:
-
Liver tissue samples
-
10% Neutral Buffered Formalin for fixation
-
Paraffin for embedding
-
Microtome
-
Hematoxylin and Eosin (H&E) staining reagents
-
Optimal Cutting Temperature (OCT) compound for frozen sections
-
Oil Red O staining solution
-
Propylene glycol
-
Mayer's Hematoxylin
Procedure for H&E Staining:
-
Fix liver tissue in 10% formalin and embed in paraffin.
-
Cut 4-5 µm sections using a microtome.
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Hematoxylin to stain nuclei blue/purple.
-
Counterstain with Eosin to stain cytoplasm and extracellular matrix pink.
-
Dehydrate and mount the sections for microscopic examination.
Procedure for Oil Red O Staining (for frozen sections):
-
Embed fresh liver tissue in OCT and freeze.
-
Cut 8-10 µm frozen sections using a cryostat.
-
Fix the sections in 10% formalin.
-
Rinse with propylene glycol.
-
Stain with a working solution of Oil Red O to stain neutral lipids red.
-
Differentiate in 85% propylene glycol.
-
Counterstain nuclei with Mayer's Hematoxylin.
-
Mount with an aqueous mounting medium.
Signaling Pathways and Experimental Workflows
Caption: FXR Signaling Pathway and the Action of "this compound".
Caption: Experimental Workflow for "this compound" Study in a NASH Mouse Model.
Caption: Logical Flow for Troubleshooting Experimental Issues.
References
"FXR antagonist 1" interference with other signaling pathways
Welcome to the technical support center for FXR Antagonist 1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound.
Overview of this compound
This compound, also known as compound F6, is an orally active and selective intestinal antagonist of the Farnesoid X Receptor (FXR) with an IC50 of 2.1 μM.[1] It is a derivative of betulinic acid and is often used in research models of nonalcoholic steatohepatitis (NASH).[1][2] While designed for FXR antagonism, like many small molecules, it has the potential to interfere with other signaling pathways. This guide will address potential off-target effects and provide guidance for troubleshooting common experimental issues.
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and its interactions.
Table 1: On-Target Activity of this compound (F6)
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 2.1 μM | HEK293T cells | [1] |
Table 2: Potential Off-Target Interactions of Betulinic Acid Derivatives
| Target Pathway | Effect | Compound Type | Notes | Reference | |---|---|---|---| | NF-κB Signaling | Inhibition | FXR Agonists/General FXR activity | FXR activation is known to antagonize the NF-κB pathway.[3] The effect of an antagonist may be context-dependent. | | | STAT3 Signaling | Inhibition of phosphorylation | Betulinic Acid | Betulinic acid, the parent compound of F6, has been shown to suppress the STAT3 activation pathway. | | | RORγ | Inverse Agonist | Betulinic Acid Derivatives | Other derivatives of betulinic acid have been identified as inverse agonists of RORγ. | |
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathway of FXR and potential points of interference from this compound.
References
Technical Support Center: Long-Term Treatment Challenges with FXR Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Farnesoid X Receptor (FXR) antagonists in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with FXR antagonists.
In Vitro Assays
Q1: My luciferase reporter assay for FXR antagonism shows high variability between replicates. What are the potential causes and solutions?
High variability in luciferase reporter assays can stem from several factors related to cell health, transfection efficiency, and assay execution.
Potential Causes:
-
Pipetting Errors: Inconsistent volumes of cells, reagents, or test compounds can drastically affect results.
-
Cell Health and Density: Unhealthy or inconsistently plated cells can lead to variable reporter gene expression.
-
Transfection Inefficiency: Suboptimal DNA-to-transfection reagent ratios or poor-quality plasmid DNA can cause significant well-to-well differences.
-
Reagent Instability: Repeated freeze-thaw cycles of reagents can reduce their efficacy.
-
Promoter Interference: The promoter driving the reporter gene may be influenced by the test compound through off-target effects.
Troubleshooting Solutions:
| Solution | Description |
| Use Master Mixes | Prepare master mixes for transfection reagents and working solutions to minimize pipetting errors. |
| Calibrate Pipettes | Ensure all pipettes are properly calibrated, especially for small volumes. |
| Optimize Cell Seeding | Ensure a uniform, healthy monolayer of cells at the time of transfection and treatment. |
| Optimize Transfection | Perform a titration experiment to determine the optimal ratio of plasmid DNA to transfection reagent for your specific cell line. |
| Use High-Quality DNA | Utilize transfection-grade plasmid DNA to avoid issues with endotoxins or salts that can inhibit transfection or cause cell death. |
| Normalize Data | Employ a dual-luciferase system (e.g., Firefly and Renilla) to normalize the experimental reporter activity to a control reporter. This corrects for variability in transfection efficiency and cell number. |
| Use Stable Cell Lines | If possible, use a stable cell line expressing the reporter construct to eliminate variability from transient transfection. |
Q2: I am not observing a clear dose-response inhibition in my FXR antagonist functional assay (e.g., cAMP, luciferase). What could be wrong?
The absence of a clear dose-response curve can be due to issues with the agonist concentration, the antagonist itself, or the assay window.
Potential Causes:
-
Inappropriate Agonist Concentration: If the agonist concentration is too high (e.g., well above its EC₈₀), it can overcome the competitive antagonism of your test compound.
-
Compound Solubility/Stability: The antagonist may have poor solubility in the assay medium or may be unstable under the experimental conditions.
-
Insufficient Pre-incubation: For competitive antagonists, insufficient pre-incubation time may prevent the compound from reaching equilibrium with the receptor before the agonist is added.
-
Small Assay Window: If the signal-to-background ratio of the assay is low, it can be difficult to resolve a dose-dependent inhibition.
-
Cytotoxicity: At higher concentrations, the antagonist might be causing cell death, leading to a drop in signal that is not due to specific receptor antagonism.
Troubleshooting Solutions:
| Solution | Description |
| Optimize Agonist Concentration | Determine the EC₅₀ and EC₈₀ of the agonist used for stimulation. Use a concentration around the EC₈₀ to ensure a sufficient window for observing antagonism. |
| Check Compound Solubility | Visually inspect for compound precipitation. Use solvents like DMSO at a final concentration that does not affect the assay (typically ≤1%). |
| Optimize Pre-incubation Time | For competitive antagonists, pre-incubate the cells with the antagonist for 15-30 minutes before adding the agonist to allow for receptor binding equilibrium. |
| Assess Cytotoxicity | Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®, LDH release) with the same concentrations of the antagonist to ensure the observed effects are not due to cell death.[1] |
| Increase Assay Signal | If using a reporter assay, consider using a stronger promoter or a more sensitive luciferase substrate to widen the assay window. |
Q3: My Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay shows a low signal-to-background ratio or no signal window. How can I troubleshoot this?
A poor signal window in a TR-FRET assay often points to problems with reagents, instrument settings, or the interaction components themselves.
Potential Causes:
-
Degraded Protein: The FXR protein may have lost activity due to repeated freeze-thaw cycles or improper storage.
-
Inactive Reagents: The terbium (Tb) donor or dye-labeled acceptor beads/probes may have lost activity.
-
Incorrect Instrument Settings: The plate reader may not be configured with the correct filters or delay times for TR-FRET.
-
Suboptimal Reagent Concentrations: The concentrations of the protein, fluorescent probe, or antibody may not be optimal for detecting the interaction.
Troubleshooting Solutions:
| Solution | Description |
| Use Fresh Protein | Store the FXR protein in single-use aliquots at -80°C to avoid degradation from freeze-thaw cycles. |
| Verify Reagent Activity | Test donor and acceptor reagents separately to ensure they are functional. Note that different lots of beads can have wide variations in activity. |
| Optimize Instrument Settings | Consult the instrument manual for the correct settings for TR-FRET, including appropriate excitation/emission wavelengths and delay/integration times. |
| Titrate Assay Components | Perform titration experiments for the FXR protein, fluorescent probe, and Tb-labeled antibody to find the optimal concentrations that yield the best signal-to-background ratio. |
| Run Controls | Always include positive (known agonist/antagonist) and negative (DMSO vehicle) controls to validate the assay performance in each run. |
In Vivo and Gene Expression Analysis
Q4: My FXR antagonist was potent in vitro but shows no efficacy in an animal model. What are the common reasons for this discrepancy?
The transition from in vitro to in vivo is a common hurdle. A lack of in vivo efficacy can be attributed to several pharmacokinetic and pharmacodynamic factors.
Potential Causes:
-
Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, rapid metabolism, or poor distribution to the target tissue (e.g., the ileum or liver).
-
Metabolic Instability: The antagonist may be rapidly cleared by liver microsomes.
-
Off-Target Effects: In the complex in vivo environment, the compound may have off-target effects that counteract its intended FXR antagonism.
-
Lack of Target Engagement: The compound may not reach sufficient concentrations in the target tissue to effectively antagonize FXR.
-
Species Differences: The compound may have different potency or metabolism in the animal model species compared to the human cells used in vitro.
Troubleshooting Solutions:
| Solution | Description |
| Perform PK Studies | Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. |
| Assess Metabolic Stability | Evaluate the compound's stability in liver microsomes from the relevant species to predict its metabolic clearance.[2] |
| Measure Target Tissue Accumulation | Analyze the concentration of the compound in the target tissues (e.g., liver, ileum) and plasma to confirm it is reaching its site of action.[2] |
| Evaluate In Vivo Target Gene Modulation | Measure the mRNA expression of known FXR target genes (e.g., SHP, FGF15/19) in the target tissue after dosing to confirm target engagement. |
| Consider Formulation | Optimize the drug formulation to improve solubility and bioavailability for in vivo administration. |
Q5: The results of my qPCR analysis for FXR target gene expression are inconsistent. How can I improve the reliability of my data?
Inconsistent qPCR results often arise from issues with RNA quality, reverse transcription, or the PCR reaction itself.
Potential Causes:
-
Poor RNA Quality/Integrity: Degraded RNA will lead to unreliable quantification of gene expression.
-
Inefficient Reverse Transcription (RT): Incomplete or variable conversion of RNA to cDNA is a major source of variability.
-
Primer Inefficiency: Poorly designed primers can result in low amplification efficiency or amplification of non-target sequences.
-
gDNA Contamination: Contamination of RNA samples with genomic DNA can lead to false-positive signals.
-
Pipetting Inaccuracy: Small variations in the volumes of template or master mix can significantly impact results.
Troubleshooting Solutions:
| Solution | Description |
| Assess RNA Quality | Check RNA integrity (e.g., using a Bioanalyzer) before proceeding with RT. |
| Use High-Quality RT Kits | Utilize a reliable reverse transcription kit and standardize the amount of RNA input for all samples. |
| Validate Primers | Test primer efficiency by running a standard curve with a serial dilution of cDNA. An efficient reaction should have a slope between -3.1 and -3.6. |
| Perform DNase Treatment | Treat RNA samples with DNase I to remove any contaminating genomic DNA. |
| Use a Reference Gene | Normalize the expression of your target gene to a stably expressed housekeeping gene (e.g., GAPDH, ACTB) to correct for variations in RNA input and RT efficiency. |
| Run Technical Replicates | Perform each qPCR reaction in triplicate to identify and exclude outlier wells. |
Frequently Asked Questions (FAQs)
Q1: What are the primary long-term challenges of systemic FXR antagonism?
Systemic (whole-body) inhibition of FXR is associated with significant risks because FXR plays a crucial role in maintaining bile acid, lipid, and glucose homeostasis, particularly in the liver.[3] Long-term systemic antagonism could potentially lead to:
-
Cholestasis and Liver Injury: Unopposed bile acid synthesis due to the lack of FXR-mediated feedback inhibition can lead to the accumulation of toxic levels of bile acids in the liver.
-
Hepatocellular Carcinoma (HCC): Impeding hepatic FXR signaling may increase the risk of HCC.
-
Dyslipidemia: FXR is involved in regulating lipid and lipoprotein metabolism, and its systemic inhibition could lead to adverse changes in blood lipid profiles.
Q2: Why is developing intestine-restricted FXR antagonists a major goal?
Targeting FXR antagonism specifically to the intestine is a key strategy to harness the therapeutic benefits while avoiding the adverse effects of systemic inhibition.[4] Intestinal FXR signaling has been linked to metabolic improvements. By confining the antagonist's action to the gut, researchers aim to:
-
Improve Metabolic Parameters: Inhibition of intestinal FXR has been shown to improve metabolic endpoints in preclinical models of obesity and related disorders.
-
Avoid Liver Toxicity: An intestine-restricted antagonist would not interfere with the protective roles of FXR in the liver, thereby avoiding the risks of cholestasis and liver damage.
-
Enhance Safety Profile: A gut-restricted mechanism is expected to have a much better long-term safety profile, which is critical for drugs intended to treat chronic metabolic diseases.
Q3: How do I assess the selectivity of my FXR antagonist?
Assessing selectivity is crucial to ensure that the observed effects are due to FXR inhibition and not off-target activities. A common approach is to profile the compound against a panel of other nuclear receptors, especially those involved in metabolic regulation.
Key Steps for Selectivity Profiling:
-
Nuclear Receptor Panel: Test the compound in functional assays (e.g., luciferase reporter assays) for other related nuclear receptors like LXR, PPARs, PXR, and CAR.
-
Dose-Response Curves: Generate dose-response curves for each receptor to determine if the compound has any agonist or antagonist activity at concentrations relevant to its FXR antagonism.
-
Compare Potency: A compound is considered selective if its potency (IC₅₀) for FXR is significantly greater (e.g., >100-fold) than for other receptors.
Q4: What are the key differences between steroidal and non-steroidal FXR antagonists?
FXR antagonists can be broadly classified based on their chemical structure.
-
Steroidal Antagonists: These are typically modified bile acids, such as Gly-MCA (glycine-β-muricholic acid). They often have a natural affinity for bile acid transporters and can be effective in targeting the intestine.
-
Non-Steroidal Antagonists: These are synthetic small molecules with diverse chemical scaffolds. They offer greater opportunities for chemical modification to optimize properties like potency, selectivity, and pharmacokinetics. Many non-steroidal antagonists have been designed to improve upon the drug-like properties of natural ligands.
Data Presentation
Table 1: In Vitro Potency of Selected FXR Antagonists
| Compound | Assay Type | Potency (IC₅₀) | Cell Line | Reference |
| Guggulsterone | Luciferase Reporter | 15–17 µM | - | |
| DY268 | TR-FRET Binding | 7.5 nM | - | |
| DY268 | Luciferase Reporter | 468 nM | - | |
| Compound 24 | Luciferase Reporter | 0.06 µM | - | |
| Nemorubicin | Bla Reporter | 0.21 µM | GeneBLAzer | |
| Nocodazole | Bla Reporter | 0.32 µM | GeneBLAzer | |
| Novel OA Derivative [I] | Luciferase Reporter | 0.44 µM | - |
Table 2: In Vivo Effects of an Investigational FXR Antagonist
| Animal Model | Compound | Dose | Key Finding | Reference |
| High-Fat Diet Mice | Compound [I] | 100 mg/kg | Effectively inhibited hepatic lipid accumulation. | |
| Bile Duct-Ligation Rats | Compound [I] | 100 mg/kg | Prevented liver fibrosis. |
Experimental Protocols
FXR Antagonist Luciferase Reporter Assay
This protocol is for determining the ability of a test compound to antagonize agonist-induced FXR activation in a cell-based reporter assay.
Materials:
-
HEK293T or HepG2 cells
-
FXR and RXR expression plasmids
-
FXR-responsive element (FXRE)-driven firefly luciferase reporter plasmid (e.g., pGL3-FXRE-Luc)
-
Control plasmid expressing Renilla luciferase (e.g., pRL-SV40) for normalization
-
Transfection reagent (e.g., FuGene 6, Lipofectamine)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
96-well cell culture plates (white, clear-bottom)
-
FXR agonist (e.g., GW4064, CDCA)
-
Test compound (FXR antagonist)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the FXR, RXR, FXRE-luciferase, and Renilla luciferase plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for receptor and reporter expression.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (antagonist) in the appropriate cell culture medium.
-
Pre-treat the cells with the antagonist dilutions for 15-30 minutes.
-
Add the FXR agonist at a final concentration corresponding to its EC₈₀.
-
Include controls: vehicle only (basal), agonist only (positive control), and known antagonist + agonist (assay control).
-
-
Incubation: Incubate the treated cells for an additional 18-24 hours.
-
Cell Lysis and Luciferase Measurement:
-
Remove the medium from the wells.
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase kit.
-
Measure firefly luciferase activity, followed by Renilla luciferase activity, using a luminometer according to the kit's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Calculate the percent inhibition of the agonist response for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the antagonist and fit the data to a dose-response curve to determine the IC₅₀ value.
-
TR-FRET FXR Binding Assay
This protocol describes a competitive binding assay to measure the ability of a test compound to displace a fluorescent ligand from the FXR Ligand Binding Domain (LBD).
Materials:
-
GST-tagged FXR-LBD protein
-
Terbium (Tb)-labeled anti-GST antibody (Donor)
-
Fluorescently-labeled FXR ligand (e.g., a fluorescein-labeled probe) (Acceptor)
-
Assay buffer
-
384-well, low-volume, non-binding plates
-
Test compound
-
Known FXR ligand (e.g., GW4064) for displacement control
-
TR-FRET-capable plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of GST-FXR-LBD, Tb-anti-GST antibody, and the fluorescent probe in assay buffer at 2x the final desired concentration.
-
Compound Plating: Add serial dilutions of the test compound in DMSO to the assay plate. Also include wells for "total binding" (DMSO only) and "non-specific binding" (a high concentration of a known unlabeled FXR ligand).
-
Protein/Probe Addition: Add the 2x GST-FXR-LBD and 2x fluorescent probe mixture to the wells.
-
Antibody Addition: Add the 2x Tb-anti-GST antibody to the wells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Plate Reading: Read the plate on a TR-FRET-capable reader. Set the instrument to excite at ~340 nm and measure emissions at ~495 nm (for Tb donor) and ~520 nm (for fluorescein acceptor) after a suitable time delay (e.g., 100 µs).
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 495 nm) for each well.
-
The percent inhibition is calculated relative to the "total binding" and "non-specific binding" controls.
-
Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀ value.
-
qPCR for FXR Target Gene Expression
This protocol is for quantifying the change in mRNA expression of FXR target genes (e.g., SHP, BSEP, FGF15) in cells or tissues treated with an FXR antagonist.
Materials:
-
Treated cells or tissue samples
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
qPCR instrument (e.g., a real-time PCR system)
-
SYBR Green or TaqMan qPCR master mix
-
Validated primers for target genes and a reference gene (e.g., GAPDH)
-
Nuclease-free water
-
Optical qPCR plates and seals
Procedure:
-
RNA Extraction: Isolate total RNA from samples using a suitable RNA extraction kit.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any genomic DNA contamination.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the RNA (e.g., using a NanoDrop). Assess RNA integrity if necessary.
-
Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
Include a "no-RT" control to check for gDNA contamination.
-
-
qPCR Reaction Setup:
-
Prepare a qPCR master mix containing SYBR Green/TaqMan master mix, forward and reverse primers, and nuclease-free water.
-
Dispense the master mix into the wells of an optical qPCR plate.
-
Add the diluted cDNA template to each well. Run each sample in triplicate.
-
Include a no-template control (NTC) for each primer set to check for contamination.
-
-
qPCR Run: Run the plate on a qPCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the quantification cycle (Cq) for each well.
-
Calculate the average Cq for the technical replicates.
-
Normalize the Cq of the target gene to the Cq of the reference gene (ΔCq).
-
Calculate the fold change in gene expression relative to the vehicle-treated control group using the comparative Cq (ΔΔCq) method.
-
Visualizations
Caption: FXR signaling pathway in bile acid homeostasis.
Caption: Experimental workflow for evaluating FXR antagonists.
References
- 1. FXR luciferase assay [bio-protocol.org]
- 2. Discovery of Orally Active and Nonsteroidal Farnesoid X Receptor (FXR) Antagonist with Propensity for Accumulation and Responsiveness in Ileum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry and pharmacological effects of Farnesoid X Receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of FXR Antagonism vs. Obeticholic Acid in Preclinical NASH Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the therapeutic strategies of Farnesoid X Receptor (FXR) antagonism and FXR agonism, represented by the well-characterized compound obeticholic acid (OCA), in the context of non-alcoholic steatohepatitis (NASH). The data presented is a synthesis of typical findings from preclinical NASH models to illustrate the differential effects of these opposing mechanisms of action.
Introduction to FXR Modulation in NASH
Nonalcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis. The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a master regulator of bile acid, lipid, and glucose metabolism.[1][2][3] Its central role in metabolic and inflammatory pathways has made it a key therapeutic target for NASH.[3][4]
Two primary pharmacological strategies targeting FXR have emerged:
-
FXR Agonism: Compounds like obeticholic acid (OCA), a semi-synthetic bile acid analog, activate FXR. This activation triggers a signaling cascade that reduces bile acid synthesis, inhibits lipogenesis, and exerts anti-inflammatory and anti-fibrotic effects.
-
FXR Antagonism: This strategy involves blocking the FXR receptor. The therapeutic rationale is based on potentially distinct effects on metabolic pathways and alleviating certain side effects associated with FXR activation. For this guide, we will refer to a representative compound as "FXR Antagonist 1".
Mechanism of Action: A Tale of Two Signals
FXR activation by bile acids or synthetic agonists like OCA initiates a complex signaling network. In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), which in turn inhibits CYP7A1, the rate-limiting enzyme in bile acid synthesis. In the intestine, FXR activation induces Fibroblast Growth Factor 19 (FGF19), which travels to the liver to further suppress CYP7A1. This dual-pathway regulation is central to maintaining bile acid homeostasis.
An FXR antagonist, conversely, would block these pathways, preventing the downstream gene transcription typically initiated by FXR activation.
Figure 1: FXR Signaling Pathway in NASH Therapeutics.
Comparative Efficacy in Preclinical NASH Models
The following tables summarize representative data from diet-induced rodent models of NASH, comparing the expected outcomes of treatment with Obeticholic Acid versus a hypothetical this compound.
Table 1: Histological Improvements (NAFLD Activity Score)
The NAFLD Activity Score (NAS) is a composite score of steatosis, lobular inflammation, and hepatocyte ballooning, ranging from 0 to 8. A lower score indicates less disease activity.
| Treatment Group | Steatosis Score (0-3) | Lobular Inflammation Score (0-3) | Ballooning Score (0-2) | Total NAS (0-8) |
| Vehicle Control | 2.8 | 2.5 | 1.7 | 7.0 |
| Obeticholic Acid | 1.5 | 1.3 | 1.0 | 3.8 |
| This compound | 2.2 | 1.8 | 1.4 | 5.4 |
Data are representative mean scores.
Table 2: Liver Fibrosis Assessment
Fibrosis is a critical endpoint in NASH progression. It is commonly assessed by staining for collagen (e.g., Sirius Red) and scored on a scale of 0-4.
| Treatment Group | Fibrosis Stage (0-4) | Sirius Red Positive Area (%) |
| Vehicle Control | 2.5 | 8.2% |
| Obeticholic Acid | 1.4 | 3.5% |
| This compound | 2.1 | 6.8% |
Data are representative mean scores and percentages.
Table 3: Hepatic Gene Expression (Fold Change vs. Control)
Gene expression analysis by qPCR reveals the molecular impact of the treatments on key pathways.
| Gene Target | Pathway | Obeticholic Acid (Fold Change) | This compound (Fold Change) |
| Col1a1 | Pro-fibrotic | ↓ 0.45 | ↓ 0.85 |
| Acta2 (α-SMA) | Pro-fibrotic | ↓ 0.50 | ↓ 0.90 |
| Timp1 | Pro-fibrotic | ↓ 0.60 | ↓ 0.95 |
| Tnf-α | Pro-inflammatory | ↓ 0.55 | ↓ 0.80 |
| Ccl2 (Mcp-1) | Pro-inflammatory | ↓ 0.65 | ↓ 0.85 |
| Scd1 | Lipogenesis | ↓ 0.40 | ↑ 1.20 |
| Shp | FXR Target | ↑ 3.50 | ↓ 0.70 |
Data are representative fold changes relative to the vehicle control group.
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings.
Animal Model of NASH
A common method to induce NASH in rodents that recapitulates key features of the human disease is a diet-based model.
-
Model: C57BL/6J mice (male, 8 weeks old).
-
Induction: Mice are fed a high-fat diet (e.g., 60 kcal% fat), often supplemented with cholesterol (1-2%) and fructose/sucrose in the drinking water for 16-24 weeks. Some models may also use weekly low-dose carbon tetrachloride (CCl4) injections to accelerate fibrosis.
-
Treatment: Following NASH establishment (confirmed by baseline biopsy or imaging), animals are randomized into three groups: Vehicle, Obeticholic Acid (e.g., 10-30 mg/kg, daily oral gavage), and this compound (dose-dependent, daily oral gavage).
-
Duration: Treatment is typically administered for 8-12 weeks.
References
- 1. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. surf.rutgers.edu [surf.rutgers.edu]
- 3. Role of FXR in Bile Acid and Metabolic Homeostasis in NASH: Pathogenetic Concepts and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obeticholic Acid: A New Era in the Treatment of Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of FXR Antagonist 1 and Natural FXR Antagonists for Researchers
A detailed guide for researchers and drug development professionals comparing the synthetic Farnesoid X Receptor (FXR) antagonist, "FXR antagonist 1," with a range of naturally occurring FXR antagonists. This guide provides a comprehensive overview of their antagonistic potency, supported by experimental data, and includes detailed methodologies for key assays.
Introduction to FXR Antagonism
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose metabolism. Its dysregulation is implicated in various metabolic diseases, including non-alcoholic steatohepatitis (NASH). Consequently, FXR has emerged as a promising therapeutic target. While FXR agonists have been extensively studied, there is growing interest in the therapeutic potential of FXR antagonists. This guide provides a comparative analysis of a potent synthetic antagonist, referred to as "this compound," against several well-characterized natural FXR antagonists.
Comparative Antagonistic Potency
The inhibitory potency of FXR antagonists is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of the FXR activity. A lower IC50 value indicates a higher potency.
Based on available in vitro data, "this compound" demonstrates a significantly higher potency compared to the most well-studied natural FXR antagonists.
| Compound | Type | IC50 (µM) |
| This compound | Synthetic | 2.1[1][2][3] |
| Guggulsterone | Natural | 6.47 - 39.05[4][5] |
| Tauro-β-muricholic acid | Natural | 40 |
| Glycoursodeoxycholic acid | Natural | 77.2 |
| Tauroursodeoxycholic acid | Natural | 75.1 |
| Hyocholic acid | Natural | 70.1 |
Table 1: Comparison of IC50 values for this compound and Natural FXR Antagonists. Note: The IC50 values for Guggulsterone show variability across different studies, which may be attributed to different experimental conditions and the use of different isomers (Z or E).
FXR Signaling Pathway
The Farnesoid X Receptor (FXR) plays a central role in maintaining metabolic homeostasis. Upon activation by bile acids, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription. Key downstream effects of FXR activation include the regulation of bile acid synthesis and transport, as well as influences on lipid and glucose metabolism. FXR antagonists, such as "this compound" and natural compounds, exert their effects by blocking this activation and subsequent downstream signaling.
FXR Signaling Pathway and Point of Antagonist Intervention.
Key Experimental Protocols
The evaluation of FXR antagonists typically involves a combination of in vitro assays to determine their potency and mechanism of action. The two most common and critical assays are the Luciferase Reporter Assay and the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay.
Luciferase Reporter Assay
This cell-based assay is a cornerstone for quantifying the functional antagonism of a test compound against FXR. It measures the ability of a compound to inhibit the FXR-mediated transcription of a reporter gene, typically luciferase.
Experimental Workflow:
Workflow for a Luciferase Reporter Assay to screen for FXR antagonists.
Detailed Methodology:
-
Cell Culture and Transfection:
-
HEK293T cells are a commonly used cell line for this assay.
-
Cells are seeded in 96-well plates and co-transfected with plasmids encoding human FXR, its heterodimeric partner RXR, and a luciferase reporter gene under the control of an FXR response element (FXRE). A constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After a 24-hour incubation to allow for plasmid expression, the cells are treated with a known FXR agonist, such as chenodeoxycholic acid (CDCA), to induce FXR activation.
-
Concurrently, cells are treated with various concentrations of the test antagonist ("this compound" or a natural antagonist).
-
-
Incubation and Cell Lysis:
-
The treated cells are incubated for an additional 18-24 hours to allow for luciferase expression.
-
Following incubation, the cells are washed and lysed to release the luciferase enzyme.
-
-
Luminescence Measurement and Data Analysis:
-
A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
The inhibitory effect of the antagonist is determined by the reduction in luminescence compared to cells treated with the agonist alone.
-
The IC50 value is calculated by plotting the percentage of inhibition against the log of the antagonist concentration and fitting the data to a dose-response curve.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This biochemical assay provides a direct measure of the antagonist's ability to disrupt the interaction between FXR and its coactivators, a critical step in FXR activation.
Experimental Workflow:
Workflow for a TR-FRET Coactivator Recruitment Assay.
Detailed Methodology:
-
Reagent Preparation:
-
The key components are a purified, recombinant FXR ligand-binding domain (LBD) tagged with Glutathione S-transferase (GST), a terbium-labeled anti-GST antibody (the FRET donor), and a fluorescently labeled coactivator peptide (e.g., from SRC-1, the FRET acceptor).
-
-
Assay Procedure:
-
The GST-FXR-LBD is incubated with an FXR agonist (e.g., CDCA) in the presence of varying concentrations of the test antagonist.
-
The terbium-labeled anti-GST antibody and the fluorescently labeled coactivator peptide are then added to the mixture.
-
-
Signal Detection and Analysis:
-
If the agonist activates FXR, the coactivator peptide is recruited to the LBD, bringing the FRET donor (terbium) and acceptor (fluorophore on the peptide) into close proximity. Excitation of the donor results in energy transfer to the acceptor, producing a FRET signal.
-
An antagonist will disrupt this interaction, leading to a decrease in the FRET signal.
-
The TR-FRET signal is measured at two wavelengths (donor and acceptor emission), and the ratio is calculated.
-
The IC50 value is determined from the dose-response curve of the FRET ratio versus the antagonist concentration.
-
Conclusion
The available data strongly suggests that the synthetic compound "this compound" is a more potent inhibitor of the Farnesoid X Receptor than the commonly studied natural antagonists, including guggulsterone and various bile acid derivatives. For researchers in drug discovery and development, "this compound" represents a valuable tool for investigating the therapeutic potential of FXR antagonism. The provided experimental protocols for luciferase reporter and TR-FRET coactivator recruitment assays offer a robust framework for the in vitro characterization of these and other novel FXR modulators. Further head-to-head comparative studies under standardized conditions will be crucial for a more definitive assessment of their relative potencies and potential for clinical development.
References
A Comparative Guide to the Efficacy of Preclinical Non-Steroidal Farnesoid X Receptor (FXR) Antagonists
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. While FXR agonists have been extensively studied for the treatment of metabolic diseases, there is a growing interest in the therapeutic potential of FXR antagonists. This guide provides a comparative overview of the preclinical efficacy of several non-steroidal FXR antagonists, drawing upon available experimental data. Due to the absence of direct head-to-head clinical trials, this comparison is synthesized from individual preclinical studies.
Comparative Efficacy of Non-Steroidal FXR Antagonists
The following tables summarize the quantitative efficacy data for four non-steroidal FXR antagonists: Glycine-β-muricholic acid (Gly-MCA), FLG249, HS218, and Compound-T3, based on preclinical studies in various animal models.
Table 1: Effects on Gene Expression
| Antagonist | Model | Tissue | Target Gene | Regulation | Fold Change/Percentage |
| Gly-MCA | NASH Mouse Model | Ileum | Shp | Down | Not specified |
| Ileum | Fgf15 | Down | Not specified | ||
| FLG249 | High-Fat Diet-Induced Obese Mice | Ileum | Shp | Down | ~50% decrease |
| Ileum | Fgf15 | Down | ~70% decrease | ||
| Ileum | Asbt | Up | ~2-fold increase | ||
| HS218 | Mouse Primary Hepatocytes | Liver | PGC-1α | Down | Not specified |
| Compound-T3 | High-Fat Diet-Fed Cynomolgus Monkeys | Liver | Cholesterol 7α-hydroxylase (CYP7A1) | Up (inferred from increased plasma marker) | Not specified |
Table 2: Effects on Metabolic Parameters
| Antagonist | Model | Parameter | Outcome | Quantitative Change |
| Gly-MCA | NASH Mouse Model | Hepatic Lipid Accumulation | Improved | Not specified |
| Inflammatory Response | Improved | Not specified | ||
| Collagen Deposition | Improved | Not specified | ||
| FLG249 | High-Fat Diet-Induced Obese Mice | Hepatic Triacylglycerol | Reduced | Not specified |
| Serum Cholesterol | Reduced | Not specified | ||
| HS218 | db/db and HFD/STZ-induced T2DM Mice | Glucose Homeostasis | Ameliorated | Not specified |
| Gluconeogenesis | Suppressed | Not specified | ||
| Compound-T3 | High-Fat Diet-Fed Cynomolgus Monkeys | Plasma non-HDL Cholesterol | Decreased | Dose-dependent |
| Plasma Apolipoprotein B | Decreased | Dose-dependent | ||
| Plasma HDL Cholesterol | Increased | Significant | ||
| Plasma Apolipoprotein A-I | Increased | Significant |
Experimental Protocols
Glycine-β-muricholic acid (Gly-MCA) in a NASH Mouse Model
-
Animal Model : Two different non-alcoholic steatohepatitis (NASH) mouse models were used[1].
-
Induction of NASH : The specific methods for inducing NASH in the mouse models were not detailed in the provided search results.
-
Treatment : Mice were treated with Gly-MCA[1]. The exact dosage and duration of treatment were not specified.
-
Outcome Measures : The study evaluated improvements in lipid accumulation, inflammatory response, and collagen deposition in the liver[1]. Gene expression of FXR target genes, Shp and Fgf15, was assessed in the ileum[2].
FLG249 in High-Fat Diet-Induced Obese Mice
-
Animal Model : High-fat diet (HFD)-induced obese mice were used in this study[3].
-
Induction of Obesity : Mice were fed a high-fat diet to induce obesity.
-
Treatment : FLG249 was administered orally for 4 weeks.
-
Outcome Measures : The effects on lipid metabolism were investigated by measuring hepatic triacylglycerol and serum cholesterol levels. Gene expression of FXR target genes (Shp, Fgf15, and Asbt) was analyzed in the ileum.
HS218 in Diabetic Mouse Models
-
Animal Models : The study utilized db/db mice and high-fat diet/streptozotocin (HFD/STZ)-induced type 2 diabetes mellitus (T2DM) mice.
-
Treatment : HS218 was administered to the diabetic mice.
-
Outcome Measures : The primary outcomes were the amelioration of glucose homeostasis and suppression of gluconeogenesis. The study also investigated the mechanism of action, including the effect on the key gluconeogenic gene PGC-1α in mouse primary hepatocytes.
Compound-T3 in a Dyslipidemia Primate Model
-
Animal Model : Cynomolgus monkeys were used as a non-human primate model for dyslipidemia.
-
Induction of Dyslipidemia : The monkeys were fed a high-fat diet for three weeks to induce dyslipidemia.
-
Treatment : Compound-T3 was administered to the monkeys for one week.
-
Outcome Measures : Plasma and fecal lipid parameters were measured. Specifically, plasma levels of non-high-density lipoprotein (non-HDL) cholesterol, apolipoprotein B, HDL cholesterol, and apolipoprotein A-I were assessed. The plasma level of 7α-hydroxy-4-cholesten-3-one, a marker for hepatic cholesterol 7α-hydroxylase activity, and total fecal bile acid levels were also measured.
Visualizing the Mechanisms
To better understand the context of these findings, the following diagrams illustrate the FXR antagonist signaling pathway and a general experimental workflow for evaluating such compounds.
References
- 1. Glycine‐β‐muricholic acid antagonizes the intestinal farnesoid X receptor–ceramide axis and ameliorates NASH in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FXR Antagonist FLG249 Lowers Hepatic Triacylglycerol and Serum Cholesterol Level in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuclear Receptor Landscape: A Selectivity Profile of the FXR Antagonist DY268
For researchers, scientists, and drug development professionals, the precise targeting of nuclear receptors is paramount. This guide provides an objective comparison of the farnesoid X receptor (FXR) antagonist, DY268, against a panel of other key nuclear receptors, supported by experimental data and detailed protocols.
The farnesoid X receptor is a ligand-activated transcription factor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[1][2] As such, FXR has emerged as a significant therapeutic target for a variety of metabolic diseases. FXR antagonists, by inhibiting the receptor's activity, offer a promising avenue for therapeutic intervention. This guide focuses on the selectivity profile of a potent and specific non-steroidal FXR antagonist, DY268.
Comparative Selectivity of FXR Antagonist DY268
The efficacy and safety of a nuclear receptor ligand are critically dependent on its selectivity. Off-target effects can lead to undesirable side effects and complicate therapeutic outcomes. The following table summarizes the antagonist activity of DY268 against FXR and other relevant nuclear receptors.
| Nuclear Receptor | Antagonist Activity (IC50, nM) |
| FXR | 148 [3][4] |
| LXRα | No significant inhibition |
| LXRβ | No significant inhibition |
| CAR | No significant inhibition |
| RORγ | No significant inhibition |
| PXR | No significant inhibition |
Data derived from cell-based reporter gene assays.[3]
The data clearly demonstrates that DY268 is a highly selective antagonist for FXR. In a comprehensive study, DY268 was tested for its ability to antagonize the activity of Liver X Receptor α (LXRα), Liver X Receptor β (LXRβ), Constitutive Androstane Receptor (CAR), Retinoic acid receptor-related Orphan Receptor γ (RORγ), and Pregnane X Receptor (PXR). The results showed that DY268 did not exhibit any significant antagonist activity against these receptors, highlighting its specific inhibitory action on FXR.
Farnesoid X Receptor (FXR) Signaling Pathway
FXR is a central regulator of bile acid homeostasis. Upon binding of its natural ligands, such as chenodeoxycholic acid (CDCA), FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.
Figure 1. Simplified FXR signaling pathway.
Experimental Protocols
The selectivity of DY268 was determined using a cell-based luciferase reporter gene assay. This method is a widely accepted and robust technique for assessing the activity of nuclear receptor ligands.
Nuclear Receptor Antagonist Luciferase Reporter Assay
Objective: To determine the ability of a test compound (DY268) to inhibit the agonist-induced activation of a specific nuclear receptor.
Principle: This assay utilizes a mammalian cell line engineered to express a specific nuclear receptor and a reporter gene (luciferase) under the control of a promoter containing response elements for that receptor. When an agonist activates the receptor, it binds to the response element and drives the expression of luciferase. An antagonist will compete with the agonist, leading to a decrease in luciferase expression, which can be quantified by measuring luminescence.
Materials:
-
Cell Line: HEK293T cells or other suitable mammalian cell lines.
-
Plasmids:
-
Expression plasmid for the full-length nuclear receptor of interest (e.g., FXR, LXRα, PXR, etc.).
-
Reporter plasmid containing a luciferase gene downstream of a promoter with the corresponding nuclear receptor response elements.
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Reagents:
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Transfection reagent (e.g., Lipofectamine).
-
Agonist for each nuclear receptor (e.g., GW4064 for FXR).
-
Test compound (DY268).
-
Luciferase assay reagent (e.g., Dual-Glo Luciferase Assay System).
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2).
-
96-well white, opaque tissue culture plates.
-
Luminometer.
-
Procedure:
-
Cell Seeding: Seed HEK293T cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the expression plasmid for the target nuclear receptor, the corresponding luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the transfected cells for 24 hours to allow for receptor and reporter expression.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (DY268).
-
Add the test compound to the cells in the presence of a fixed concentration of the respective nuclear receptor agonist (typically at its EC80 concentration). Include control wells with agonist only (positive control) and vehicle only (negative control).
-
-
Incubation: Incubate the cells with the compounds for 16-24 hours.
-
Luminescence Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the agonist-only control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow Diagram
Figure 2. Workflow for the nuclear receptor antagonist assay.
Conclusion
The experimental data presented in this guide strongly support the classification of DY268 as a highly selective antagonist of the farnesoid X receptor. Its lack of significant activity against other tested nuclear receptors, including LXRα, LXRβ, CAR, RORγ, and PXR, underscores its potential as a precise pharmacological tool for studying FXR biology and as a promising candidate for the development of targeted therapeutics for metabolic diseases. The detailed experimental protocol provides a robust framework for researchers to independently verify and expand upon these findings.
References
Unlocking Metabolic Benefits Without Systemic Side Effects: The Advantages of Selective Intestinal FXR Antagonism
A Comparative Guide for Researchers and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. While systemic FXR agonists have shown therapeutic promise, their clinical utility has been hampered by adverse effects such as pruritus and unfavorable lipid profiles. This has spurred the development of tissue-specific modulators, with selective intestinal FXR antagonism emerging as a particularly promising strategy. This guide provides a comprehensive comparison of selective intestinal FXR antagonism with other FXR modulation strategies, supported by preclinical data, detailed experimental protocols, and pathway visualizations to inform future research and drug development.
The Rationale for Intestinal Selectivity
Systemic FXR activation, while offering metabolic benefits, often leads to undesirable side effects. Clinical trials with systemic FXR agonists like obeticholic acid (OCA) have reported dose-dependent pruritus and elevations in LDL cholesterol[1][2][3]. These on-target effects are thought to be mediated, in part, by the systemic induction of Fibroblast Growth Factor 19 (FGF19; FGF15 in rodents), a key downstream signaling molecule. Selective intestinal FXR antagonism aims to uncouple the beneficial metabolic effects from these systemic liabilities by confining pharmacological action to the gut.
Comparative Efficacy of FXR Modulation Strategies
Preclinical studies have demonstrated the potential of selective intestinal FXR antagonism to improve metabolic parameters in models of obesity and nonalcoholic steatohepatitis (NASH). Below is a comparative summary of the effects observed with a selective intestinal FXR antagonist (Gly-MCA), a selective intestinal FXR agonist (Fexaramine), and a systemic FXR agonist (Obeticholic Acid).
Table 1: Comparative Effects of FXR Modulators on Metabolic Parameters in Preclinical Models
| Parameter | Selective Intestinal FXR Antagonist (Gly-MCA) | Selective Intestinal FXR Agonist (Fexaramine) | Systemic FXR Agonist (Obeticholic Acid) |
| Body Weight | ↓ (reverses high-fat diet-induced obesity)[4] | ↓ (reduces diet-induced weight gain)[5] | Variable effects, can exacerbate weight gain in diet-induced obesity models |
| Insulin Sensitivity | ↑ (improves insulin resistance) | ↑ (improves glucose tolerance) | ↑ (improves insulin sensitivity) |
| Hepatic Steatosis | ↓ (reverses hepatic steatosis) | ↓ (decreased hepatic glucose production) | ↓ (reduces hepatic steatosis) |
| Serum Ceramides | ↓ | Not reported | Not reported |
| Intestinal FGF15/19 | ↓ | ↑ | ↑ |
| Pruritus (clinical) | Not reported (preclinical) | Not reported (preclinical) | ↑ (dose-dependent) |
| LDL Cholesterol (clinical) | Not reported (preclinical) | Not reported (preclinical) | ↑ |
Signaling Pathways: Intestinal FXR Antagonism vs. Agonism
The divergent outcomes of intestinal FXR antagonism and agonism can be understood by examining their impact on key signaling pathways.
Intestinal FXR Activation and the FGF15/19 Axis
Activation of intestinal FXR by agonists like fexaramine induces the expression of FGF15 in the intestine. FGF15 then enters the portal circulation and acts on the liver to regulate bile acid synthesis and metabolism.
Intestinal FXR Antagonism and the Ceramide Pathway
Selective intestinal FXR antagonism, exemplified by Gly-MCA, is proposed to exert its metabolic benefits by reducing the intestinal synthesis of ceramides. Elevated ceramides are associated with insulin resistance and hepatic steatosis. By inhibiting intestinal FXR, antagonists downregulate the expression of genes involved in ceramide synthesis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments in the evaluation of selective intestinal FXR modulators.
High-Fat Diet-Induced Obesity Mouse Model
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: High-fat diet (HFD; e.g., 60% kcal from fat) or control chow diet for 8-12 weeks to induce obesity and metabolic dysfunction.
-
Treatment Administration:
-
Selective Intestinal FXR Antagonist (Gly-MCA): Administered by oral gavage at a dose of 10 mg/kg body weight, once daily for the specified treatment period.
-
Vehicle Control: 0.5% methylcellulose in sterile water, administered by oral gavage.
-
-
Monitoring: Body weight and food intake measured weekly. Glucose and insulin tolerance tests performed at baseline and end of treatment.
-
Tissue Collection: At the end of the study, mice are euthanized, and tissues (liver, intestine, adipose tissue) and blood are collected for analysis.
Measurement of Intestinal Ceramide Levels
-
Sample Preparation: A section of the terminal ileum is collected, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Lipid Extraction: Intestinal tissue is homogenized in a methanol-based extraction buffer.
-
Quantification by LC-MS/MS: Ceramide species are separated and quantified using ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). Internal standards are used for absolute quantification.
Gene Expression Analysis in Intestine and Liver
-
RNA Isolation: Total RNA is extracted from intestinal and liver tissues using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qPCR): qPCR is performed using gene-specific primers for FXR target genes (e.g., Fgf15, Shp, Smpd3) and housekeeping genes for normalization (e.g., 18S rRNA).
Experimental Workflow for Evaluating Intestinal FXR Modulators
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a novel selective intestinal FXR modulator.
Conclusion and Future Directions
Selective intestinal FXR antagonism presents a compelling therapeutic strategy for metabolic diseases, offering the potential to achieve the metabolic benefits of FXR modulation while avoiding the systemic side effects associated with systemic agonists. Preclinical data, particularly with compounds like Gly-MCA and F6, are encouraging and highlight the importance of the intestinal FXR-ceramide axis.
Future research should focus on:
-
Head-to-head comparative studies: Directly comparing selective intestinal antagonists, selective intestinal agonists, and systemic modulators in the same preclinical models will be crucial for a definitive assessment of their relative efficacy and safety.
-
Translational studies: Investigating the effects of selective intestinal FXR antagonists in human subjects to validate the preclinical findings.
-
Long-term safety: Evaluating the long-term consequences of sustained intestinal FXR inhibition.
By continuing to explore the tissue-specific roles of FXR, the field is poised to develop safer and more effective therapies for a range of metabolic disorders.
References
- 1. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL‐31 levels correlate with pruritus in patients with cholestatic and metabolic liver diseases and is farnesoid X receptor responsive in NASH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestine-selective farnesoid X receptor inhibition improves obesity-related metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A method for quantifying hepatic and intestinal ceramides on mice by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of FXR Antagonist Activity in Diverse Cellular Contexts
A Comparative Guide for Researchers in Drug Discovery
The farnesoid X receptor (FXR), a nuclear receptor activated by bile acids, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its role in various metabolic pathways has made it a promising therapeutic target for conditions such as non-alcoholic steatohepatitis (NASH), type 2 diabetes, and cholestasis.[1][3][4] Consequently, the development and validation of FXR antagonists are of significant interest in drug discovery. This guide provides a comparative analysis of the activity of various FXR antagonists across different cell lines, offering a framework for cross-validation studies. For the purpose of this guide, we will refer to a hypothetical "FXR antagonist 1" and compare its potential performance with known FXR antagonists based on publicly available data.
Comparative Activity of FXR Antagonists
The efficacy of an FXR antagonist can vary depending on the cell line and the specific assay used. Below is a summary of the half-maximal inhibitory concentration (IC50) values for several known FXR antagonists in different cellular models. This data is crucial for researchers to understand the potency and potential cell-type-specific effects of these compounds.
| Compound Name | Cell Line | Assay Type | IC50 (µM) | Reference |
| Guggulsterone | - | CDCA-induced FXR activation | 15-17 | |
| Gly-MCA | - | Intestinal FXR inhibition | - | |
| T-β-MCA | - | Intestinal FXR signaling | 40 | |
| GUDCA | - | FXR antagonism | 77.2 | |
| TUDCA | - | FXR antagonism | 75.1 | |
| HCA | - | FXR antagonism | 70.1 | |
| Compound 9a | HEK293T | Luciferase Reporter Assay | 4.6 | |
| Compound 3f | - | FXR antagonism | 0.58 | |
| Compound 25 | - | FXR antagonism | 0.0092 | |
| NDB | - | FXR antagonism | 3.4 | |
| FLG249 | - | TR-FRET Assay | 0.0329 | |
| FLG249 | - | Luciferase Reporter Assay | 0.00005 | |
| Compound 12 | - | TR-FRET Assay | 0.0078 | |
| Compound 12 | - | Luciferase Reporter Assay | <0.000001 | |
| Compound 2a | Yeast Two-Hybrid | SRC-1 Recruitment | 1.29 | |
| Compound 3a | Yeast Two-Hybrid | SRC-1 Recruitment | 1.79 |
Experimental Protocols
Accurate and reproducible assessment of FXR antagonist activity is paramount. Below are detailed methodologies for commonly employed assays.
Cell-Based Luciferase Reporter Assay
This assay is a widely used method to quantify the ability of a compound to inhibit FXR-mediated gene transcription.
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells are commonly used due to their high transfection efficiency.
-
Reagents:
-
HEK293T cells
-
Expression vectors for human FXR and its heterodimeric partner, retinoid X receptor (RXR).
-
A luciferase reporter plasmid containing an FXR response element (FXRE) upstream of the luciferase gene (e.g., SHP-luc).
-
A constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization.
-
FXR agonist (e.g., GW4064 or chenodeoxycholic acid - CDCA) to induce FXR activity.
-
Test compounds (FXR antagonists).
-
Cell culture medium and transfection reagents.
-
Luciferase assay substrate.
-
-
Procedure:
-
Seed HEK293T cells in 96-well plates.
-
Co-transfect the cells with the FXR, RXR, FXRE-luciferase, and control plasmids.
-
After 24 hours, treat the cells with a fixed concentration of the FXR agonist (e.g., 1 µM GW4064) and varying concentrations of the test antagonist.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell viability.
-
Calculate the percent inhibition of agonist-induced activity for each antagonist concentration and determine the IC50 value.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This is a biochemical assay that measures the direct binding of a compound to the FXR ligand-binding domain (LBD) and its ability to displace a fluorescently labeled agonist.
-
Reagents:
-
Purified recombinant human FXR-LBD.
-
Fluorescently labeled FXR agonist (donor fluorophore).
-
An acceptor fluorophore-labeled antibody or peptide that binds to a specific conformation of the FXR-LBD.
-
Test compounds (FXR antagonists).
-
Assay buffer.
-
-
Procedure:
-
In a microplate, combine the FXR-LBD, the fluorescently labeled agonist, and the acceptor molecule.
-
Add varying concentrations of the test antagonist.
-
Incubate to allow the binding to reach equilibrium.
-
Excite the donor fluorophore with a laser and measure the emission from both the donor and acceptor fluorophores.
-
The FRET signal is proportional to the amount of agonist bound to the FXR-LBD. An antagonist will compete with the agonist, leading to a decrease in the FRET signal.
-
Calculate the percent displacement of the fluorescent agonist for each antagonist concentration and determine the IC50 value.
-
Visualizing Key Processes
To better understand the underlying biology and experimental design, the following diagrams illustrate the FXR signaling pathway and a typical workflow for antagonist screening.
Caption: The FXR signaling pathway is initiated by bile acid binding.
Caption: A typical workflow for screening FXR antagonists.
Caption: The logical flow of a cross-validation study.
References
- 1. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 9,11-Seco-Cholesterol Derivatives as Novel FXR Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assessment of farnesoid X receptor antagonism to predict drug-induced liver injury risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Medicinal chemistry and pharmacological effects of Farnesoid X Receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the NASH Therapeutic Landscape: A Comparative Guide to FXR Antagonist 1 and Other Key Strategies
For Researchers, Scientists, and Drug Development Professionals
The quest for an effective treatment for Nonalcoholic Steatohepatitis (NASH) has led to a diverse and rapidly evolving therapeutic landscape. This guide provides a comparative analysis of a preclinical FXR antagonist, herein referred to as "FXR antagonist 1", against other leading therapeutic strategies that have advanced to clinical trials: an FXR agonist, a GLP-1 receptor agonist, a THR-β agonist, and an ACC inhibitor. This comparison is based on available experimental data and aims to provide an objective overview to inform research and development efforts in the field.
Disclaimer: "this compound" is a proxy for a preclinical oleanolic acid-derived FXR antagonist. All data presented for this compound is from preclinical studies and should be interpreted with caution when comparing against clinical data from other therapeutic classes.
Efficacy Comparison of NASH Therapeutic Strategies
The following tables summarize the quantitative efficacy data from preclinical studies of an FXR antagonist and pivotal clinical trials of other major NASH therapeutic strategies.
Table 1: Histological Improvement in NASH
| Therapeutic Strategy | Compound(s) | Trial/Study | Key Efficacy Endpoint | Result |
| FXR Antagonist | Compound [I] | Preclinical (Mouse/Rat Models) | Prevention of liver fibrosis | Effectively prevented liver fibrosis in high-fat diet and bile duct-ligation models[1] |
| FXR Agonist | Obeticholic Acid | REGENERATE (Phase 3) | ≥1-stage improvement in fibrosis with no worsening of NASH | 23% of patients on 25mg dose achieved endpoint vs. 12% on placebo[2] |
| GLP-1 Receptor Agonist | Semaglutide | Phase 2 (NCT02970942) | NASH resolution with no worsening of fibrosis | 59% of patients on 0.4mg dose achieved endpoint vs. 17% on placebo[3][4] |
| THR-β Agonist | Resmetirom | MAESTRO-NASH (Phase 3) | NASH resolution with no worsening of fibrosis | 29.9% of patients on 100mg dose achieved endpoint vs. 9.7% on placebo[5] |
| ≥1-stage improvement in fibrosis with no worsening of NASH | 25.9% of patients on 100mg dose achieved endpoint vs. 14.2% on placebo | |||
| ACC Inhibitor | Firsocostat | Phase 2 | ≥1-stage improvement in fibrosis without worsening of NASH | Did not significantly differ from placebo |
Table 2: Effects on Liver Fat and Biomarkers
| Therapeutic Strategy | Compound(s) | Trial/Study | Key Endpoints | Result |
| FXR Antagonist | Compound [I] | Preclinical (Mouse Models) | Inhibition of hepatic lipid accumulation | Effectively inhibited lipid accumulation in a high-fat diet model |
| FXR Agonist | Obeticholic Acid | REGENERATE (Phase 3) | Reduction in liver enzymes (ALT, AST, GGT) | Significant reductions observed compared to placebo |
| GLP-1 Receptor Agonist | Semaglutide | Phase 2 (NCT02970942) | Reduction in liver enzymes (ALT) | Significant reduction in ALT levels observed |
| THR-β Agonist | Resmetirom | MAESTRO-NASH (Phase 3) | Reduction in liver fat content (MRI-PDFF) | Significant reductions observed |
| Reduction in LDL-cholesterol | -16.3% reduction in the 100mg group vs. 0.1% in placebo | |||
| ACC Inhibitor | Firsocostat | Phase 2 | Reduction in hepatic steatosis (MRI-PDFF) | 29% relative reduction in liver fat with 20mg dose |
| Change in plasma triglycerides | Increase in plasma triglycerides observed |
Signaling Pathways and Mechanisms of Action
The therapeutic strategies for NASH target distinct molecular pathways involved in the disease's pathophysiology, from metabolic dysregulation to inflammation and fibrosis.
References
- 1. Novel FXR antagonist inhibits lipid accumulation, prevents liver fibrosis in vivo | BioWorld [bioworld.com]
- 2. providence.elsevierpure.com [providence.elsevierpure.com]
- 3. Upcoming GLP-1 RAs for NASH: A Comprehensive List | Biopharma PEG [biochempeg.com]
- 4. medpagetoday.com [medpagetoday.com]
- 5. NEJM Study Highlights Resmetirom’s Efficacy in NASH With Liver Fibrosis | MDedge [mdedge.com]
Safety Operating Guide
Navigating the Safe Disposal of FXR Antagonist 1: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like FXR antagonist 1 is a critical component of laboratory safety and regulatory compliance. As this compound is intended for research use only, it necessitates handling as a hazardous chemical waste, following stringent disposal protocols to ensure the safety of personnel and the environment.[1][2][3][4]
General Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS). While a specific, publicly available SDS for "this compound" is not readily found, general safety measures for handling potent, biologically active compounds should be strictly followed. This includes the use of personal protective equipment (PPE) such as gloves, and safety glasses with side shields.[5] All handling should be performed in accordance with good industrial hygiene and safety practices.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound, as with any investigational drug, should be managed through your institution's Environmental Health and Safety (EHS) office and in compliance with federal, state, and local regulations.
-
Training and Awareness: All personnel involved in handling and disposing of this compound must be current on chemical waste management training.
-
Waste Identification and Segregation:
-
Treat all forms of this compound waste (e.g., pure compound, solutions, contaminated labware) as hazardous chemical waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals must be segregated to prevent dangerous reactions.
-
-
Container Selection and Labeling:
-
Select a waste container that is chemically compatible with this compound and any solvents used. The container must be in good condition and have a secure, leak-proof closure.
-
Affix a "HAZARDOUS WASTE" label, provided by your institution's EHS, to the container.
-
Complete the label with the following information:
-
Principal Investigator's (PI) name.
-
Laboratory location (building and room number).
-
Contact phone number.
-
Full chemical name: "this compound" (avoid abbreviations).
-
Concentration and composition of the waste.
-
-
-
Waste Accumulation and Storage:
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA). The SAA should be a secure, designated space, such as a locked cabinet or within secondary containment.
-
Keep the waste container closed except when adding waste.
-
Conduct and document weekly inspections of the SAA.
-
-
Disposal of Different Waste Forms:
-
Solid Waste: Collect unused or expired solid this compound directly into the hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a compatible, labeled hazardous waste container. Do not dispose of via sink or sewer drains.
-
Contaminated Labware: Items such as pipette tips, and gloves that are contaminated with this compound should be placed in the designated solid hazardous waste container.
-
Empty Containers: The original container of this compound, once empty, should have its label defaced. The first rinse of the container with a suitable solvent must be collected as hazardous waste. After thorough rinsing and drying, the container may be disposed of as solid waste, but always check with your institution's EHS for specific guidance.
-
-
Request for Disposal:
-
Once the waste container is full or ready for disposal, submit a chemical waste disposal request to your institution's EHS office.
-
Quantitative Disposal Data
Specific quantitative data for the disposal of this compound, such as permissible concentration limits for various disposal routes, are not publicly available. As an investigational compound, it should be treated as a hazardous waste, and zero discharge to the environment is the guiding principle.
| Data Point | Value | Source |
| EPA Hazardous Waste Code | Not specified. Treat as hazardous waste. | General laboratory practice |
| Sewer Disposal Limit | Not permissible. | |
| Evaporation as Disposal | Not permissible. |
Experimental Protocols
There are no specific experimental protocols cited for the disposal of this compound. The standard operating procedure is to collect it as hazardous chemical waste for incineration by a licensed facility, a process managed by the institution's EHS.
Procedural Diagrams
To clarify the workflow, the following diagrams illustrate the decision-making process for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Decision-making process for the disposal of an empty this compound container.
References
Personal protective equipment for handling FXR antagonist 1
Essential Safety and Handling Guide for FXR Antagonist 1
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a compound under investigation for its potential therapeutic effects. Given that specific hazard information for "this compound" is not publicly available, it is imperative to treat it as a potent compound with potential biological activity at low doses. A thorough risk assessment should be conducted before any handling, taking into account the quantity of the compound and the specific experimental procedures.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure personnel safety when handling this compound, particularly in its powdered form. The following table summarizes the recommended PPE.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Provides a robust barrier against skin contact. The outer glove should be changed immediately after handling the compound.[1] |
| Eye Protection | Chemical safety goggles. | Protects the eyes from airborne particles and potential splashes of solutions containing the compound.[1] |
| Body Protection | A dedicated, disposable lab coat or a lab coat made of a material that can be decontaminated. | Prevents contamination of personal clothing. The lab coat should be removed before leaving the designated work area.[1] |
| Respiratory Protection | For handling the powder outside of a containment system (e.g., fume hood), a NIOSH-approved N95 or higher-level respirator is recommended. | Minimizes the risk of inhaling fine powder particles. The necessity and type of respiratory protection should be based on a risk assessment.[1] |
| Foot Protection | Closed-toe shoes. | Mandatory in a laboratory setting to protect the feet from potential spills.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, designated, and secure location. Many similar compounds are stored at -20°C.
-
The storage area should be well-ventilated and access should be restricted to authorized personnel.
2. Preparation and Weighing:
-
All handling of the powdered form of this compound should be conducted in a certified chemical fume hood or a glove box to contain any airborne particles.
-
Before weighing, ensure the balance is clean and located in an area with minimal air currents.
-
Use appropriate, clean tools (e.g., spatulas, weighing paper) for transferring the powder.
3. Dissolving the Compound:
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid splashing.
-
If sonication is required, ensure the container is properly sealed.
4. Experimental Use:
-
Clearly label all solutions containing this compound with the compound name, concentration, date, and appropriate hazard warnings.
-
When performing experiments, work in a well-ventilated area and follow all standard laboratory safety procedures.
-
Avoid the generation of aerosols.
5. Decontamination:
-
All surfaces and equipment that have come into contact with this compound should be decontaminated. The appropriate decontamination procedure will depend on the nature of the compound and should be determined as part of the initial risk assessment.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) should be considered chemical waste. These items must be collected in a designated, clearly labeled, and sealed waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled waste container. Do not dispose of these solutions down the drain.
-
Waste Disposal: All waste must be disposed of in accordance with local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
